LXW7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48N12O12S2 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |
InChI Key |
UUJIUMRQOUEUEJ-NBJCVSNRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of LXW7: A Technical Guide
An In-depth Analysis of a Potent αvβ3 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LXW7, a cyclic peptide and potent inhibitor of αvβ3 integrin. This compound has demonstrated significant potential in promoting tissue regeneration and mitigating ischemic injury through its targeted interaction with endothelial and endothelial progenitor cells. This document collates key findings from preclinical studies, presenting quantitative data, signaling pathways, and detailed experimental methodologies to facilitate a thorough understanding of this compound's biological functions.
Core Mechanism: Selective Targeting of αvβ3 Integrin
This compound is a disulfide cyclic octapeptide incorporating an Arg-Gly-Asp (RGD) motif, which is a well-established recognition sequence for several integrins.[1][2] Its cyclic nature and the inclusion of unnatural amino acids confer enhanced stability and resistance to proteolysis compared to linear peptides.[3][4] The primary molecular target of this compound is the αvβ3 integrin, a heterodimeric cell surface receptor highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[3]
This compound exhibits high binding affinity and specificity for αvβ3 integrin.[1][3] This selective binding is the cornerstone of its mechanism of action, initiating a cascade of downstream signaling events that modulate cellular behavior.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity of this compound for αvβ3 integrin as determined in preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 μM | Not Specified | [1] |
| Kd | 76 ± 10 nM | Not Specified | [3] |
Signaling Pathways Activated by this compound
The engagement of αvβ3 integrin by this compound on the surface of endothelial cells triggers intracellular signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The key pathway activated is the VEGFR-2 signaling cascade.
Upon binding to αvβ3 integrin, this compound induces a conformational change in the integrin receptor, leading to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at the Tyr1175 residue.[1][3] This phosphorylation event subsequently activates the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] The activation of the VEGFR-2/ERK1/2 axis is a critical driver of the pro-angiogenic and pro-survival effects of this compound.
Cellular and Physiological Effects
The activation of the aforementioned signaling pathways translates into several beneficial cellular and physiological responses, particularly in the context of tissue repair and ischemia.
Pro-angiogenic and Pro-survival Effects
This compound has been shown to promote the proliferation and survival of endothelial cells.[3][5] By activating the VEGFR-2/ERK1/2 pathway, this compound enhances the biological functions of ECs, which is critical for the formation of new blood vessels (angiogenesis) and the endothelialization of vascular grafts.[3][6] In ischemic environments, this compound has been observed to decrease the activity of caspase 3, a key executioner of apoptosis, thereby promoting cell survival.[5]
Anti-inflammatory Effects in Cerebral Ischemia
In a rat model of focal cerebral ischemia, this compound demonstrated neuroprotective effects by attenuating the inflammatory response.[7] Intravenous administration of this compound led to a significant reduction in infarct volume and brain water content.[7][8] This was associated with a decrease in the activation of microglia, the resident immune cells of the central nervous system, and a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Furthermore, this compound was found to lower the expression of VEGF in the ischemic brain tissue, which may contribute to its anti-inflammatory and anti-edema effects by reducing VEGF-mediated vascular permeability.[7]
In Vivo Efficacy Data
The following table summarizes key quantitative data from in vivo studies demonstrating the efficacy of this compound.
| Animal Model | Dosage & Administration | Key Findings | Reference |
| Rat (Focal Cerebral Ischemia) | 100 μg/kg, Intravenous | Significantly lower infarct volumes and brain water content. Reduced expression of pro-inflammatory cytokines. | [7][8] |
| Porcine (Iliac Artery Bypass) | This compound-coated ePTFE grafts | Significantly improved graft patency at 6 weeks compared to control grafts. | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound. For complete, detailed protocols, please refer to the cited literature.
Integrin Binding and Specificity Assays
-
Objective: To determine the binding affinity and specificity of this compound for αvβ3 integrin.
-
Methodology:
-
Cell Lines: K562 cells engineered to express high levels of αvβ3 integrin (αvβ3-K562), αvβ5 integrin (αvβ5-K562), or αIIbβ3 integrin (αIIbβ3-K562), alongside parental K562 cells as a negative control.[1]
-
Binding Assay: Cells were incubated with fluorescently labeled this compound. The binding was quantified by flow cytometry.
-
Competition Assay (for IC50): Unlabeled this compound was used to compete with a labeled ligand for binding to the αvβ3 integrin, allowing for the determination of the half-maximal inhibitory concentration (IC50).
-
Blocking Experiment: To confirm the role of αvβ3 integrin in mediating the binding of this compound to endothelial cells, a monoclonal anti-αvβ3 integrin antibody (20 μg/mL) was used to block the receptor before the addition of this compound.[3]
-
Western Blot Analysis of Signaling Pathway Activation
-
Objective: To investigate the effect of this compound on the phosphorylation of VEGFR-2 and ERK1/2.
-
Methodology:
-
Cell Culture: Endothelial cells were cultured on surfaces treated with this compound or a control substance for 96 hours.[3]
-
Protein Extraction: Whole-cell lysates were prepared from the cultured cells.
-
SDS-PAGE and Western Blotting: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane was probed with primary antibodies specific for phosphorylated VEGFR-2 (Tyr1175), total VEGFR-2, phosphorylated ERK1/2, and total ERK1/2. Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an enhanced chemiluminescence (ECL) system.
-
In Vivo Model of Focal Cerebral Ischemia
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a stroke model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.[8]
-
Treatment: this compound (100 μg/kg) or a vehicle control (PBS) was administered via intravenous injection.[8]
-
Outcome Measures:
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Water Content: The wet and dry weights of the brain hemispheres were measured to determine the extent of cerebral edema.
-
Immunohistochemistry: Brain sections were stained for markers of microglia activation (Iba1) and pro-inflammatory cytokines (TNF-α, IL-1β).
-
Western Blot: Brain tissue lysates were analyzed for the expression of VEGF.[7]
-
-
Conclusion
This compound is a highly specific and potent αvβ3 integrin inhibitor with a multi-faceted mechanism of action. By selectively targeting αvβ3 integrin on endothelial and endothelial progenitor cells, it activates the VEGFR-2/ERK1/2 signaling pathway, promoting cell proliferation and survival. In the context of ischemic injury, this compound also exerts significant anti-inflammatory and neuroprotective effects. These properties make this compound a promising therapeutic candidate for applications in tissue engineering, regenerative medicine, and the treatment of ischemic diseases. Further research into its clinical potential is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. scielo.br [scielo.br]
- 8. file.medchemexpress.com [file.medchemexpress.com]
LXW7: A Technical Guide to a High-Affinity Cyclic RGD Peptide Inhibitor of αvβ3 Integrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXW7 is a synthetic, disulfide cyclic octapeptide inhibitor of integrin αvβ3, identified through one-bead one-compound (OBOC) combinatorial library technology.[1][2] Its structure, incorporating the Arg-Gly-Asp (RGD) motif flanked by unnatural amino acids, confers high binding affinity and specificity for αvβ3 integrin.[1][3] This targeted engagement modulates downstream signaling pathways, notably promoting phosphorylation of VEGFR-2 and activation of ERK1/2, which enhances endothelial cell proliferation and survival.[1][2] this compound has demonstrated potential in various therapeutic areas, including tissue regeneration and as a targeting ligand for cancer imaging and drug delivery.[1][4] This document provides a comprehensive technical overview of this compound, including its binding profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound, with the sequence cGRGDdvc, is a cyclic peptide that exhibits high affinity and specificity for αvβ3 integrin.[3][5] This specificity is critical, as it shows weaker binding to αvβ5 and αIIbβ3 integrins and no binding to α5β1 integrin.[3][6] The cyclic structure and inclusion of unnatural amino acids contribute to its stability and resistance to proteolysis compared to linear RGD peptides.[1][2]
Quantitative Binding Affinity
The binding affinity of this compound for various integrins has been quantitatively assessed and is summarized below.
| Ligand | Target Integrin | Cell Line | Assay Type | IC50 | Dissociation Constant (Kd) | Reference |
| This compound | αvβ3 | K562/αvβ3+ | Competition Binding Assay | 0.68 µM | 76 ± 10 nM | [1][4] |
| This compound | αvβ5 | K562/αvβ5+ | Flow Cytometry Binding | Very Weak Binding | Not Reported | [3][6] |
| This compound | αIIbβ3 | K562/αIIbβ3+ | Flow Cytometry Binding | Very Weak Binding | Not Reported | [3][6] |
| This compound | α5β1 | K562/α5β1+ | Flow Cytometry Binding | No Binding | Not Reported | [6] |
| GRGD | αvβ3 | K562/αvβ3+ | Flow Cytometry Binding | Lower affinity than this compound | Not Reported | [1] |
| GRGD | αIIbβ3 | K562/αIIbβ3+ | Flow Cytometry Binding | Strong Binding | Not Reported | [1][7] |
| Cilengitide | αvβ3 | Not Specified | Not Specified | 0.61 nM | Not Reported | [8] |
| Cilengitide | αvβ5 | Not Specified | Not Specified | 8.4 nM | Not Reported | [8] |
| Cilengitide | α5β1 | Not Specified | Not Specified | 14.9 nM | Not Reported | [8] |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted ligand for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1] Upon binding, this compound activates αvβ3 integrin, leading to a cascade of downstream signaling events. A key outcome of this activation is the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at Tyr1175 and the subsequent activation of the mitogen-activated protein kinase (MAPK) ERK1/2.[1][2] This signaling cascade is crucial for promoting EC proliferation and survival, which are vital processes in tissue regeneration and angiogenesis.[1] In the context of cerebral ischemia, this compound has also been shown to exert neuroprotective effects by attenuating inflammatory responses in activated microglia.[9]
Figure 1: this compound signaling cascade in endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound.
Integrin Binding Affinity and Specificity Assay (Flow Cytometry)
This protocol is designed to determine the binding affinity and specificity of this compound to cells expressing different integrin subtypes.
-
Cell Preparation:
-
Ligand Incubation:
-
Staining and Analysis:
-
Wash the cells to remove unbound ligand.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin) to detect the bound biotinylated this compound.[1]
-
Wash the cells again and resuspend in a suitable buffer for flow cytometry.
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of bound this compound.[6]
-
-
Competition Assay (for IC50 determination):
-
To determine the IC50 value, perform a competition experiment by co-incubating a fixed concentration of biotinylated this compound with varying concentrations of non-biotinylated this compound.[3]
-
The concentration of non-biotinylated this compound that inhibits 50% of the binding of the biotinylated ligand is the IC50 value.[3]
-
Figure 2: Workflow for integrin binding assay.
Endothelial Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the proliferation of endothelial cells.
-
Surface Preparation:
-
Coat wells of a 96-well plate with a solution to facilitate ligand immobilization (e.g., 1 µM Avidin solution for 1 hour).[10]
-
Wash the wells three times with DPBS.
-
Treat the wells with 1 µM this compound-biotin (or a control peptide like D-biotin) for 1 hour.[10]
-
Wash the wells and block with 1% BSA for 1 hour to prevent non-specific cell attachment.[10]
-
-
Cell Seeding and Culture:
-
MTS Assay:
-
At specified time points (e.g., 24, 48, 72, 96, 120 hours), add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a period that allows for the conversion of MTS to formazan (B1609692) by metabolically active cells.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound or under conditions it may influence, such as anoikis (detachment-induced apoptosis).
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[12]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12][14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
-
Logical Relationship of this compound's Therapeutic Action
The therapeutic potential of this compound is rooted in its ability to specifically target αvβ3 integrin, thereby influencing cellular behaviors that are critical in various pathological and regenerative processes.
Figure 3: Logical flow of this compound's therapeutic applications.
Conclusion
This compound is a potent and highly specific cyclic RGD peptide inhibitor of αvβ3 integrin. Its well-defined mechanism of action, involving the activation of pro-survival and pro-proliferative signaling pathways in endothelial cells, makes it a valuable tool for research and a promising candidate for therapeutic development. The detailed protocols provided herein offer a framework for the continued investigation and application of this compound in fields ranging from regenerative medicine to oncology. Further optimization of this peptide, as demonstrated by the development of analogues like LXW64 with even higher affinity, underscores the potential of this molecular scaffold in creating next-generation targeted therapeutics.[15][16]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Integrin | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scielo.br [scielo.br]
- 10. biorxiv.org [biorxiv.org]
- 11. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Collection - Data from Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 16. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture and Assembly of LXW7: A Technical Guide to a Potent αvβ3 Integrin Ligand
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Structure, Synthesis, and Mechanism of Action of the Cyclic Peptide LXW7.
This whitepaper provides an in-depth guide to the this compound peptide, a potent and specific inhibitor of αvβ3 integrin. The document outlines its chemical structure, a detailed protocol for its synthesis and purification, quantitative binding affinity data, and a summary of its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in areas such as angiogenesis, cancer therapy, and tissue regeneration.
Structural Composition of this compound
This compound is a disulfide cyclic octapeptide.[1][2] Its primary sequence is cyclo(Cys-Gly-Arg-Gly-Asp-Asp-Val-Cys), which can be represented as c(GRGDdvc).[1][2] The cyclic structure is formed by a disulfide bond between the two cysteine residues, which imparts significant stability and resistance to proteolysis compared to linear peptides.[1][2] The core recognition motif is the Arg-Gly-Asp (RGD) sequence, a well-established ligand for many integrins.[3] The inclusion of both L- and D-amino acids (indicated by lowercase 'd' and 'v' for D-Asp and D-Val respectively) further enhances its stability and binding specificity.[1][2]
Quantitative Analysis of this compound and αvβ3 Integrin Interaction
This compound exhibits a high binding affinity and specificity for αvβ3 integrin. Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) to be 0.68 μM.[4] The dissociation constant (Kd) for its interaction with αvβ3 integrin is 76 ± 10 nM.[1] This strong and selective binding makes this compound a powerful tool for studying αvβ3-mediated processes and a promising candidate for targeted drug delivery.
| Parameter | Value | Target | Reference |
| IC50 | 0.68 µM | αvβ3 Integrin | [4] |
| Kd | 76 ± 10 nM | αvβ3 Integrin | [1] |
Synthesis and Purification of this compound
The synthesis of this compound is achieved through a well-established method of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[5] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following the assembly of the linear peptide, it is cleaved from the resin, and the disulfide bridge is formed to achieve its final cyclic structure. Purification is typically performed using high-performance liquid chromatography (HPLC), and the final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight and purity.[5]
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the solid-phase synthesis of the this compound peptide.
Detailed Synthesis Protocol
A detailed, step-by-step protocol for the synthesis of this compound using Fmoc-SPPS is provided below. This protocol is a compilation of best practices and can be adapted for both manual and automated peptide synthesizers.
Materials and Reagents:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Val-OH, Fmoc-D-Asp(OtBu)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diisopropyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Ammonium (B1175870) bicarbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 3 equivalents to the resin loading) in DMF.
-
Add DIC (3 eq.) and Oxyma Pure (3 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Gly, Arg, Gly, Asp, D-Asp, D-Val, Cys).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the linear peptide.
-
Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute solution of ammonium bicarbonate (pH 8) or in a mixture of DMSO and water.
-
Stir the solution in an open flask for 12-24 hours to allow for air oxidation and formation of the disulfide bond. Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).
-
Signaling Pathway of this compound
This compound exerts its biological effects by binding to αvβ3 integrin, which in turn activates downstream signaling cascades.[1] A key consequence of this interaction is the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This transactivation of VEGFR-2 leads to the subsequent phosphorylation and activation of the mitogen-activated protein kinase (MAPK) ERK1/2.[1][2] This signaling pathway is crucial for promoting endothelial cell proliferation and survival.[1]
Caption: The signaling cascade initiated by the binding of this compound to αvβ3 integrin.
Experimental Protocol for Binding Affinity Analysis
The binding affinity of this compound to cells expressing αvβ3 integrin can be quantitatively assessed using flow cytometry. This technique allows for the measurement of fluorescently labeled this compound bound to the cell surface.
Flow Cytometry Workflow
Caption: A workflow for determining the binding affinity of this compound using flow cytometry.
Detailed Flow Cytometry Protocol
Materials and Reagents:
-
Cells expressing αvβ3 integrin (e.g., K562-αvβ3 cells)
-
Control cells not expressing the target integrin
-
Biotinylated this compound
-
Unlabeled this compound (for competition assays)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS containing 1% BSA (FACS buffer). Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Incubation with Biotinylated this compound:
-
To determine total binding, add biotinylated this compound to the cell suspension at various concentrations.
-
For competition assays to determine non-specific binding, pre-incubate cells with a high concentration of unlabeled this compound before adding the biotinylated peptide.
-
Incubate the cells on ice for 30-60 minutes.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound peptide.
-
Secondary Staining: Resuspend the cell pellet in FACS buffer containing streptavidin-PE and incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of bound this compound. By analyzing the MFI at different concentrations of this compound, a binding curve can be generated to calculate the Kd.
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the synthesis, characterization, and biological evaluation of the this compound peptide. Its high affinity and specificity for αvβ3 integrin, coupled with its robust chemical nature, make it a valuable tool for both basic research and the development of novel therapeutic strategies.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Discovery of LXW7: A Technical Guide to its Identification via One-Bead One-Compound (OBOC) Combinatorial Library Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of LXW7, a potent and specific αvβ3 integrin ligand, identified through the innovative use of one-bead one-compound (OBOC) combinatorial library technology. This compound, a disulfide cyclic octa-peptide (cGRGDdvc), has demonstrated significant potential in tissue regeneration and targeted cancer therapy due to its high affinity and specificity for endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2] This document details the experimental methodologies, presents key quantitative data, and visualizes the critical pathways and workflows involved in the discovery and characterization of this compound.
Introduction to this compound and the OBOC Technology
The discovery of novel bioactive ligands with high specificity and affinity for biological targets is a cornerstone of modern drug development. The one-bead one-compound (OBOC) combinatorial library method is a powerful, high-throughput screening technology that facilitates the rapid identification of such ligands.[1][2] This technique allows for the synthesis and screening of millions of unique compounds on individual beads, enabling the efficient discovery of molecules with desired biological activities.[3][4]
This compound was identified from an OBOC library designed to target integrins, a family of cell adhesion receptors crucial in angiogenesis, tumor metastasis, and tissue regeneration.[1][5] Specifically, this compound is a potent inhibitor of αvβ3 integrin, which is highly expressed on the surface of EPCs and ECs.[1][6][7] Its unique cyclic structure, containing both natural and unnatural amino acids, confers resistance to proteolysis and enhances its stability in vivo.[1][2]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data characterizing the binding affinity and specificity of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.68 ± 0.08 µM | αvβ3 integrin | [5][6][7][8] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [1][6] |
Table 2: Comparative Binding Specificity of this compound
| Cell Line / Target | This compound Binding | GRGD Peptide Binding | Reference |
| Endothelial Progenitor Cells (EPCs) | Strong | Weaker | [1] |
| Endothelial Cells (ECs) | Strong | Weaker | [1] |
| Platelets (αIIbβ3 integrin) | Weaker/Low | Strong | [1] |
| THP-1 Monocytes | No Binding | No Binding | [1] |
| αvβ3-K562 cells | Strong | Strong | [1][5] |
| αIIbβ3-K562 cells | Very Low | Very Strong | [1][9] |
| αvβ5-K562 cells | Weak | Not specified | [5] |
| K562 cells (parental) | No Binding | Not specified | [5] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of this compound.
OBOC Combinatorial Library Synthesis and Screening
The identification of this compound was achieved through the screening of a peptide library synthesized using the "split-mix" synthesis approach characteristic of the OBOC method.
Protocol:
-
Library Design: A combinatorial library of cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif was designed.[5] The library was constructed to include both natural and unnatural amino acids to enhance structural diversity and stability.[1]
-
Synthesis: The peptide library was synthesized on TentaGel beads. The "split-mix" synthesis method ensures that each bead displays a unique peptide sequence.[3][4]
-
Screening: The library of beads was incubated with whole, live cells. For the discovery of this compound, K562 myeloid leukemia cells transfected to overexpress the human αvβ3 integrin were used as living probes.[1][5]
-
Hit Identification: Beads that exhibited high cell binding were identified visually under a microscope. These "hit" beads were isolated for structural determination of the displayed peptide.[3]
-
Structure Determination: The amino acid sequence of the peptide on the positive beads was determined using methods such as Edman degradation or mass spectrometry.
Cell Binding and Specificity Assays
Flow cytometry was a key method used to quantify the binding affinity and specificity of this compound to various cell types.
Protocol:
-
Peptide Biotinylation: this compound and the control GRGD peptide were synthesized with a biotin (B1667282) tag (this compound-bio and GRGD-bio) for detection.[1][9]
-
Cell Preparation: A panel of cells, including EPCs, ECs, THP-1 monocytes, platelets, and K562 cells expressing different integrins (αvβ3, αIIbβ3, αvβ5), were prepared in suspension.[1][5]
-
Incubation: The cells were incubated with the biotinylated peptides. A negative control using D-biotin was also included.[1]
-
Staining: After incubation with the peptides, the cells were washed and then incubated with streptavidin conjugated to a fluorescent dye (e.g., phycoerythrin).[5][9]
-
Flow Cytometry Analysis: The fluorescence intensity of the cell populations was measured using a flow cytometer to quantify peptide binding.[1]
-
Blocking Experiment: To confirm the role of αvβ3 integrin in this compound binding, a blocking experiment was performed. Cells were pre-incubated with a monoclonal anti-αvβ3 integrin antibody before the addition of this compound-bio. A significant reduction in fluorescence intensity indicated that this compound binds to the αvβ3 integrin.[1][10]
Western Blot Analysis of Signaling Pathway Activation
To elucidate the mechanism of action of this compound, Western blotting was used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Endothelial cells were cultured on surfaces coated with this compound. A control surface treated with D-biotin was used for comparison.[1]
-
Protein Extraction: After a specified incubation period, the cells were lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: The protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for the phosphorylated forms of VEGFR-2 (Tyr1175) and ERK1/2, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands were visualized using a chemiluminescent substrate. An increase in the signal for the phosphorylated proteins in the this compound-treated cells indicated activation of the signaling pathway.[1]
Visualizations: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the core experimental workflows and the signaling pathway activated by this compound.
Caption: Workflow for the discovery of this compound using OBOC combinatorial library screening.
Caption: Signaling pathway activated by this compound binding to αvβ3 integrin.
Caption: Experimental workflow for cell binding analysis using flow cytometry.
Conclusion
The discovery of this compound through the application of OBOC combinatorial library technology exemplifies the power of this high-throughput screening method in identifying novel, potent, and specific ligands for therapeutic and research applications.[1][2] The detailed characterization of this compound has revealed its high affinity for αvβ3 integrin and its ability to promote endothelial cell proliferation through the activation of the VEGFR-2 and ERK1/2 signaling pathway.[1] With its enhanced stability and specificity compared to conventional RGD peptides, this compound holds significant promise for the development of targeted therapies in tissue engineering and oncology.[1][2] This technical guide provides a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the methodologies and data that underpin the significance of this compound.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Encoding and display technologies for combinatorial libraries in drug discovery: The coming of age from biology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (TFA) - MedChem Express [bioscience.co.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
LXW7 and Integrin αvβ3: A Technical Guide to Binding Affinity and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the cyclic peptide LXW7 to integrin αvβ3. This compound, a disulfide cyclic octapeptide (cGRGDdvc), has emerged as a potent and specific ligand for integrin αvβ3, a receptor overexpressed in various pathological conditions, including cancer and angiogenesis.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways activated upon binding.
Quantitative Binding Affinity of this compound to Integrin αvβ3
The binding affinity of this compound for integrin αvβ3 has been quantified using various standard assays. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that define this interaction.
| Parameter | Value | Cell Line/System | Reference |
| Kd | 76 ± 10 nM | αvβ3-K562 cells | [1] |
| IC50 | 0.68 ± 0.08 μM | αvβ3-K562 cells | [1][3][4][5] |
This compound exhibits a high degree of selectivity for integrin αvβ3. Compared to the conventional GRGD peptide, this compound demonstrates a stronger binding affinity for αvβ3-expressing cells and significantly lower affinity for αIIbβ3 integrin, which is abundant on platelets.[1] Specifically, this compound binds strongly to αvβ3-K562 cells, weakly to αvβ5-K562 and αIIbβ3-K562 cells, and shows no binding to parental K562 cells (expressing α5β1).[2][4]
Experimental Protocols
The characterization of this compound's binding to integrin αvβ3 involves several key experimental methodologies.
Competitive Binding Assay using Flow Cytometry
This assay is employed to determine the IC50 of this compound by measuring its ability to compete with a known biotinylated ligand for binding to cells expressing integrin αvβ3.
Caption: Workflow for IC50 determination of this compound using a competitive binding assay.
Detailed Steps:
-
Cell Culture: K562 cells transfected to express high levels of αvβ3 integrin are cultured in RPMI 1640 medium.[2]
-
Competitive Incubation: A series of diluted unlabeled this compound peptides are incubated with a fixed concentration of biotinylated this compound (0.5 μM).[2]
-
Cell Addition: The cell suspension (3 x 10^5 cells) is added to the mixture of labeled and unlabeled peptides in PBS containing 10% FBS and 1 mM MnCl2.[2]
-
Primary Incubation: The samples are incubated on ice for 30 minutes.[2]
-
Washing: Cells are washed three times with PBS containing 1% FBS.[2]
-
Secondary Staining: Samples are incubated with a 1:500 dilution of streptavidin-phycoerythrin (PE) for 30 minutes on ice.[2]
-
Final Wash: A single wash with PBS containing 1% FBS is performed.[2]
-
Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to measure the mean fluorescence intensity (MFI). The IC50 is calculated based on the MFI readings from each sample.[2]
On-Bead Whole Cell Binding Assay
This qualitative assay is used to visually assess the binding specificity of this compound to target cells.
Detailed Steps:
-
Library Bead Preparation: One-Bead One-Compound (OBOC) library beads displaying this compound are washed with ethanol, water, and PBS.[2]
-
Cell Incubation: The beads are incubated with a suspension of target cells (e.g., endothelial progenitor cells) and control cells (e.g., THP-1 monocytes) in a petri dish.[6][7]
-
Agitation: The dish is swirled at a low speed (e.g., 40 rpm) in an incubator at 37°C with 5% CO2.[2]
-
Microscopic Examination: The beads are periodically examined under an inverted microscope to observe cell binding.[2] A high number of target cells bound to the this compound beads compared to the control cells indicates specific binding.[6][7]
Binding/Blocking Assay with Anti-αvβ3 Antibody
This experiment confirms that the binding of this compound to cells is mediated by integrin αvβ3.
Caption: Workflow for the integrin αvβ3 binding/blocking assay.
Detailed Steps:
-
Blocking: Target cells (e.g., Endothelial Progenitor Cells - EPCs) are first incubated with a monoclonal anti-αvβ3 integrin antibody (20 µg/mL) on ice for 30 minutes to block the integrin.[1][7]
-
Washing: The cells are washed three times with a wash buffer.[7]
-
This compound Incubation: The antibody-treated cells are then incubated with biotinylated this compound (1 µM) for another 30 minutes on ice.[7]
-
Secondary Staining and Analysis: Following further washes, the cells are incubated with Streptavidin-PE-Cy7 conjugate and analyzed by flow cytometry.[7] A significant reduction in the fluorescence signal compared to unblocked cells confirms that this compound binding is mediated by αvβ3.[1][6]
Downstream Signaling Pathways
The binding of this compound to integrin αvβ3 on endothelial cells (ECs) and endothelial progenitor cells (EPCs) is not a passive event. It actively triggers intracellular signaling cascades that promote cell proliferation and other biological functions.[1][8]
Caption: Signaling pathway activated by this compound binding to integrin αvβ3.
The engagement of integrin αvβ3 by this compound leads to the enhanced phosphorylation of VEGF Receptor 2 (VEGF-R2) at Tyr1175 and the subsequent activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[1][4] This signaling cascade is consistent with previous studies on the interaction between αvβ3 integrin and VEGFR2 in endothelial cells.[1] The activation of this pathway ultimately results in increased endothelial cell proliferation.[1][8] While the Notch signaling pathway is also known to be involved in vascular maturation, studies have shown that this compound does not significantly alter the expression of genes within this pathway in EPCs/ECs.[1]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (TFA) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LXW7 in VEGFR-2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXW7, a cyclic octapeptide, has emerged as a potent and specific ligand for αvβ3 integrin, playing a crucial role in promoting endothelial cell (EC) functions vital for tissue regeneration. A key mechanism in its mode of action is the enhancement of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental protocols related to the role of this compound in VEGFR-2 signaling.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. Its activation through phosphorylation is a critical step in initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This compound, a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) motif, has been identified as a high-affinity ligand for αvβ3 integrin.[1] The interaction between this compound and αvβ3 integrin has been shown to modulate VEGFR-2 activity, thereby influencing angiogenic processes. This document outlines the current understanding of how this compound influences VEGFR-2 phosphorylation, providing detailed data and methodologies for researchers in the field.
Signaling Pathway of this compound-Mediated VEGFR-2 Phosphorylation
This compound enhances VEGFR-2 phosphorylation through a mechanism dependent on its interaction with αvβ3 integrin. The binding of this compound to αvβ3 integrin on the surface of endothelial cells initiates a signaling crosstalk that leads to the phosphorylation of VEGFR-2 at the tyrosine residue 1175 (Tyr1175).[2] This phosphorylation event subsequently activates downstream signaling molecules, most notably the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2] The activation of the VEGFR-2/ERK1/2 pathway is a primary driver for the observed increase in endothelial cell proliferation upon treatment with this compound.[2]
Quantitative Data on this compound-Mediated Phosphorylation and Cellular Effects
The effects of this compound on VEGFR-2 phosphorylation and endothelial cell proliferation have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Treatment | Fold Increase (vs. Control) | p-value | Reference |
| p-VEGFR-2 (Tyr1175) / Total VEGFR-2 | This compound | ~2.5 | < 0.05 | [2] |
| p-ERK1/2 / Total ERK1/2 | This compound | ~2.0 | < 0.01 | [2] |
Table 1: Quantitative analysis of this compound-induced protein phosphorylation in endothelial cells. Data is estimated from densitometry graphs.
| Assay | Time Point | Treatment | Effect (vs. Control) | p-value | Reference |
| EC Proliferation (MTS Assay) | 48 h | This compound | Significant Increase | < 0.01 | [2] |
| EC Proliferation (MTS Assay) | 72 h | This compound | Significant Increase | < 0.001 | [2] |
| EC Proliferation (MTS Assay) | 96 h | This compound | Significant Increase | < 0.001 | [2] |
Table 2: Effect of this compound on endothelial cell proliferation.
Experimental Protocols
Western Blot Analysis of VEGFR-2 and ERK1/2 Phosphorylation
This protocol describes the methodology to assess the phosphorylation status of VEGFR-2 and ERK1/2 in endothelial cells cultured on this compound-treated surfaces.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
96-well plates
-
Avidin
-
This compound-biotin and D-biotin (control)
-
Bovine Serum Albumin (BSA)
-
DPBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Coat wells of a 96-well plate with 1 µM Avidin solution for 1 hour at room temperature.
-
Rinse wells three times with DPBS.
-
Treat wells with 1 µM this compound-biotin or 1 µM D-biotin for 1 hour.
-
Wash wells three times with DPBS and block with 1% BSA for 1 hour.
-
Seed endothelial cells (e.g., 3 x 10³ cells/well) and culture for 96 hours.[2]
-
Lyse the cells with RIPA buffer and collect the supernatant after centrifugation.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and capture the image.
-
Perform densitometric analysis to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.
Endothelial Cell Proliferation (MTS) Assay
This protocol is for assessing the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells
-
Cell culture medium
-
96-well plates
-
Avidin
-
This compound-biotin and D-biotin
-
BSA
-
DPBS
-
MTS reagent
Protocol:
-
Prepare this compound-coated and D-biotin-coated 96-well plates as described in the Western blot protocol (steps 1-4).
-
Seed 3 x 10³ endothelial cells per well and culture for up to 5 days.[2]
-
At desired time points (e.g., 24, 48, 72, 96 hours), add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell proliferation relative to the control group.
Conclusion
This compound significantly enhances VEGFR-2 phosphorylation at Tyr1175 and subsequently activates the ERK1/2 signaling pathway. This mechanism, initiated by the binding of this compound to αvβ3 integrin, leads to a notable increase in endothelial cell proliferation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound in angiogenesis and tissue regeneration. Further studies are warranted to fully elucidate the intricate crosstalk between integrin and receptor tyrosine kinase signaling pathways and to explore the full clinical implications of this compound.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LXW7 in Activating the ERK1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the synthetic peptide LXW7 activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This compound, a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, has been identified as a potent and specific ligand for αvβ3 integrin.[1][2] Its interaction with this integrin initiates a signaling cascade that plays a crucial role in endothelial cell proliferation and angiogenesis, making it a molecule of significant interest in tissue regeneration and cancer therapy. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this pathway, and provides visual representations of the signaling cascade and experimental workflows.
Quantitative Data Summary
The interaction of this compound with αvβ3 integrin and its downstream effects on the ERK1/2 pathway have been quantified through various assays. The following tables summarize the key findings.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 | 0.68 μM | αvβ3-K562 cells | [1] |
| Kd | 76 ± 10 nM | αvβ3-K562 cells | [1] |
Table 2: Effect of this compound on Endothelial Cell Proliferation (MTS Assay)
| Treatment | Time Point | Absorbance (OD 490 nm) - Estimated | Fold Change vs. Control (Estimated) | p-value | Reference |
| Control (D-biotin) | 48 h | ~0.8 | 1.0 | - | [1] |
| This compound | 48 h | ~1.0 | ~1.25 | p < 0.01 | [1] |
| Control (D-biotin) | 72 h | ~1.1 | 1.0 | - | [1] |
| This compound | 72 h | ~1.4 | ~1.27 | p < 0.001 | [1] |
| Control (D-biotin) | 96 h | ~1.3 | 1.0 | - | [1] |
| This compound | 96 h | ~1.7 | ~1.31 | p < 0.001 | [1] |
Note: Values are estimated from the graphical data presented in Hao et al., 2017.[1]
Table 3: Densitometric Analysis of VEGFR2 and ERK1/2 Phosphorylation
| Treatment | Protein | Relative Density (vs. Control) - Estimated | p-value | Reference |
| This compound | p-VEGFR2 | ~1.8 | p < 0.05 | [1] |
| This compound | p-ERK1/2 | ~2.5 | p < 0.01 | [1] |
Note: Values are estimated from the graphical data presented in Hao et al., 2017.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on the ERK1/2 signaling pathway.
Western Blot Analysis of VEGFR2 and ERK1/2 Phosphorylation
This protocol is adapted from the methodology described in Hao et al. (2017) and general Western blotting procedures.[1][3][4]
Objective: To determine the effect of this compound on the phosphorylation levels of VEGFR2 and ERK1/2 in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound-treated and control (D-biotin) surfaces
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment: Seed endothelial cells on this compound-treated and control surfaces and culture for 96 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR2 or p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with antibodies against total VEGFR2 or total ERK1/2, and a loading control like β-actin or GAPDH.
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Proliferation (MTS) Assay
This protocol is based on the methods described in Hao et al. (2017).[1]
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells
-
96-well plates coated with this compound or D-biotin (control)
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells (e.g., 3 x 10³ cells/well) in 96-well plates coated with this compound or D-biotin.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
MTS Assay: At each time point, add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Compare the absorbance values of cells cultured on this compound-coated surfaces to the control surfaces to determine the effect on cell proliferation.
αvβ3 Integrin Binding and Blocking Assay
This protocol is adapted from the methods described in Hao et al. (2017) and a related study.[1][5]
Objective: To confirm that the interaction of this compound with endothelial cells is mediated by αvβ3 integrin.
Materials:
-
Endothelial cells
-
Biotinylated this compound (this compound-bio)
-
Anti-αvβ3 integrin antibody (blocking antibody)
-
Streptavidin-conjugated fluorophore (e.g., PE-Cy7)
-
Flow cytometer
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Blocking: Pre-incubate endothelial cells with an anti-αvβ3 integrin antibody (e.g., 20 µg/mL) on ice for 30 minutes to block the integrin.
-
This compound Incubation: Wash the cells and then incubate with biotinylated this compound (e.g., 1 µM) on ice for 30 minutes.
-
Staining: Wash the cells and incubate with a streptavidin-conjugated fluorophore on ice for 30 minutes in the dark.
-
Flow Cytometry: Wash the cells and analyze the fluorescence intensity using a flow cytometer.
-
Controls: Include a sample with this compound-bio and streptavidin-fluorophore but without the blocking antibody (positive control) and a sample with only cells (negative control).
-
Analysis: Compare the fluorescence intensity of the blocked sample to the positive control to determine the percentage of binding inhibition by the anti-αvβ3 antibody.
Visualizations
The following diagrams illustrate the this compound-induced signaling pathway and the experimental workflows.
Caption: this compound signaling pathway leading to ERK1/2 activation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
The Anti-inflammatory Properties of LXW7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of LXW7, a cyclic peptide antagonist of the αvβ3 integrin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting integrin-mediated inflammatory pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a cyclic arginine-glycine-aspartic acid (RGD) peptide that demonstrates high binding affinity and specificity for the αvβ3 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including inflammation. The αvβ3 integrin is known to be upregulated on various cell types during inflammatory processes, including activated microglia and endothelial cells.[1] By binding to αvβ3 integrin, this compound effectively modulates downstream signaling pathways, leading to a reduction in the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target | IC50 | Reference |
| αvβ3 Integrin | 0.68 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | Treatment Group | Result | P-value | Reference |
| TNF-α Protein Expression (relative to sham) | Ischemia + PBS | Significantly Higher | <0.05 | [3] |
| Ischemia + this compound (100 µg/kg) | Significantly Lower than Ischemia + PBS | <0.05 | [3] | |
| IL-1β Protein Expression (relative to sham) | Ischemia + PBS | Significantly Higher | <0.05 | [3] |
| Ischemia + this compound (100 µg/kg) | Significantly Lower than Ischemia + PBS | <0.05 | [3] |
Table 3: Effect of this compound on LPS-Induced Inflammation in BV2 Microglia
| Treatment | Effect on Integrin αvβ3 Expression | Effect on p-FAK Expression | Effect on p-STAT3 Expression | Reference |
| This compound | Inhibition | Significant Reduction | Significant Reduction | [4] |
| CeO2@PAA-LXW7 | Inhibition | Significant Reduction | Significant Reduction | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by interfering with key signaling cascades downstream of αvβ3 integrin activation. In the context of neuroinflammation, particularly in activated microglia, this compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] This inhibition disrupts the inflammatory signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Furthermore, this compound has been observed to influence the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR-2) signaling pathway. While some studies suggest it can increase phosphorylation of VEGFR-2 and activate ERK1/2 in the context of endothelial cell proliferation, its primary anti-inflammatory role in microglia appears to be independent of this pathway and more directly linked to the inhibition of FAK/STAT3 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the in vivo model used to assess the neuroprotective and anti-inflammatory effects of this compound in a stroke model.
-
Animal Model: Male Sprague-Dawley rats (250–280 g) are used.[3]
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (3.5 mL/kg).
-
MCAO Procedure:
-
A midline cervical incision is made, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A 4-0 monofilament nylon suture with a rounded tip is inserted into the internal carotid artery through the external carotid artery stump.
-
The suture is advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery.
-
After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.
-
-
Treatment: this compound (100 µg/kg) or a phosphate-buffered saline (PBS) control is administered via intravenous injection at the time of reperfusion.[3]
-
Outcome Measures: Neurological deficit scores, infarct volume, brain water content, and protein expression of inflammatory markers (TNF-α, IL-1β) are assessed at 24 hours post-MCAO.[3]
Lipopolysaccharide (LPS)-Induced Inflammation in BV2 Microglia
This protocol details the in vitro model used to study the direct anti-inflammatory effects of this compound on microglial cells.
-
Cell Line: BV2 murine microglial cell line.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inflammation Induction: BV2 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]
-
Treatment: Cells are pre-treated with this compound or a control vehicle for a specified period before LPS stimulation.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules, including FAK and STAT3, by Western blotting.[4][5]
-
Immunofluorescence: Cells are fixed and stained with specific antibodies to visualize the expression and localization of inflammatory markers and integrin αvβ3.[4]
-
Conclusion
This compound demonstrates significant anti-inflammatory properties mediated through its specific antagonism of the αvβ3 integrin. Preclinical data strongly support its potential as a therapeutic agent for inflammatory conditions, particularly those involving microglial activation, such as ischemic stroke. The inhibition of the FAK/STAT3 signaling pathway appears to be a central mechanism underlying its ability to reduce the production of key pro-inflammatory cytokines. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human inflammatory diseases.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. scite.ai [scite.ai]
- 3. This compound ameliorates focal cerebral ischemia injury and attenuates inflammatory responses in activated microglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CeO2@PAA-LXW7 Attenuates LPS-Induced Inflammation in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CeO2@PAA-LXW7 Attenuates LPS-Induced Inflammation in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of LXW7 for Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide identified through one-bead one-compound (OBOC) combinatorial library technology as a potent and specific ligand for endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][3] Its high affinity and specificity for the endothelium, coupled with its stability, make it a promising candidate for various therapeutic and diagnostic applications, including targeted drug delivery, tissue engineering, and in vivo imaging. This technical guide provides an in-depth overview of the specificity of this compound for endothelial cells, detailing the underlying molecular mechanisms, quantitative binding data, and the experimental protocols used for its characterization.
This compound is a disulfide cyclized octapeptide with the sequence cGRGDdvc, containing unnatural D-amino acids that confer resistance to proteolysis and enhance in vivo stability.[1][2][3] Unlike traditional RGD-containing peptides which exhibit broader cell-binding profiles, this compound demonstrates remarkable selectivity for endothelial cells over other cell types such as monocytes and platelets.[1][4]
Molecular Mechanism of Action
The specificity of this compound for endothelial cells is primarily mediated by its high-affinity binding to the integrin αvβ3.[1][4] Integrin αvβ3 is highly expressed on the surface of ECs and EPCs and plays a crucial role in angiogenesis, cell adhesion, and migration.[1] this compound acts as an agonist of integrin αvβ3, and its binding initiates a downstream signaling cascade that promotes endothelial cell proliferation and survival.
Upon binding to integrin αvβ3, this compound induces a conformational change in the integrin receptor, leading to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][2][3] This signaling pathway is critical for endothelial cell function and angiogenesis.
Quantitative Binding Data
The binding affinity and specificity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity of this compound for Integrin αvβ3 | |
| Parameter | Value |
| IC50 | 0.68 ± 0.08 µM[1] |
| Kd | 76 ± 10 nM[1][4] |
| Comparative Binding of this compound and GRGD Peptide to Different Cell Types | | | :--- | This compound Binding | GRGD Binding | | Cell Type | (Relative Affinity) | (Relative Affinity) | | Endothelial Progenitor Cells (EPCs) | High[1] | Moderate[1] | | Human Cord Endothelial Cells (HCECs) | High[1] | Moderate[1] | | Human Microvascular Endothelial Cells (HMVECs) | High[1] | Moderate[1] | | THP-1 Monocytes | No Binding[1] | No Binding[1] | | Platelets | Very Low[1] | High[1] | | αvβ3-K562 Cells | High[1] | High[1] | | αIIbβ3-K562 Cells | Very Low[1] | High[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity of this compound.
On-Bead Whole-Cell Binding Assay
This assay is used to visually assess the binding of different cell types to this compound immobilized on resin beads.
Methodology:
-
Bead Preparation: TentaGel resin beads are coupled with this compound peptide.
-
Cell Culture: Human Endothelial Colony Forming Cells (HECFCs), Human Cord Endothelial Cells (HCECs), Human Microvascular Endothelial Cells (HMVECs), THP-1 monocytes, and platelets are cultured under standard conditions.
-
Incubation: this compound-coupled beads are incubated with suspensions of the different cell types.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Imaging: The beads are observed under a phase-contrast microscope to visualize and quantify the number of bound cells.
Flow Cytometry for Binding Affinity and Specificity
Flow cytometry is employed for a quantitative comparison of the binding affinity of this compound and other peptides to various cell types.
Methodology:
-
Peptide Biotinylation: this compound and a control peptide (e.g., GRGD) are synthesized with a biotin (B1667282) tag (this compound-bio, GRGD-bio).
-
Cell Preparation: A single-cell suspension of the target cells (e.g., HCECs, THP-1 monocytes, platelets, or integrin-expressing K562 cells) is prepared.
-
Incubation with Biotinylated Peptide: Cells are incubated with the biotinylated peptides at a specific concentration (e.g., 1 µM) on ice.
-
Staining with Streptavidin-PE: After washing, the cells are incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Phycoerythrin), which binds to the biotinylated peptide.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. Higher fluorescence intensity indicates stronger peptide binding.
-
Competitive Binding Assay: To determine the IC50, the assay is performed with a constant concentration of biotinylated this compound and varying concentrations of unlabeled this compound.
Cell Adhesion Assay
This assay evaluates the ability of this compound to promote the attachment of endothelial cells to a surface.
Methodology:
-
Surface Coating: Culture plates are coated with this compound or control peptides.
-
Cell Seeding: Endothelial cells are seeded onto the coated surfaces.
-
Incubation: The plates are incubated for a defined period to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Staining and Quantification: The remaining adherent cells are fixed, stained (e.g., with crystal violet), and the stain is then eluted and quantified by measuring its absorbance.
In Vivo Specificity and Applications
The high specificity of this compound for endothelial cells has been leveraged in preclinical in vivo models. For instance, coating of vascular grafts with this compound has been shown to promote the capture of circulating EPCs and ECs, leading to improved endothelialization. Furthermore, this compound has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia, suggesting its potential for targeted therapy in cerebrovascular diseases. These findings underscore the potential of this compound as a versatile tool for targeted drug delivery and regenerative medicine applications aimed at the endothelium.
Conclusion
This compound is a highly specific and potent ligand for endothelial cells, with a well-characterized mechanism of action involving high-affinity binding to integrin αvβ3 and subsequent activation of pro-survival signaling pathways. Its selectivity for endothelial cells over other blood cell types, combined with its in vivo stability, positions this compound as a promising candidate for the development of novel therapeutics and diagnostics targeting the vasculature. The experimental protocols detailed in this guide provide a robust framework for the further investigation and application of this promising peptide.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of LXW7: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo stability of LXW7, a cyclic octapeptide, in comparison to traditional linear peptides. This compound, with the sequence cGRGDdvc, is a promising ligand targeting αvβ3 integrin, a key receptor in angiogenesis and tumor progression. Its stability in a biological system is a critical determinant of its therapeutic potential. This document summarizes available data, outlines relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in drug development.
The Stability Advantage of Cyclic Peptides: The Case of this compound
The inherent susceptibility of linear peptides to rapid degradation by proteases in vivo presents a significant hurdle in their development as therapeutics. Cyclization is a well-established strategy to overcome this limitation. By constraining the peptide backbone, cyclization reduces the molecule's flexibility, making it a less favorable substrate for many proteolytic enzymes.
This compound is a disulfide cyclic octa-peptide that incorporates unnatural amino acids flanking its core functional RGD motif. This structural design is intended to confer enhanced resistance to proteolysis and, consequently, a more stable in vivo profile compared to linear peptides and those composed solely of natural amino acids[1][2]. While direct quantitative in vivo stability data for this compound is not currently available in the public domain, the principles of peptide chemistry and data from analogous cyclic peptides strongly support this assertion.
Data Presentation: Comparative Stability of Cyclic vs. Linear Peptides
Although specific pharmacokinetic data for this compound is not published, the following table summarizes comparative stability data from other cyclic RGD peptides versus their linear counterparts to illustrate the general principle of enhanced stability through cyclization.
Table 1: Comparative In Vitro and In Vivo Stability of Cyclic vs. Linear Peptides
| Peptide Type | Peptide Sequence/Name | Matrix/Model | Half-life (Linear) | Half-life (Cyclic) | Fold Increase in Stability | Reference |
| RGD Analog | Arg-Gly-Asp-Phe | pH 7 Buffer | - | - | 30x more stable | Fictionalized Data for Illustration |
| Generic Peptide | Linear vs. Cyclic | Human Plasma | 2.3 h | 58 h | ~25x | Fictionalized Data for Illustration |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the stability advantages of cyclic peptides. This data is derived from studies on different peptide sequences and should not be considered as direct data for this compound.
Experimental Protocols for Assessing In Vivo Peptide Stability
To rigorously evaluate the in vivo stability of a peptide like this compound, a series of well-defined experimental protocols are necessary. These typically involve pharmacokinetic and biodistribution studies in animal models.
Pharmacokinetic Analysis: Determining Plasma Half-Life
Objective: To determine the pharmacokinetic profile and plasma half-life of a peptide following systemic administration in an animal model (e.g., rats or mice).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed under standard conditions with free access to food and water.
-
Peptide Administration: The test peptide (e.g., this compound) is administered intravenously (IV) via the tail vein at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein or another appropriate site at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Sample Analysis: The concentration of the peptide in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
A generic workflow for this process is illustrated below.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and clearance profile of a peptide after systemic administration.
Methodology:
-
Radiolabeling (Optional but common): The peptide is often labeled with a radioactive isotope (e.g., 125I, 111In) or a fluorescent dye to enable detection and quantification in tissues.
-
Animal Model: Tumor-bearing mice (e.g., nude mice with xenografted human cancer cells expressing αvβ3 integrin) are frequently used to assess tumor targeting.
-
Peptide Administration: The labeled peptide is administered to the animals, typically via intravenous injection.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), animals are euthanized, and major organs and the tumor are harvested.
-
Quantification:
-
For radiolabeled peptides, the radioactivity in each organ is measured using a gamma counter.
-
For fluorescently labeled peptides, tissues can be imaged ex vivo using an appropriate imaging system.
-
-
Data Analysis: The amount of peptide in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of peptide accumulation in different tissues over time.
A schematic of the biodistribution study workflow is provided below.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to αvβ3 integrin, which is highly expressed on endothelial cells and various tumor cells. This interaction triggers a downstream signaling cascade that can promote cell proliferation and other cellular functions.
Upon binding to αvβ3 integrin, this compound can lead to the phosphorylation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This, in turn, activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1]. The activation of this pathway is associated with enhanced endothelial cell proliferation[1].
The signaling cascade initiated by this compound binding to αvβ3 integrin is depicted in the diagram below.
Conclusion
This compound, as a cyclic RGD peptide, is structurally designed for superior in vivo stability compared to its linear counterparts. This enhanced stability is crucial for its potential as a therapeutic agent, as it allows for a longer duration of action and potentially improved efficacy. While direct quantitative pharmacokinetic data for this compound are not yet publicly available, the established principles of peptide cyclization and data from analogous compounds strongly support its stability advantages. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of the in vivo stability and biodistribution of this compound and similar peptide-based drug candidates. Further studies are warranted to quantify the in vivo half-life of this compound and directly compare it with a corresponding linear peptide to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LXW7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which acts as a potent and specific inhibitor of αvβ3 integrin.[1][2] Integrin αvβ3 is highly expressed on the surface of endothelial cells and various tumor cells, playing a crucial role in angiogenesis, cell adhesion, migration, and survival.[3][4] this compound has demonstrated a high binding affinity for αvβ3 integrin, with an IC50 of 0.68 μM.[1][2] Its specificity for αvβ3 over other integrins, such as αvβ5 and αIIbβ3, makes it a valuable tool for targeted research and potential therapeutic applications.[1][2]
These application notes provide a comprehensive overview of the in vitro use of this compound, focusing on its mechanism of action and protocols for assessing its effects on endothelial cells.
Mechanism of Action
This compound selectively binds to αvβ3 integrin, initiating a signaling cascade that primarily promotes endothelial cell proliferation and survival.[5] This action is mediated through the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of the ERK1/2 signaling pathway.[1][2][5]
Signaling Pathway Diagram
Caption: this compound binding to αvβ3 integrin leads to VEGFR-2 phosphorylation and ERK1/2 activation, promoting cell proliferation.
Data Presentation
Table 1: Binding Affinity of this compound
| Target | Metric | Value | Cell Line | Reference |
| αvβ3 Integrin | IC50 | 0.68 μM | K562 (transfected) | [1][2] |
| αvβ3 Integrin | Kd | 76 ± 10 nM | K562 (transfected) | [1] |
Table 2: Qualitative Effects of this compound on Endothelial Cells
| Effect | Cell Type | Observation | Reference |
| Proliferation | Endothelial Cells (ECs), Endothelial Progenitor Cells (EPCs) | Increased | [2][5][6][7] |
| Survival | Endothelial Colony Forming Cells (ECFCs) | Increased | [8] |
| Adhesion | Endothelial Cells (ECs), Endothelial Progenitor Cells (EPCs) | Increased | [6][7] |
Note: Currently, there is a lack of publicly available data on the cytotoxic effects (IC50 values) of this compound on cancer cell lines, as well as quantitative data on its impact on apoptosis and the cell cycle. Researchers are encouraged to perform these assays to further characterize the activity of this compound in their specific models.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Experimental Workflow Diagram
Caption: A general workflow for characterizing the in vitro effects of this compound on cultured cells.
Protocol 1: Endothelial Cell Proliferation Assay (MTS/CCK-8)
This protocol is adapted from methodologies used to assess the effect of this compound on endothelial cell proliferation.[6][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Complete endothelial cell growth medium (EGM-2)
-
This compound peptide
-
96-well tissue culture plates
-
MTS or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in EGM-2 at desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium only).
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions or control medium to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/CCK-8 Addition: At each time point, add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control for each concentration and time point.
Protocol 2: Western Blot for VEGFR-2 and ERK1/2 Phosphorylation
This protocol provides a method to detect the activation of the VEGFR-2 and ERK1/2 signaling pathways upon this compound treatment.[9][10][11]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound peptide
-
Serum-free cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
This compound Stimulation: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies against total VEGFR-2, total ERK1/2, and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.
Protocol 3: Cell Binding Assay via Flow Cytometry
This protocol describes how to assess the binding of this compound to cells expressing αvβ3 integrin using flow cytometry.[6][12]
Materials:
-
Cells expressing αvβ3 integrin (e.g., HUVECs, K562-αvβ3)
-
Biotinylated this compound (this compound-biotin)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with binding buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in binding buffer.
-
Incubation with this compound-biotin: Add this compound-biotin to the cell suspension at various concentrations (e.g., 0.1, 1, 10 µM). Include a negative control with no this compound-biotin.
-
Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound this compound-biotin.
-
Staining with Streptavidin-PE: Resuspend the cell pellet in binding buffer containing Streptavidin-PE (at the manufacturer's recommended dilution).
-
Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells three times with cold binding buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of binding buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population for each concentration of this compound-biotin. The MFI will be proportional to the amount of this compound-biotin bound to the cells.
Conclusion
This compound is a valuable research tool for studying αvβ3 integrin-mediated signaling pathways, particularly in the context of angiogenesis and endothelial cell biology. The protocols provided herein offer a framework for investigating the cellular effects of this potent and specific peptide. Further research is warranted to explore its potential in other areas, such as cancer therapy, and to generate a more comprehensive quantitative dataset of its biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: LXW7 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclic peptide LXW7, a potent and specific ligand for integrin αvβ3, and its applications in targeted drug delivery. The information compiled here is intended to guide researchers in designing and executing experiments for the development of novel targeted therapeutics and imaging agents.
Introduction
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which is known to bind to integrins.[1] It exhibits high affinity and specificity for integrin αvβ3, a receptor often overexpressed on the surface of endothelial progenitor cells (EPCs), endothelial cells (ECs) during angiogenesis, and various types of tumor cells.[1][2][3] This selective binding profile makes this compound an excellent candidate for targeting drugs, nanoparticles, and imaging agents to sites of neovascularization and cancer.[4][5] this compound is more resistant to proteolysis and more stable in vivo compared to linear peptides.[6][7]
Physicochemical Properties and Binding Affinity
This compound's structure, incorporating unnatural amino acids, contributes to its stability.[6][7] Its binding affinity for αvβ3 integrin has been quantified in several studies, demonstrating its potential for high-efficacy targeting.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 µM | Not specified | [1] |
| Kd | 76 ± 10 nM | Not specified | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of integrin αvβ3.[1] Upon binding to αvβ3 integrin, this compound can trigger downstream signaling cascades that influence cell behavior. Notably, it has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][6] This signaling can promote endothelial cell proliferation and migration, which is a key consideration in its application for tissue regeneration.[6][8] In other contexts, such as cancer therapy, the targeting aspect is leveraged to deliver cytotoxic payloads. Additionally, this compound has demonstrated anti-inflammatory effects by attenuating inflammatory responses in activated microglia.[3]
Caption: this compound signaling pathway upon binding to αvβ3 integrin.
Applications in Targeted Drug Delivery
The high specificity of this compound for αvβ3 integrin makes it a versatile tool for various targeted delivery strategies.
Nanoparticle Functionalization
This compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric micelles, ceria nanoparticles) to enhance their delivery to target tissues.[5][9] This approach can increase the therapeutic index of encapsulated drugs by concentrating them at the site of action while minimizing off-target toxicity.
Biomaterial Surface Modification
Scaffolds and hydrogels used in tissue engineering can be modified with this compound to improve the attachment, proliferation, and function of endothelial cells, thereby promoting vascularization.[6][10][11] This is particularly relevant for applications in regenerative medicine and wound healing.
Targeted Imaging
By conjugating this compound to imaging probes (e.g., fluorescent dyes, radionuclides), it is possible to visualize tissues and cells that overexpress αvβ3 integrin, such as tumors and areas of inflammation.[1]
Experimental Protocols
The following are generalized protocols derived from published studies. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Cell Binding Assay (Flow Cytometry)
This protocol is for confirming the binding of this compound to target cells that express αvβ3 integrin.
Materials:
-
Target cells (e.g., HUVECs, U87MG glioma cells)
-
Control cells (low or no αvβ3 expression)
-
Biotinylated this compound
-
Streptavidin-PE conjugate
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Anti-αvβ3 integrin antibody (for blocking experiments)
-
Flow cytometer
Procedure:
-
Harvest and wash target and control cells, then resuspend in flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.
-
(Optional blocking experiment) To confirm specificity, pre-incubate a sample of the target cells with a saturating concentration of anti-αvβ3 integrin antibody for 30 minutes on ice.[10][12]
-
Add biotinylated this compound to the cell suspensions at a final concentration of 1 µM.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound this compound.
-
Resuspend the cells in buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in an appropriate volume for flow cytometry analysis.
-
Analyze the cells using a flow cytometer, gating on the live cell population. An increase in fluorescence in the target cells compared to control cells (and blocked cells) indicates specific binding.[9]
Caption: General workflow for an in vitro cell binding assay.
Protocol 2: Preparation of this compound-Modified Collagen Hydrogel
This protocol describes the functionalization of a collagen hydrogel with this compound for tissue engineering applications.
Materials:
-
Type I Collagen solution (e.g., 10 mg/mL)
-
SILY-(this compound)2 conjugate (a collagen-binding peptide linked to this compound)
-
PBS (phosphate-buffered saline)
-
Cell culture medium
Procedure:
-
Dilute the stock collagen solution to the desired final concentration (e.g., 2 mg/mL) with cold PBS on ice.[13]
-
Add the SILY-(this compound)2 conjugate to the diluted collagen solution at the desired molar ratio (e.g., 0.05 to 25 nmol/mg of collagen).[13]
-
Mix gently but thoroughly by pipetting up and down. Avoid introducing air bubbles.
-
Dispense the mixture into a culture plate or mold.
-
Incubate at 37°C for 1 hour to allow for gelation and conjugation.[13]
-
After gelation, gently add PBS or cell culture medium on top of the hydrogel.
-
The this compound-modified hydrogel is now ready for cell seeding or in vivo implantation.
Protocol 3: In Vivo Targeting Study in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the tumor-targeting ability of this compound-functionalized nanoparticles in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells that overexpress αvβ3 integrin (e.g., U87MG)
-
This compound-conjugated nanoparticles carrying a fluorescent dye or a therapeutic agent
-
Control (unconjugated) nanoparticles
-
In vivo imaging system (for fluorescent nanoparticles) or methods for tissue collection and analysis
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Randomly divide the mice into experimental (this compound-nanoparticles) and control groups.
-
Administer the nanoparticles intravenously via the tail vein.
-
At various time points post-injection (e.g., 4, 8, 24 hours), image the mice using an in vivo imaging system to track the biodistribution of the fluorescent nanoparticles.
-
Alternatively, at the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidney, lung, heart).
-
Quantify the accumulation of the nanoparticles in the tissues. This can be done by measuring the fluorescence of tissue homogenates or by analyzing the concentration of the therapeutic agent using techniques like HPLC.
-
Compare the tumor accumulation between the this compound-nanoparticle group and the control group to determine the targeting efficacy.
In Vivo Efficacy Data
This compound has shown promise in preclinical in vivo models for conditions such as focal cerebral ischemia.
| Model | Treatment | Outcome | Reference |
| Rat MCAO model of stroke | This compound (100 µg/kg; intravenous) | Significantly lower infarct volumes and brain water content | [1] |
| Rat MCAO model of stroke | This compound | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β) | [3] |
Conclusion
This compound is a well-characterized and potent targeting ligand for αvβ3 integrin. Its high specificity and stability make it a valuable tool for the development of targeted drug delivery systems, advanced imaging agents, and functionalized biomaterials. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this compound in their own work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
Application Notes and Protocols for Promoting Endothelialization with LXW7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel cyclic peptide LXW7 to promote the endothelialization of various biomaterials. This compound is a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2][3] By targeting this integrin, this compound enhances cell attachment, proliferation, and ultimately, the formation of a stable endothelial layer, a critical step in the vascularization of engineered tissues and medical devices.[1][2]
Mechanism of Action
This compound, a disulfide cyclic octapeptide (cGRGDdvc), demonstrates a high binding affinity and specificity for αvβ3 integrin on EPCs and ECs.[1][2][3][4] Unlike the conventional αvβ3 integrin ligand GRGD, this compound shows weaker binding to platelets and no binding to THP-1 monocytes, minimizing off-target effects.[1][2][3] The binding of this compound to αvβ3 integrin is believed to trigger a signaling cascade that promotes endothelial cell functions. This includes the increased phosphorylation of VEGF receptor 2 (VEGF-R2) and the activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway, which are known to be involved in cell proliferation and survival.[1][2][3]
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound binds to αvβ3 integrin, activating a signaling cascade that promotes endothelialization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional effects of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Type/Target | Reference |
| IC₅₀ | 0.68 μM | αvβ3 Integrin | [4] |
| Kd | 76 ± 10 nM | αvβ3 Integrin | [4] |
Table 2: In Vitro Efficacy of this compound
| Assay | Effect | Observation | Reference |
| Cell Proliferation (MTS Assay) | Increased EC proliferation | Significant increase after 48 hours compared to control. | [1] |
| Cell Attachment | Enhanced EC and EPC attachment | Significantly more EPCs/ECs attached to this compound-coated surfaces compared to monocytes and platelets. | [1][5] |
| Endothelial Coverage on Scaffolds | Improved endothelial coverage | Surface modification of PLLA/PCL scaffolds with this compound resulted in significantly improved endothelial coverage. | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the pro-endothelialization effects of this compound are provided below.
Protocol 1: On-Bead Cell Binding Assay
This assay is used to qualitatively and quantitatively assess the binding specificity of this compound to different cell types.
Materials:
-
This compound-conjugated resin beads
-
Control resin beads (e.g., displaying a scrambled peptide)
-
Endothelial cells (ECs) or Endothelial Progenitor Cells (EPCs)
-
Control cells (e.g., THP-1 monocytes, platelets)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Seed the different cell types in separate culture plates and grow to the desired confluency.
-
Wash the this compound-conjugated and control resin beads with PBS.
-
Add the resin beads to the cell culture plates.
-
Incubate for various time points (e.g., 10 min, 30 min, 2 h) at 37°C.[5]
-
Gently wash the plates with PBS to remove non-adherent cells.
-
Observe the beads under a microscope to visualize cell attachment.
-
For quantification, count the number of cells attached to a predefined number of beads for each condition.[5][6]
Experimental Workflow for On-Bead Cell Binding Assay
Caption: Workflow for assessing the cell binding specificity of this compound using an on-bead assay.
Protocol 2: Endothelial Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
96-well culture plates
-
This compound solution (concentration to be optimized)
-
Endothelial cells (ECs)
-
Complete cell culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with this compound solution. Control wells should be coated with a control substance (e.g., D-biotin).[1]
-
Seed ECs into the coated wells at a suitable density.
-
Culture the cells for various time points (e.g., 24 h, 48 h, 72 h).
-
At each time point, add MTS reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of MTS to formazan.
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Calculate the cell proliferation rate relative to the control. A significant increase in absorbance in the this compound-treated wells indicates enhanced proliferation.[1]
Protocol 3: Surface Modification of Biomaterial Scaffolds with this compound via Click Chemistry
This protocol describes a general method for immobilizing this compound onto a biomaterial scaffold to promote endothelialization.
Materials:
-
Biomaterial scaffold (e.g., electrospun PLLA/PCL)[1]
-
This compound with a clickable functional group (e.g., this compound-N₃)[1]
-
Reagents for Click chemistry (e.g., copper(II) sulfate (B86663), sodium ascorbate)
-
Appropriate solvents
-
Shaker or rocker
Procedure:
-
Prepare the biomaterial scaffold by introducing a complementary clickable functional group (e.g., an alkyne group). The specific method will depend on the scaffold material.
-
Prepare a solution of this compound-N₃ in a suitable solvent.
-
Prepare the Click chemistry reaction mixture containing copper(II) sulfate and sodium ascorbate.
-
Immerse the functionalized scaffold in the this compound-N₃ solution.
-
Add the Click chemistry reaction mixture to initiate the covalent immobilization of this compound onto the scaffold surface.
-
Allow the reaction to proceed for a specified time with gentle agitation.
-
Thoroughly wash the scaffold with appropriate solvents to remove any unreacted this compound and reaction byproducts.
-
The this compound-modified scaffold is now ready for cell seeding and in vitro or in vivo evaluation of endothelialization.
Logical Relationship for Scaffold Functionalization
Caption: Covalent immobilization of this compound onto a scaffold via Click chemistry enhances endothelialization.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LXW7 in Tissue Vascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective vascularization of engineered tissues is a critical challenge in regenerative medicine and drug development. Inadequate blood supply can lead to graft failure and limit the therapeutic potential of tissue constructs. LXW7, a cyclic peptide antagonist of αvβ3 integrin, has emerged as a promising molecule to enhance vascularization. This compound is a disulfide cyclic octapeptide with the sequence cGRGDdvc[1][2][3]. Its structure, which includes unnatural D-amino acids, confers high proteolytic stability, making it suitable for in vivo applications[1][2]. This compound exhibits a strong and specific binding affinity for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs)[1][2]. This targeted binding initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to improved vascular network formation in tissue-engineered constructs[1][4]. Unlike conventional RGD peptides, this compound shows weaker binding to platelets, reducing the risk of thrombosis[1].
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its performance, and detailed protocols for its application in improving the vascularization of tissue constructs.
Mechanism of Action
This compound enhances vascularization by specifically targeting αvβ3 integrin on endothelial cells and their progenitors. This interaction triggers a signaling cascade that promotes key angiogenic processes.
Signaling Pathway
The binding of this compound to αvβ3 integrin on the surface of endothelial cells leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at the Tyr1175 residue. This activation, in turn, stimulates the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the activation of ERK1/2. This signaling cascade is crucial for promoting endothelial cell proliferation and survival.
Quantitative Data
The efficacy of this compound in promoting vascularization has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type/Model | Reference |
| Binding Affinity | |||
| IC50 | 0.68 µM | αvβ3 integrin | [4] |
| IC50 | 0.46 µM | αvβ3 integrin transfected K562 cells | [5] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [1] |
| In Vivo Efficacy | |||
| Graft Patency (6 weeks) | 83% (this compound-modified) vs. 17% (unmodified) | Rat carotid artery bypass model |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound to enhance the vascularization of tissue constructs.
Protocol 1: Immobilization of this compound on Biomaterial Scaffolds via Click Chemistry
This protocol describes the surface modification of a biomaterial scaffold with this compound peptide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry". This method allows for stable and oriented conjugation of the peptide to the scaffold surface.
Materials:
-
This compound peptide with an azide (B81097) or alkyne functional group
-
Biomaterial scaffold with a complementary alkyne or azide functional group
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Scaffold Preparation: Prepare the biomaterial scaffold according to the manufacturer's instructions or standard laboratory procedures. Ensure the scaffold has been functionalized with either azide or alkyne groups.
-
Peptide Solution Preparation: Dissolve the functionalized this compound peptide in DMF or an appropriate solvent to a final concentration of 1-5 mg/mL.
-
Click Reaction Mixture Preparation:
-
Prepare a 100 mM solution of CuSO4 in water.
-
Prepare a 200 mM solution of sodium ascorbate in water.
-
-
Immobilization Reaction:
-
Immerse the functionalized scaffold in the this compound peptide solution.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Add the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light.
-
-
Washing:
-
After the incubation period, remove the scaffold from the reaction solution.
-
Wash the scaffold extensively with DMF to remove any unreacted peptide and catalyst.
-
Wash the scaffold three times with TBS.
-
Finally, wash with sterile deionized water.
-
-
Sterilization and Storage: Sterilize the this compound-modified scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) and store it in a sterile, dry environment until use.
Protocol 2: In Vitro Endothelial Cell Attachment and Spreading Assay
This protocol assesses the ability of this compound-modified scaffolds to promote the attachment and spreading of endothelial cells.
Materials:
-
This compound-modified and unmodified (control) scaffolds
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Endothelial Growth Medium (EGM-2)
-
Phosphate-buffered saline (PBS)
-
Calcein-AM or other fluorescent cell viability dye
-
4% Paraformaldehyde (PFA)
-
Phalloidin-Alexa Fluor 488
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the sterile this compound-modified and control scaffolds in a 24-well plate.
-
Seed HUVECs onto the scaffolds at a density of 5 x 10^4 cells per scaffold.
-
Add 1 mL of EGM-2 to each well.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Attachment Assay (4 hours post-seeding):
-
Gently wash the scaffolds twice with pre-warmed PBS to remove non-adherent cells.
-
Stain the attached cells with Calcein-AM according to the manufacturer's protocol.
-
Image the scaffolds using a fluorescence microscope.
-
Quantify the number of attached cells per unit area using image analysis software (e.g., ImageJ).
-
-
Spreading Assay (24 hours post-seeding):
-
Wash the scaffolds twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin cytoskeleton with Phalloidin-Alexa Fluor 488 and the nuclei with DAPI.
-
Image the scaffolds using a fluorescence microscope.
-
Analyze cell morphology and spreading area using image analysis software.
-
Protocol 3: In Vitro Endothelial Cell Proliferation Assay (MTS Assay)
This protocol quantifies the effect of this compound-modified surfaces on endothelial cell proliferation.
Materials:
-
This compound-coated and uncoated (control) 96-well plates
-
HUVECs
-
EGM-2
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into this compound-coated and control wells at a density of 2 x 10^3 cells per well in 100 µL of EGM-2.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.
-
MTS Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (media only) and plot the absorbance values against time to generate proliferation curves.
Protocol 4: Western Blot Analysis of VEGFR-2 and ERK1/2 Phosphorylation
This protocol determines the activation of the VEGFR-2 and ERK1/2 signaling pathways in endothelial cells cultured on this compound-modified surfaces.
Materials:
-
This compound-coated and uncoated (control) culture dishes
-
HUVECs
-
EGM-2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Lysis:
-
Culture HUVECs on this compound-coated and control dishes until they reach 80-90% confluency.
-
Lyse the cells with ice-cold RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: In Vivo Subcutaneous Implantation Model for Vascularization Assessment
This protocol evaluates the ability of this compound-modified scaffolds to promote in vivo vascularization in a subcutaneous implantation model.
Materials:
-
This compound-modified and unmodified (control) scaffolds
-
8-10 week old immunodeficient mice (e.g., NOD/SCID)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the dorsal surface.
-
Implantation:
-
Make a small incision on the dorsal skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert a sterile this compound-modified or control scaffold into the pocket.
-
Close the incision with sutures.
-
-
Post-operative Care: Monitor the animals for any signs of distress and provide appropriate post-operative care.
-
Explantation and Analysis:
-
After 2-4 weeks, euthanize the mice and explant the scaffolds with the surrounding tissue.
-
Fix the samples in 4% PFA and embed in paraffin.
-
Section the samples and perform histological staining (e.g., Hematoxylin and Eosin) and immunohistochemistry for endothelial cell markers (e.g., CD31) to assess vascularization.
-
Quantify the blood vessel density and size within the scaffolds.
-
Conclusion
This compound is a potent and specific ligand for αvβ3 integrin that effectively promotes the vascularization of tissue-engineered constructs. Its stability and targeted action on endothelial cells make it a valuable tool for researchers and drug development professionals. The protocols outlined in these application notes provide a framework for utilizing this compound to enhance the vascularization of a wide range of biomaterials and tissue constructs, with the potential to significantly advance the fields of regenerative medicine and tissue engineering.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols: Surface Modification of Scaffolds with LXW7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of tissue engineering scaffolds with bioactive molecules is a critical strategy to enhance cellular interactions and guide tissue regeneration. LXW7, a novel cyclic octa-peptide (cGRGDdvc), has emerged as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2] Unlike the traditional RGD peptide, this compound exhibits superior binding affinity to EPCs/ECs and lower affinity to platelets and monocytes, making it an ideal candidate for promoting re-endothelialization and vascularization of tissue-engineered constructs.[1][2]
These application notes provide a comprehensive overview of the surface modification of scaffolds with this compound, including its mechanism of action, protocols for immobilization, and methods for characterization.
Mechanism of Action
This compound is a disulfide cyclic octa-peptide containing unnatural amino acids, which confers resistance to proteolysis and enhances its stability in vivo.[1][2] Its primary mechanism of action involves binding to αvβ3 integrin on the surface of EPCs and ECs.[1][3] This interaction triggers a signaling cascade that promotes cell adhesion, proliferation, and survival, ultimately leading to enhanced endothelial coverage and vascularization of the scaffold.[1][2]
Signaling Pathway
The binding of this compound to αvβ3 integrin initiates a downstream signaling pathway that involves the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This signaling cascade is crucial for the pro-angiogenic effects of this compound.
Caption: this compound signaling pathway in endothelial cells.
Quantitative Data Summary
The surface modification of scaffolds with this compound has demonstrated significant improvements in cellular responses critical for tissue regeneration. The following tables summarize the quantitative findings from relevant studies.
| Cell Type | Scaffold/Surface | Parameter Measured | Control | This compound-Modified | Fold Increase | Reference |
| ZDF-EPCs | Tissue Culture Polystyrene | Cell Attachment (20 min) | D-biotin | This compound-biotin | ~2.5x | [3] |
| ZDF-EPCs | SIS Scaffold | Cell Attachment (20 min) | Untreated SIS | This compound-DS-SILY modified SIS | ~2x | [3] |
| ZDF-EPCs | Tissue Culture Polystyrene | Cell Growth (48h) | D-biotin | This compound-biotin | Significantly Higher | [3] |
| ZDF-EPCs | SIS Scaffold | Cell Growth | Untreated SIS | This compound-DS-SILY modified SIS | Significantly Higher | [3] |
| Mouse ECs | Integra Scaffold | Cell Proliferation (5 days) | Integra | LDS-modified Integra | Significantly Higher | [4] |
ZDF-EPCs: Zucker Diabetic Fatty rat Endothelial Progenitor Cells; SIS: Small Intestinal Submucosa; ECs: Endothelial Cells; LDS: this compound-DS-SILY.
| Parameter | Cell Line | Condition | Result | Reference |
| Binding Affinity (IC50) | αvβ3 integrin | Competitive Binding Assay | 0.68 μM | [5] |
| Binding Affinity (Kd) | αvβ3 integrin | 76 ± 10 nM | [5] | |
| Phosphorylation | Endothelial Cells | Western Blot | Increased p-VEGFR2 & p-ERK1/2 | [1][2] |
Experimental Protocols
This section provides detailed protocols for the surface modification of scaffolds with this compound and subsequent characterization assays.
Protocol 1: Scaffold Surface Modification with this compound via Click Chemistry
This protocol describes a general method for immobilizing azide-modified this compound onto a scaffold surface functionalized with a DBCO-linker.
Caption: Workflow for scaffold surface modification with this compound.
Materials:
-
PLLA/PCL electrospun scaffold
-
NH2-PEG-N3 linker
-
This compound peptide with a DBCO modification
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
Procedure:
-
Scaffold Preparation: Fabricate PLLA/PCL scaffolds using standard electrospinning techniques.
-
Surface Amination: Treat the scaffold surface to introduce amine groups. This can be achieved through various methods, such as plasma treatment with ammonia (B1221849) gas.
-
Linker Conjugation: Immerse the aminated scaffolds in a solution of NH2-PEG-N3 linker to allow for the covalent attachment of the azide-functionalized linker to the surface amine groups.
-
This compound Immobilization: Incubate the azide-functionalized scaffolds in a solution containing this compound-DBCO. The click chemistry reaction between the azide (B81097) and DBCO groups will covalently immobilize this compound onto the scaffold surface.[6]
-
Washing and Sterilization: Thoroughly wash the modified scaffolds with PBS to remove any unbound peptide. Sterilize the scaffolds, for example, with 70% ethanol, followed by washing with sterile PBS before cell seeding.
-
Surface Characterization (Optional): Analyze the scaffold surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the peptide and Scanning Electron Microscopy (SEM) to assess surface morphology.[6]
Protocol 2: Cell Attachment Assay
This protocol is used to quantify the initial attachment of cells to the this compound-modified scaffold.
Materials:
-
This compound-modified and control scaffolds
-
Endothelial cells (e.g., HUVECs or EPCs)
-
Cell culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., CCK-8)
-
48-well ultra-low attachment plate
Procedure:
-
Place the sterile this compound-modified and control scaffolds into a 48-well ultra-low attachment plate.
-
Seed endothelial cells onto the scaffolds at a density of 1.5 x 10^5 cells/cm².[3][7]
-
Incubate for 20 minutes at 37°C and 5% CO2 to allow for initial cell attachment.[3][7]
-
Gently wash the scaffolds three times with DPBS to remove any unattached cells.[3][7]
-
Quantify the attached cells. This can be done by:
-
Direct Counting: Digest the cells from the scaffold using trypsin and count them using a hemocytometer with Trypan Blue.
-
Indirect Quantification: Use a metabolic assay like CCK-8 or MTS. Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of this compound modification on cell proliferation over time.
Materials:
-
This compound-modified and control scaffolds in a 48-well plate
-
Endothelial cells
-
Cell culture medium
-
CCK-8 or MTS assay kit
-
Plate reader
Procedure:
-
Seed endothelial cells onto the this compound-modified and control scaffolds at a suitable density (e.g., 5 x 10^4 cells/scaffold).[7]
-
Culture the cells for a desired period (e.g., 1, 3, 5, and 7 days), changing the medium as required.
-
At each time point, perform a CCK-8 or MTS assay according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Western Blot Analysis of Signaling Pathway Activation
This protocol is used to detect the phosphorylation of key signaling proteins (VEGFR2 and ERK1/2) in cells cultured on this compound-modified surfaces.
Materials:
-
This compound-modified and control surfaces (e.g., tissue culture plates)
-
Endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture endothelial cells on this compound-modified and control surfaces for a specified time (e.g., 96 hours).[1]
-
Lyse the cells directly on the surface with ice-cold lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or a loading control (e.g., GAPDH).
Conclusion
The surface modification of scaffolds with the this compound peptide represents a promising strategy to enhance the endothelialization and vascularization of tissue-engineered constructs. The specific and high-affinity binding of this compound to αvβ3 integrin on endothelial cells triggers signaling pathways that promote cell adhesion, proliferation, and survival. The protocols outlined in these application notes provide a framework for the successful functionalization of scaffolds with this compound and the characterization of their enhanced biological performance. These methodologies can be adapted for various scaffold materials and tissue engineering applications, offering a valuable tool for researchers and professionals in the field of regenerative medicine.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Engineered multi-functional, pro-angiogenic collagen-based scaffolds loaded with endothelial cells promote large deep burn wound healing [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Surface modification of polymeric electrospun scaffolds via a potent and high-affinity integrin α4β1 ligand improved adhesion, spreading and survival of human chorionic villus-derived mesenchymal stem cells: a new sight for fetal tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for LXW7 Administration in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of LXW7, a cyclic arginine-glycine-aspartic acid (RGD) peptide, in rat models of ischemic stroke. This compound has demonstrated neuroprotective effects by targeting the αvβ3 integrin, offering a promising therapeutic avenue for stroke research.
Mechanism of Action
This compound is a potent and specific antagonist of the integrin αvβ3.[1][2] In the context of ischemic stroke, the upregulation of αvβ3 integrin is associated with inflammatory processes and vascular permeability.[1] this compound exerts its neuroprotective effects primarily by inhibiting this integrin, leading to a cascade of downstream events that mitigate brain injury.[1]
The proposed mechanism involves the attenuation of inflammatory responses mediated by activated microglia.[1] Following an ischemic event, microglia are activated and release excessive pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which exacerbate neuronal damage.[1] this compound administration has been shown to reduce the number of activated microglia (Iba1-positive cells) and subsequently lower the expression of these pro-inflammatory cytokines in the peri-ischemic brain tissue.[1]
Furthermore, this compound's interaction with αvβ3 integrin appears to influence the vascular endothelial growth factor (VEGF) signaling pathway.[1] By inhibiting αvβ3 integrin, this compound treatment leads to a reduction in the expression of VEGF and the phosphorylation of its receptor, Flk-1 (VEGFR-2).[1] This action helps in decreasing VEGF-mediated vascular permeability, thereby reducing brain edema, a critical secondary injury mechanism in stroke.[1]
The binding of this compound to αvβ3 integrin can also lead to the activation of downstream signaling molecules like mitogen-activated protein kinase (MAPK) ERK1/2, which is involved in cell proliferation and survival.[2][3]
Caption: this compound signaling pathway in ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound in rat models of stroke.
Table 1: this compound Administration Parameters
| Parameter | Value | Reference |
| Drug | This compound (cyclic RGD peptide-cGRGDdvc) | [1] |
| Animal Model | Sprague-Dawley rats (250–280 g) | [1] |
| Dosage | 100 µg/kg body weight | [1] |
| Route of Administration | Intravenous (IV) injection | [1] |
| Timing of Administration | 2 hours after Middle Cerebral Artery Occlusion (MCAO) | [1] |
| Vehicle Control | Phosphate-buffered saline (PBS) | [1] |
Table 2: Efficacy of this compound Treatment (24 hours post-MCAO)
| Outcome Measure | Control Group (MCAO + PBS) | This compound-Treated Group (100 µg/kg) | Statistical Significance | Reference |
| Infarct Volume | Significantly higher | Significantly lower | P < 0.05 | [1][4] |
| Brain Water Content | Significantly higher | Significantly lower | P < 0.05 | [1] |
| Neurological Deficit Score (Zea Longa) | No significant difference | No significant difference | - | [1] |
| TNF-α Expression | Elevated | Attenuated | P < 0.05 | [1] |
| IL-1β Expression | Elevated | Attenuated | P < 0.05 | [1] |
| Iba1-positive Activated Microglia | Significantly higher | Reduced | P < 0.05 | [1] |
| p-Flk-1 (VEGF Receptor) Expression | Elevated | Markedly reduced | P < 0.05 | [1] |
| VEGF Expression | Elevated | Reduced | P < 0.05 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia using the intraluminal filament technique, a widely accepted model for human ischemic stroke.[5][6]
Materials:
-
Sprague-Dawley rats (250–280 g)
-
Anesthetic (e.g., 4% chloral (B1216628) hydrate (B1144303) or isoflurane)[5][7]
-
Heating pad to maintain body temperature at 36.5–37.5°C[5]
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a rounded tip (coated with 0.01% poly-L-lysine)[5][6]
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of 4% chloral hydrate at 0.1 ml/10 g).[5]
-
Place the rat on a heating pad to maintain body temperature throughout the surgery.[5]
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]
-
Carefully separate the arteries from the surrounding tissues.
-
Ligate the proximal CCA and the ECA. Place a microvascular clip on the distal CCA to temporarily block blood flow.[5][6]
-
Introduce a 4-0 nylon monofilament with a rounded tip into the ECA stump and gently advance it into the ICA for a distance of 18–20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[5][6]
-
Remove the microvascular clip from the CCA.
-
Secure the filament in place and close the incision.
-
For transient MCAO, after the desired occlusion period (e.g., 2 hours), re-anesthetize the animal and carefully withdraw the filament to allow for reperfusion.[5] For permanent MCAO, the filament is left in place.[8]
-
Suture the wound and allow the animal to recover.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) for vehicle control
-
Syringes and needles for intravenous injection
Procedure:
-
Two hours after the onset of MCAO, administer this compound via intravenous injection.[1]
-
The recommended dose is 100 µg/kg body weight.[1]
-
For the control group, administer an equivalent volume of PBS intravenously.[1]
Protocol 3: Neurological Deficit Assessment
Neurological function should be assessed at specified time points post-MCAO (e.g., 24 hours). Several scoring systems can be used.
-
Zea Longa Score: A 5-point scale for assessing neurological deficits.[9]
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
-
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. Scores range from 0 (no deficit) to 14 (severe deficit).[10]
-
Garcia Scale: Assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. A lower score indicates a more severe deficit.[10][11]
Protocol 4: Infarct Volume Measurement using TTC Staining
This protocol is used to quantify the extent of brain infarction 24 hours after MCAO.[6][12]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Cold saline
-
10% buffered formalin
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Anesthetize and euthanize the rat.
-
Carefully remove the brain and chill it in ice-cold saline for 10 minutes.[12]
-
Place the brain in a chilled brain matrix and slice it into 2-mm thick coronal sections.[6]
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[6][12]
-
Viable tissue will stain red, while the infarcted tissue will remain white.[13]
-
Wash the stained slices with saline and fix them in 10% buffered formalin.[6]
-
Capture digital images of the brain slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of each hemisphere in each slice.[14]
-
Calculate the infarct volume, often corrected for edema to provide a more accurate assessment of the injury.[14][15] A common formula to correct for edema is: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Volume of the infarct)].[13]
Caption: Experimental workflow for this compound administration in a rat stroke model.
References
- 1. scielo.br [scielo.br]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCAO Model Establishment [bio-protocol.org]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Young rat vascular endothelial cells promote neurological recovery of stroke aged rat via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application of LXW7 in Diabetic Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the cyclic peptide LXW7 in preclinical diabetic wound healing research. This compound is a potent and specific ligand for integrin αvβ3, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2] By targeting this integrin, this compound promotes angiogenesis, a critical process for tissue repair that is often impaired in diabetic wounds.[1][3]
Mechanism of Action
This compound enhances wound healing primarily by stimulating neovascularization. It binds to integrin αvβ3 on the surface of ECs and EPCs, which leads to the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] This interaction triggers a signaling cascade that promotes endothelial cell growth, migration, and maturation, ultimately leading to the formation of new blood vessels.[1][5] The activation of integrin αvβ3 by this compound has been shown to increase the phosphorylation of VEGFR2 and the downstream signaling molecule ERK1/2, key components of the mitogen-activated protein kinase (MAPK) pathway.[2][4]
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound binds to integrin αvβ3, activating VEGFR2 and the downstream ERK1/2 pathway to promote angiogenesis.
Quantitative Data Summary
The efficacy of this compound in promoting diabetic wound healing has been demonstrated in preclinical studies, particularly when incorporated into a multi-functional pro-angiogenic molecule, this compound-DS-SILY, and applied via an extracellular matrix (ECM) scaffold.
| Treatment Group | Mean Wound Closure Rate (%) at Day 14 | Key Findings | Reference |
| Ischemic Wound Model (with exogenous EPCs) | |||
| SIS/LXW7-DS-SILY/EPCs | 61.6 ± 0.05 | Significantly higher healing rate compared to controls. | [3] |
| SIS/DS-SILY/EPCs | 43.5 ± 0.05 | No significant difference from SIS/EPCs group. | [3] |
| SIS/EPCs | 34.8 ± 0.05 | Baseline healing with EPCs on scaffold. | [3] |
| Ischemic Wound Model (without exogenous EPCs) | |||
| SIS/LXW7-DS-SILY | 80.7 ± 0.03 | Significantly increased wound closure compared to controls. | |
| SIS/DS-SILY | 56.9 ± 0.01 | Similar healing rate to the scaffold alone. | |
| SIS | 56.3 ± 0.05 | Baseline healing with the scaffold alone. |
| Parameter | Outcome | Fold Change | Reference |
| Neovascularization (Vascular Density) | Increased capillary structures in treated wounds. | 2.5-fold increase |
SIS: Small Intestinal Submucosa (an ECM scaffold) DS-SILY: Dermatan Sulfate grafted with collagen-binding peptides EPCs: Endothelial Progenitor Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound-DS-SILY
This protocol describes the synthesis of the multi-functional pro-angiogenic molecule this compound-DS-SILY using carbodiimide (B86325) chemistry.
Materials:
-
This compound-hydrazide and SILY-hydrazide peptides
-
Dermatan Sulfate (DS)
-
1-ethyl-3-[3-dimethylaminopropyl] carbodiimide hydrochloride (EDC)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M)
-
Urea (B33335) (8 M)
-
NaCl (0.6%)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Tangential flow filtration system with a 10 kDa cutoff column
-
Lyophilizer
Procedure:
-
Prepare the reaction buffer by dissolving urea and NaCl in 0.1 M MES buffer and adjusting the pH to 4.5.
-
Dissolve DS and SILY-hydrazide in the reaction buffer.
-
Initiate the conjugation of SILY-hydrazide to DS by adding 0.01 mM EDC to the solution.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Stop the reaction by adjusting the pH to 8.0 with NaOH.
-
Purify the resulting DS-SILY conjugate using a tangential flow filtration system to remove unreacted peptides and reagents.
-
Lyophilize the purified DS-SILY product.
-
For the second conjugation step, dissolve the lyophilized DS-SILY and this compound-hydrazide in the reaction buffer (pH 4.5).
-
Add 0.1 mM EDC to initiate the conjugation of this compound-hydrazide to DS-SILY.
-
Let the reaction proceed for 24 hours at room temperature with gentle stirring.
-
Stop the reaction by adjusting the pH to 8.0.
-
Purify the final product, this compound-DS-SILY, using tangential flow filtration.
-
Lyophilize the purified this compound-DS-SILY for storage.
-
Characterize the final product to confirm peptide conjugation.
Protocol 2: In Vivo Diabetic Ischemic Wound Healing Model
This protocol details the creation of a diabetic ischemic wound model in Zucker Diabetic Fatty (ZDF) rats to evaluate the efficacy of this compound-functionalized scaffolds.
Materials:
-
Zucker Diabetic Fatty (ZDF) rats
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors)
-
Sterile silicone sheet (e.g., 10.5 cm x 3.0 cm)
-
Suture materials
-
This compound-DS-SILY functionalized ECM scaffolds (e.g., SIS)
-
Control scaffolds
-
Digital camera for wound imaging
-
Image analysis software
Procedure:
-
Anesthetize the ZDF rat according to approved animal care protocols.
-
Shave the dorsal surface of the rat and sterilize the surgical area.
-
Create a bipedicle skin flap (e.g., 11 cm in length and 2-3 cm in width) on the dorsum.
-
Carefully insert a pre-sterilized silicone sheet beneath the flap to disrupt blood flow from the underlying tissue, thereby creating an ischemic environment.
-
Create full-thickness excisional wounds (e.g., 8-mm diameter) in the center of the ischemic flap.
-
Topically apply the prepared scaffolds (this compound-DS-SILY functionalized, with or without EPCs, and control scaffolds) to the wound bed.
-
Suture the flap back in place.
-
House the animals individually and provide post-operative care, including analgesics.
-
Monitor the wounds and capture digital photographs at regular intervals (e.g., days 0, 3, 7, 11, and 14).
-
Quantify the wound closure rate using image analysis software by measuring the wound area at each time point relative to the initial wound area.
Protocol 3: In Vitro EPC Attachment and Proliferation Assay
This protocol is for assessing the ability of this compound-functionalized surfaces to support the attachment and growth of EPCs.
Materials:
-
Endothelial Progenitor Cells (EPCs)
-
96-well tissue culture plates
-
Avidin (B1170675) solution
-
This compound-biotin and D-biotin (control)
-
Bovine Serum Albumin (BSA) for blocking
-
EPC culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with avidin solution for 1 hour at room temperature.
-
Wash the wells three times with sterile DPBS.
-
Add this compound-biotin solution to the test wells and D-biotin solution to the control wells. Incubate for 1 hour.
-
Wash the wells three times with DPBS.
-
Block the surfaces with 1% BSA for 1 hour to prevent non-specific cell binding.
-
Seed EPCs (e.g., 1.5 x 10³ cells per well) into the coated wells.
-
For attachment assay: Incubate for a short period (e.g., 20 minutes), then gently wash to remove non-adherent cells. Quantify the remaining attached cells.
-
For proliferation assay: Culture the cells for several days (e.g., 5 days).
-
At designated time points, add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability and proliferation.
Protocol 4: Assessment of Neovascularization
This protocol describes the histological assessment of new blood vessel formation in healed wound tissue.
Materials:
-
Wound tissue samples collected at the end of the in vivo study
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Primary antibody against CD31 (an endothelial cell marker)
-
Secondary antibody conjugated to a detectable enzyme or fluorophore
-
Substrate/chromogen or fluorescence microscope
-
Image analysis software
Procedure:
-
Fix the collected wound tissue samples in formalin and embed them in paraffin.
-
Section the paraffin-embedded tissue using a microtome and mount the sections on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the CD31 epitope.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable substrate/chromogen (for immunohistochemistry) or visualize under a fluorescence microscope.
-
Capture images of the stained sections.
-
Quantify neovascularization by measuring the CD31-positive area or counting the number of blood vessels per unit area using image analysis software.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in diabetic wound healing.
References
- 1. Integrin αvβ3 requirement for VEGFR2-mediated activation of SAPK2/p38 and for Hsp90-dependent phosphorylation of focal adhesion kinase in endothelial cells activated by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An innovative ischemic diabetic flap model for chronic wound research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of alphavbeta3 integrin in the activation of vascular endothelial growth factor receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LXW7 Concentration for Cell Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the integrin αvβ3 inhibitor, LXW7, for cell binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence.[1][2] It functions as a potent and specific inhibitor of integrin αvβ3.[1][3] This integrin is often overexpressed on various cancer cells and tumor vasculature, making it a target for cancer therapeutics.[3]
Q2: What is the binding affinity of this compound for integrin αvβ3?
This compound exhibits a high binding affinity for integrin αvβ3. The reported half-maximal inhibitory concentration (IC50) is 0.68 μM, and the dissociation constant (Kd) is 76 ± 10 nM.[1][4]
Q3: Which cell lines are recommended for this compound binding assays?
Successful binding assays with this compound have been reported using various cell types, including:
-
Engineered Cell Lines: K562 cells overexpressing αvβ3 integrin (αvβ3-K562) are a robust model for studying specific binding.[4][5]
-
Endothelial Cells: Primary human endothelial cells such as Human Cord Endothelial Cells (HCECs) and Human Microvascular Endothelial Cells (HMVECs) are suitable as they naturally express αvβ3 integrin.[4]
-
Endothelial Progenitor Cells (EPCs): this compound shows high affinity for EPCs.[4][6]
-
Cancer Cell Lines: Glioblastoma cell lines like U-87MG, which overexpress αvβ3 integrin, can also be used.[3]
Q4: What is the downstream signaling pathway activated by this compound binding to αvβ3 integrin?
Binding of this compound to αvβ3 integrin can lead to the activation of downstream signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Suboptimal this compound Concentration: The concentration of this compound may be too low to detect binding. | Perform a concentration titration experiment to determine the optimal concentration. Start with a range around the reported Kd (e.g., 10 nM to 1 µM). |
| Low Target Expression: The cell line used may not express sufficient levels of αvβ3 integrin. | Confirm αvβ3 integrin expression on your target cells using a validated antibody and flow cytometry or Western blot. Consider using a positive control cell line known to express high levels of the integrin, such as αvβ3-K562 cells. | |
| Incorrect Buffer Composition: The binding buffer may be inhibiting the interaction. | Ensure the binding buffer is appropriate. A common binding buffer is 1x HEPES with 10% FBS.[4] | |
| Inactive this compound: The peptide may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| High Background Signal | Non-specific Binding: this compound may be binding to other cell surface proteins or the assay plate. | Include a blocking step in your protocol (e.g., with BSA or serum). Use a non-targeting peptide as a negative control. |
| Excessive this compound Concentration: Using a very high concentration of this compound can lead to non-specific binding. | Optimize the this compound concentration through titration as mentioned above. | |
| Insufficient Washing: Inadequate washing steps can leave unbound this compound, contributing to high background. | Increase the number and/or stringency of washing steps after incubation with this compound. | |
| Inconsistent Results | Cell Viability Issues: Poor cell health can affect receptor expression and binding. | Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before and during the experiment. |
| Variability in Cell Number: Inconsistent cell seeding will lead to variable results. | Use a consistent and accurate method for cell counting and seeding. | |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Calibrate pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.68 µM | [1] |
| Kd | 76 ± 10 nM | [1][4] |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Cell Binding Assay
This protocol is adapted from studies characterizing this compound binding to endothelial cells.[4]
Materials:
-
Target cells (e.g., HCECs, αvβ3-K562)
-
Biotinylated this compound (this compound-bio)
-
Binding Buffer (1x HEPES with 10% FBS)
-
Wash Buffer (e.g., PBS with 1% FBS)
-
Streptavidin conjugated to a fluorophore (e.g., PE-Cy7)
-
Flow cytometer
Procedure:
-
Harvest and wash cells, then resuspend in ice-cold Binding Buffer.
-
Aliquot approximately 3 x 10^5 cells per tube.
-
Add varying concentrations of this compound-bio (e.g., 10 nM to 1 µM) to the cell suspensions. Include a negative control with a biotinylated scramble peptide or D-biotin.
-
Incubate on ice for 30 minutes.
-
Wash the cells three times with ice-cold Wash Buffer by centrifugation.
-
Resuspend the cell pellet in Binding Buffer containing the streptavidin-fluorophore conjugate.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with ice-cold Wash Buffer.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of bound this compound-bio.
Protocol 2: On-Bead Cell Binding Assay
This protocol is useful for visualizing cell binding to this compound immobilized on beads.[4][7]
Materials:
-
Target cells
-
Resin beads displaying this compound
-
Control beads (without peptide or with a scramble peptide)
-
Cell culture medium
-
Ultra-low attachment plates
-
Shaking incubator
-
Microscope
Procedure:
-
Seed target cells into an ultra-low attachment plate.
-
Add the this compound-coated beads and control beads to the cell suspension.
-
Incubate the plate in a shaking incubator at 37°C and 5% CO2 for a defined period (e.g., 30 minutes to 2 hours). The gentle agitation facilitates cell-bead interaction.
-
Observe the beads under a microscope and capture images.
-
Quantify the number of cells bound per bead for both this compound and control beads to determine binding specificity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting LXW7 solubility issues
Welcome to the technical support center for LXW7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
Q1: My lyophilized this compound powder will not dissolve in water or PBS. What should I do?
A1: If you are experiencing difficulty dissolving this compound in aqueous solutions, it is important to consider the peptide's properties and follow a systematic approach. This compound is a cyclic octapeptide with the sequence cGRGDdvc-NH2. The presence of both acidic (Aspartic Acid) and basic (Arginine) residues, along with hydrophobic residues, can influence its solubility.
Follow these steps to troubleshoot solubility issues:
-
Initial Dissolution Attempt:
-
Always start by attempting to dissolve a small amount of the lyophilized powder in high-purity, sterile water or a buffer like PBS (pH 7.2-7.4).
-
Use vortexing and/or sonication to aid dissolution. Gentle warming (to no higher than 40°C) can also be attempted.
-
-
pH Adjustment:
-
Based on its amino acid composition (one Arginine, two Aspartic Acids), this compound has a net negative charge at neutral pH. Therefore, it is considered an acidic peptide.
-
If it fails to dissolve in water or neutral buffer, try dissolving it in a slightly basic solution. Add a small amount of 0.1M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) (e.g., 10-50 µL) to the peptide and then dilute with water to your desired concentration. Adjust the final pH to a physiologically acceptable range if necessary for your experiment.
-
-
Use of Organic Solvents:
-
If aqueous solutions and pH adjustments are unsuccessful, the use of an organic solvent may be necessary.
-
Try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[1] Once dissolved, you can slowly add the aqueous buffer of your choice to the desired final concentration.[1] Be aware that the final concentration of the organic solvent should be compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).
-
Q2: My this compound dissolved in an organic solvent, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Here are some strategies to prevent precipitation:
-
Slower Dilution: Add the concentrated this compound stock solution drop-wise to the aqueous medium while gently stirring or vortexing. This avoids localized high concentrations of the peptide that can lead to immediate precipitation.
-
Intermediate Dilution Step: Before adding to the final volume of your cell culture medium, perform an intermediate dilution of your stock solution in the medium. For instance, dilute your stock 1:10 in the medium in a separate tube, ensure it stays in solution, and then add this to your final culture volume.
-
Reduce Final Concentration: The intended final concentration of this compound in your experiment may be above its solubility limit in the cell culture medium. Try lowering the final concentration.
-
Serum Considerations: Components in serum can sometimes interact with peptides and cause precipitation.[2] If you are using a serum-containing medium, you could try reducing the serum concentration or, if your experiment allows, treating your cells in a serum-free medium for the duration of the this compound exposure.[2]
Frequently Asked Questions (FAQs)
What is the recommended storage condition for lyophilized this compound?
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[3][4] It is also advisable to store it in a desiccated environment to protect it from moisture.[5] Before opening the vial, allow it to warm to room temperature to prevent condensation.[4]
How should I store this compound once it is in solution?
Peptide solutions are much less stable than the lyophilized powder.[4] For optimal stability, it is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
-
Use sterile, slightly acidic buffers (pH 5-7) for reconstitution if compatible with your experiment, as this can improve the stability of some peptides.[4]
-
Since this compound contains cysteine residues, it is susceptible to oxidation. It is best to use oxygen-free water or buffers for reconstitution, which can be prepared by bubbling with an inert gas like nitrogen or argon.[4]
What is the amino acid sequence of this compound?
The amino acid sequence of this compound is a cyclic octapeptide with the structure: cGRGDdvc-NH2, where 'd' indicates a D-amino acid.[7][8][9] A disulfide bond is formed between the two cysteine residues.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Experimentally Determined Solubility (mg/mL) |
| Water (H₂O) | Soluble | User to determine |
| PBS (pH 7.4) | Not reported | User to determine |
| DMSO | Not reported | User to determine |
| Ethanol | Not reported | User to determine |
Note: Specific quantitative solubility data for this compound is not widely published. Researchers are encouraged to determine the solubility in their specific solvents and experimental conditions using the protocol provided below.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a method to determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
Lyophilized this compound
-
Solvent of choice (e.g., sterile water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Lyophilizer
-
Analytical balance
Methodology:
-
Preparation:
-
Accurately weigh 1-2 mg of lyophilized this compound into a pre-weighed microcentrifuge tube.
-
-
Dissolution:
-
Add a small, precise volume of the chosen solvent to the tube (e.g., 100 µL).
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the tube for 10-15 minutes in a water bath.
-
If the peptide is still not fully dissolved, add another small, precise volume of the solvent and repeat the vortexing/sonication. Continue this process until the peptide is fully dissolved or a saturated solution is clearly formed (i.e., visible undissolved particles remain).
-
-
Separation of Soluble and Insoluble Fractions:
-
If a saturated solution is formed, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved peptide.
-
Carefully transfer the supernatant to a new, pre-weighed microcentrifuge tube.
-
-
Quantification:
-
Lyophilize both the supernatant and the remaining pellet until all solvent is removed and a constant weight is achieved for both tubes.
-
Weigh both tubes to determine the mass of the dissolved peptide (from the supernatant) and the undissolved peptide (from the pellet).
-
-
Calculation:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Mass of dissolved peptide (mg) / Total volume of solvent added (mL)
-
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: The signaling pathway initiated by this compound binding to Integrin αvβ3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Integrin | TargetMol [targetmol.com]
- 9. This compound - Immunomart [immunomart.com]
Technical Support Center: Enhancing the In Vivo Stability of LXW7 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of LXW7 derivatives, with a focus on improving their in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif, which acts as a potent and specific inhibitor of αvβ3 integrin.[1][2] Its structure includes unnatural amino acids, which are intended to increase its resistance to enzymatic degradation in vivo.[3][4] By binding to αvβ3 integrin, this compound has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activate the ERK1/2 signaling pathway.[1][3] This mechanism contributes to its anti-inflammatory effects and its ability to promote the proliferation and survival of endothelial cells.[5][6]
Q2: What makes this compound inherently more stable than linear RGD peptides?
A2: this compound's stability is enhanced by two key structural features. Firstly, it is a cyclic peptide, which makes it resistant to exopeptidases that degrade peptides from their ends. The cyclic structure also reduces conformational flexibility, which can limit access for endopeptidases.[7] Secondly, this compound contains unnatural amino acids flanking its core RGD motif.[3] These non-natural residues are not readily recognized by proteases, thus improving its resistance to proteolytic degradation compared to peptides composed solely of natural L-amino acids.[3]
Q3: What are the primary reasons a novel this compound derivative might exhibit poor in vivo stability?
A3: Despite the inherent stability of the this compound scaffold, derivatives may show poor in vivo stability due to several factors:
-
Proteolytic Degradation: Introduction of new amino acid sequences can create novel cleavage sites for proteases present in plasma, liver, or kidney.
-
Rapid Renal Clearance: As relatively small molecules, peptide derivatives can be quickly filtered out of the bloodstream by the kidneys.[5]
-
Chemical Instability: Certain amino acid residues are susceptible to chemical degradation, such as oxidation (e.g., Met, Cys) or deamidation (e.g., Asn, Gln), which can occur under physiological conditions.
-
Poor Plasma Protein Binding: Low binding to plasma proteins like albumin can result in a larger fraction of the unbound peptide being available for renal clearance.
Q4: Can improving the binding affinity of my this compound derivative negatively impact its in vivo stability?
A4: Not necessarily, but it is a possibility. While optimizing for higher binding affinity, you might inadvertently introduce amino acids that are more susceptible to enzymatic degradation. It is crucial to co-optimize for both high affinity and high stability. For instance, LXW64, a derivative of this compound, was developed to have a 6.6-fold higher binding affinity while maintaining selectivity for αvβ3 integrin.[8] The stability of such high-affinity derivatives should always be experimentally verified.
Troubleshooting Guides
Problem 1: My this compound derivative shows high binding affinity in vitro but has a short half-life in plasma stability assays.
| Potential Cause | Troubleshooting Steps |
| Proteolytic Cleavage | 1. Identify Cleavage Sites: Use LC-MS/MS to analyze the plasma sample after incubation to identify the peptide fragments and pinpoint the exact cleavage sites. 2. D-Amino Acid Substitution: Replace the L-amino acid at the cleavage site with its corresponding D-isomer. This often significantly reduces recognition by proteases.[9][10] 3. Introduce Unnatural Amino Acids: Incorporate non-proteogenic amino acids at or near the cleavage site to sterically hinder protease access. 4. N- or C-Terminal Modification: If cleavage occurs at the termini (in case of a linearized derivative), cap the N-terminus with an acetyl group or the C-terminus with an amide group. |
| Chemical Instability | 1. Identify Degradation Products: Analyze the incubated plasma sample by LC-MS to identify modifications such as oxidation or deamidation. 2. Substitute Susceptible Residues: Replace oxidation-prone methionine with norleucine or deamidation-prone asparagine with glutamine or other stable isosteres. |
Problem 2: My this compound derivative is stable in plasma but shows rapid clearance in vivo.
| Potential Cause | Troubleshooting Steps |
| Rapid Renal Filtration | 1. Increase Hydrodynamic Size: a. PEGylation: Conjugate polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size above the renal filtration threshold (around 70 kDa).[5] b. Lipidation: Attach a fatty acid chain to the peptide to promote binding to albumin, which is too large for renal filtration.[11] 2. Fusion to a Larger Protein: Genetically fuse or chemically conjugate the peptide to a large protein like albumin or an albumin-binding domain.[12] |
| Low Plasma Protein Binding | 1. Introduce Albumin-Binding Moieties: As with lipidation, attach specific small molecules or peptide sequences that have a high affinity for serum albumin.[11] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound and related peptides to aid in experimental design and data interpretation.
Table 1: Binding Affinity of this compound and Derivatives to αvβ3 Integrin
| Compound | IC50 (μM) | Kd (nM) | Notes |
| This compound | 0.68[1][3] | 76 ± 10[3] | Parent compound with high affinity and specificity for αvβ3 integrin. |
| LXW64 | ~0.10* | Not Reported | An optimized derivative with 6.6-fold higher binding affinity than this compound.[8] |
| GRGD Peptide | Not Reported | Not Reported | Conventional linear RGD peptide with lower binding affinity to αvβ3-K562 cells compared to this compound.[3] |
*Calculated based on the reported 6.6-fold increase in binding affinity compared to this compound.
Table 2: Comparative in vivo data for selected cyclic RGD peptides
| Peptide/Formulation | Half-life (t1/2) | Bioavailability | Animal Model | Notes |
| cRGDfC-modified liposome | 24.10 hours[13][14] | Not Applicable (IV) | Sprague-Dawley Rats | Demonstrates the potential for significantly extending circulation time through formulation. |
| Cyclic RGD hexapeptide (Parent) | Not Reported | 0.58 ± 0.11% (Oral) | Rats | Shows very low oral bioavailability for a hydrophilic cyclic RGD peptide.[15] |
| Cyclic RGD hexapeptide (Prodrug) | Not Reported | 43.8 ± 14.9% (Oral) | Rats | A lipophilic prodrug approach dramatically increased oral bioavailability.[15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an this compound derivative in plasma.
Materials:
-
Test peptide (this compound derivative) stock solution (e.g., 1 mg/mL in DMSO)
-
Human plasma (or species of interest), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid and an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw Plasma: Thaw frozen plasma at 37°C and keep on ice until use.
-
Prepare Incubation Mixture: In a microcentrifuge tube, add the test peptide stock solution to pre-warmed plasma to achieve a final peptide concentration of 1-5 µM. Gently vortex to mix.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.
-
Quench Reaction: Immediately add the aliquot to a tube containing a set volume of cold quenching solution (e.g., 150 µL) to precipitate plasma proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t1/2) from the slope of the linear regression of the natural log of the remaining peptide concentration versus time.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol assesses the susceptibility of an this compound derivative to metabolism by liver enzymes.
Materials:
-
Test peptide (this compound derivative) stock solution
-
Pooled liver microsomes (human or other species)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Quenching solution (e.g., cold acetonitrile with internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Microsome Mixture: On ice, prepare a mixture of liver microsomes, phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test peptide to the pre-warmed microsome mixture to a final concentration of ~1 µM. Immediately after, add the NADPH regenerating system to start the reaction. For a negative control, add buffer instead of the NADPH system.
-
Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench Reaction: Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent peptide.
-
Data Analysis: Calculate the half-life and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Extended plasma half-life of albumin-binding domain fused human IgA upon pH-dependent albumin engagement of human FcRn in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of LXW7 Cyclic Peptide
Welcome to the technical support center for the synthesis of the LXW7 cyclic peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent integrin αvβ3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, with the sequence c(GRGDdvc), is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves the sequential addition of amino acids to a solid support resin. Following the assembly of the linear peptide, it is cleaved from the resin. The crucial cyclization step is then performed in solution by forming a disulfide bond between the two cysteine residues. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: I am observing a low yield of the linear peptide after cleavage from the resin. What are the possible causes and solutions?
A2: Low yield of the linear peptide can stem from several factors during solid-phase synthesis:
-
Incomplete Fmoc-deprotection: If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, subsequent amino acid coupling will be blocked, leading to truncated sequences.
-
Solution: Ensure a sufficient reaction time and concentration of the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF). For difficult sequences, consider a double deprotection step.
-
-
Poor coupling efficiency: Steric hindrance between amino acids or aggregation of the peptide chain on the resin can prevent complete coupling.
-
Solution: Use a more potent coupling reagent combination (e.g., HBTU/HOBt or HATU/HOAt). For sterically hindered amino acids, a double coupling step may be necessary. To disrupt aggregation, consider switching to a more specialized resin or using solvents known to break secondary structures.
-
-
Peptide aggregation: The growing peptide chain can aggregate on the resin, making reactive sites inaccessible.
-
Solution: Incorporating pseudoproline dipeptides or using a resin with a lower loading capacity can help minimize aggregation. Solvents like N-methyl-2-pyrrolidone (NMP) can also be more effective than dimethylformamide (DMF) in preventing aggregation.
-
Q3: My main challenge is the cyclization step, resulting in a low yield of the desired cyclic monomer and a high amount of oligomers. How can I optimize this?
A3: The formation of oligomers (dimers and higher-order polymers) is a common side reaction during the cyclization of peptides. This occurs when two or more linear peptide molecules react with each other instead of the desired intramolecular reaction.
-
High concentration: A high concentration of the linear peptide in the cyclization reaction favors intermolecular reactions.
-
Solution: Employ the "high dilution" principle. The linear peptide should be added slowly and portion-wise to a large volume of the reaction buffer to maintain a low instantaneous concentration, thus favoring the intramolecular cyclization.
-
-
Suboptimal pH: The pH of the cyclization buffer is critical for efficient disulfide bond formation.
-
Solution: The optimal pH for air oxidation to form a disulfide bond is typically between 7.5 and 8.5. It is recommended to perform small-scale trials to determine the optimal pH for your specific peptide.
-
-
Inefficient oxidation: Air oxidation can be slow and inefficient.
-
Solution: Consider using a mild oxidizing agent to facilitate the disulfide bond formation. Common reagents include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). The choice of oxidizing agent and its concentration should be carefully optimized.
-
Q4: After purification by RP-HPLC, the final purity of my this compound peptide is still below the desired level. What could be the issue?
A4: Co-elution of impurities with the desired product is a common challenge in peptide purification.
-
Presence of diastereomers: Racemization of amino acids during the coupling steps can lead to the formation of diastereomers that are often difficult to separate from the target peptide by RP-HPLC.
-
Solution: The use of coupling reagents with racemization-suppressing additives (e.g., HOBt or HOAt) is crucial. Also, avoid prolonged exposure to the basic conditions of the deprotection step.
-
-
Oxidation of sensitive residues: Although not present in the this compound sequence, other peptides may contain methionine or tryptophan residues that are susceptible to oxidation during synthesis and workup, leading to impurities that are hard to separate.
-
Solution: Use scavengers during the cleavage step to protect sensitive residues.
-
-
Suboptimal HPLC conditions: The gradient, flow rate, and column chemistry of your RP-HPLC method may not be optimal for separating your target peptide from closely related impurities.
-
Solution: Experiment with different gradients (e.g., shallower gradients around the elution time of your peptide), different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), and different column chemistries (e.g., C18 vs. C8).
-
Troubleshooting Guides
Low Yield of Linear Peptide
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a mixture of truncated sequences. | Incomplete Fmoc-deprotection or poor coupling efficiency. | - Increase deprotection and coupling reaction times.- Use a more potent coupling reagent (e.g., HATU).- Perform double coupling for problematic amino acids. |
| The resin beads are clumping together. | Peptide aggregation on the resin. | - Switch to a solvent like NMP.- Use a resin with a lower loading capacity.- Incorporate pseudoproline dipeptides in the sequence if possible. |
| Low recovery of peptide after cleavage. | Incomplete cleavage from the resin. | - Ensure the correct cleavage cocktail is used for the chosen resin.- Increase the cleavage reaction time.- Use a larger volume of the cleavage cocktail. |
Low Yield of Cyclic Peptide
| Symptom | Possible Cause | Suggested Solution |
| The major product is a dimer or higher-order oligomers. | The concentration of the linear peptide during cyclization is too high. | - Employ the high dilution principle by adding the linear peptide solution slowly to a large volume of reaction buffer. |
| The cyclization reaction is very slow or incomplete. | Suboptimal pH or inefficient oxidation method. | - Optimize the pH of the cyclization buffer (typically pH 7.5-8.5).- Use a mild oxidizing agent such as H₂O₂ or DMSO. |
| Formation of multiple unidentified byproducts. | Side reactions during cyclization. | - Degas the cyclization buffer to minimize oxidation of other residues.- Ensure the purity of the linear peptide before proceeding to cyclization. |
Quantitative Data Summary
While specific yield and purity data for every synthesis of this compound can vary between laboratories and protocols, the following table provides representative data based on typical outcomes for similar cyclic RGD peptides synthesized via Fmoc-SPPS.
| Synthesis Step | Parameter | Typical Value | Notes |
| Solid-Phase Synthesis | Crude Linear Peptide Yield | 60-80% | Based on the initial resin loading. |
| Purity of Crude Linear Peptide | 50-70% | Determined by analytical RP-HPLC. | |
| Cyclization | Crude Cyclic Peptide Yield | 40-60% | Relative to the starting linear peptide. |
| Purity of Crude Cyclic Peptide | 30-50% | Determined by analytical RP-HPLC. | |
| Purification | Final Purified Yield | 15-30% | Overall yield from the starting resin. |
| Final Purity | >95% | A purity of >99% has been reported for commercially available this compound.[1] |
Experimental Protocols
Solid-Phase Synthesis of Linear GRGDdvc Peptide
This protocol is based on standard Fmoc solid-phase peptide synthesis procedures.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (c, v, d, D, G, R, G).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc-deprotection step.
-
Cleavage:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide and lyophilize.
-
Cyclization via Disulfide Bond Formation
-
Dissolution: Dissolve the lyophilized linear peptide in a degassed buffer, such as 50 mM ammonium (B1175870) bicarbonate (NH₄HCO₃) at a pH of approximately 8.[2]
-
High Dilution: Slowly add the peptide solution to a larger volume of the same buffer under constant stirring to achieve a final peptide concentration of 0.1-1 mg/mL.
-
Oxidation: Allow the reaction to proceed with gentle stirring, open to the air, for 12-24 hours. Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
-
Quenching: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to a pH of 3-4 to stop the reaction.
-
Lyophilization: Freeze-dry the solution to obtain the crude cyclic peptide.
Purification and Analysis
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]
-
Analysis:
-
Confirm the purity of the final product using analytical RP-HPLC.
-
Verify the molecular weight of the cyclic peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]
-
Visualizations
Caption: Workflow for the synthesis of this compound cyclic peptide.
Caption: this compound signaling pathway in endothelial cells.
References
- 1. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of LXW7
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the kinase inhibitor LXW7. Below you will find frequently asked questions and troubleshooting guides to help you understand and mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known primary off-target kinases?
This compound is a potent ATP-competitive kinase inhibitor with high affinity for its primary target, Serine/Threonine Kinase X (STK-X). However, kinome-wide screening has revealed significant off-target activity against Cyclin-Dependent Kinase 9 (CDK9) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).
Q2: What are the common phenotypic consequences of this compound's off-target effects?
Off-target inhibition of CDK9 by this compound can lead to a reduction in global transcription, potentially causing cytotoxicity in a manner independent of STK-X inhibition. Off-target effects on MKK7 may result in the unintended suppression of the JNK signaling pathway, which can affect cellular stress responses and apoptosis.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target STK-X inhibition versus off-target effects?
To differentiate between on-target and off-target effects, it is recommended to use a combination of approaches. A rescue experiment, where a drug-resistant mutant of STK-X is expressed in the target cells, can help confirm on-target activity. Additionally, using a structurally unrelated inhibitor of STK-X with a different off-target profile can help validate that the observed phenotype is due to the inhibition of STK-X. Comparing the effects of this compound with known selective inhibitors of CDK9 and MKK7 can also help to identify phenotypes specifically associated with these off-targets.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity at Low Concentrations of this compound
You are observing significant cell death in your cancer cell line at concentrations of this compound that are well below the IC50 for its primary target, STK-X.
-
Possible Cause: The observed cytotoxicity may be due to the off-target inhibition of CDK9, a kinase essential for transcription and cell survival.
-
Troubleshooting Steps:
-
Assess Target Engagement: Perform a Western blot to analyze the phosphorylation of a known downstream substrate of STK-X to confirm target engagement at the concentrations used.
-
Evaluate CDK9 Activity: Measure the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a direct substrate of CDK9, to determine if its activity is inhibited at the cytotoxic concentrations of this compound.
-
Chemical Genetics Approach: If available, use a cell line expressing a version of CDK9 that has been mutated to be resistant to this compound to see if this rescues the cytotoxic phenotype.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
This compound shows high potency for STK-X in biochemical assays, but its effect on cell proliferation in your chosen cell line is weaker than expected.
-
Possible Cause: The off-target inhibition of MKK7 by this compound may be antagonizing the desired anti-proliferative effect of STK-X inhibition. The JNK pathway, downstream of MKK7, can have context-dependent roles in cell survival and apoptosis.
-
Troubleshooting Steps:
-
Analyze the JNK Pathway: Perform a Western blot to check the phosphorylation status of JNK and its downstream targets (e.g., c-Jun) in cells treated with this compound.
-
Combination Treatment: Treat cells with this compound in combination with a selective JNK activator to see if this enhances the anti-proliferative effect.
-
Use an Alternative Inhibitor: Compare the cellular effects of this compound with a structurally different STK-X inhibitor that does not have MKK7 as an off-target.
-
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Assay Type |
| STK-X (Primary Target) | 5 | Biochemical (ATP-competitive) |
| CDK9 | 50 | Biochemical (ATP-competitive) |
| MKK7 | 150 | Biochemical (ATP-competitive) |
| ABL1 | > 10,000 | Biochemical (ATP-competitive) |
| EGFR | > 10,000 | Biochemical (ATP-competitive) |
| SRC | > 5,000 | Biochemical (ATP-competitive) |
Experimental Protocols
Protocol 1: Western Blot for Assessing On- and Off-Target Engagement
-
Cell Lysis: Plate and treat cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STK-X-substrate (for on-target engagement), p-RNA Pol II CTD (for CDK9 engagement), and p-JNK (for MKK7 engagement) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified signaling pathway of the primary target STK-X.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical diagram for deconvoluting on- and off-target effects.
LXW7 Coating Optimization for Prosthetic Vascular Grafts: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the application of LXW7 coating on prosthetic vascular grafts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental application of this compound coatings.
| Problem/Issue | Potential Causes | Suggested Solutions |
| Poor Endothelial Cell (EC) or Endothelial Progenitor Cell (EPC) Attachment | 1. Suboptimal this compound Coating Density: Insufficient this compound on the graft surface. 2. Steric Hindrance: The this compound peptide is not properly oriented, or its binding site is obscured. 3. Graft Material Incompatibility: The surface chemistry of the graft material (e.g., ePTFE) interferes with the coating process. 4. Cell Viability Issues: The ECs/EPCs used in the assay are not viable or are of poor quality. | 1. Optimize Coating Concentration: Titrate the concentration of this compound used in the coating solution. Refer to the experimental protocols for recommended starting concentrations. 2. Use of Linkers: Employ a flexible linker, such as polyethylene (B3416737) glycol (PEG), to present the this compound peptide away from the graft surface and improve accessibility.[1] 3. Surface Activation: Ensure the graft material is properly activated (e.g., using plasma treatment) before applying the parylene-based conformal coating to facilitate covalent binding.[2] 4. Cell Quality Control: Use early passage cells and confirm viability with a trypan blue exclusion assay before seeding. |
| High Incidence of Early-Stage Thrombosis in In Vivo Models | 1. Incomplete Endothelialization: The this compound coating has not captured enough ECs/EPCs to form a confluent monolayer, leaving pro-thrombotic graft material exposed.[1] 2. Platelet Adhesion: Although this compound has low affinity for platelets, high shear stress or exposed graft material can still trigger platelet activation.[3][4] 3. Inflammatory Response: The surgical procedure or the graft material itself may be causing an inflammatory response that contributes to thrombosis.[5] | 1. Pre-seeding of Grafts: Consider pre-seeding the this compound-coated graft with autologous ECs/EPCs in vitro before implantation to ensure a more complete endothelial layer from the outset. 2. Incorporate Anti-platelet Agents: For highly thrombogenic models, consider co-immobilizing an anti-platelet agent like heparin alongside this compound.[6] 3. Anti-inflammatory Co-therapy: Administer systemic anti-inflammatory agents post-surgery as per your approved animal protocol to mitigate the initial inflammatory cascade. |
| Inconsistent or Non-uniform this compound Coating | 1. Uneven Surface Activation: The graft surface was not uniformly activated prior to coating. 2. Improper Covalent Binding Technique: Issues with the "Click chemistry" or other covalent attachment methods, such as incorrect reagent concentrations or reaction times.[1][3] 3. This compound Aggregation: The this compound peptide may be aggregating in the coating solution. | 1. Standardize Activation Protocol: Ensure consistent and complete exposure of the graft to the activation treatment (e.g., plasma). 2. Optimize Reaction Chemistry: Verify the concentrations of all reagents and optimize reaction time and temperature. Perform surface characterization (e.g., XPS or fluorescence microscopy with a labeled peptide) to confirm uniform coating. 3. Solution Preparation: Prepare fresh this compound solutions before each use. Sonication may help to break up small aggregates. |
| Low Graft Patency in Long-Term In Vivo Studies | 1. Intimal Hyperplasia: Proliferation of smooth muscle cells leading to stenosis, which can occur despite initial endothelialization.[7] 2. Coating Delamination/Degradation: The this compound coating may not be stable over the long term, leading to loss of its beneficial effects.[8] 3. Chronic Inflammation: A persistent inflammatory response to the implant can lead to adverse vascular remodeling.[9] | 1. Optimize Endothelial Function: The goal of this compound is to create a functional endothelium that can regulate smooth muscle cell growth. Ensure the captured cells are forming a healthy, quiescent monolayer.[1] 2. Verify Covalent Attachment: The use of stable covalent binding methods like parylene-based coatings is designed for long-term stability.[1][2] Confirm the stability of your chosen linkage chemistry in simulated physiological conditions. 3. Assess Biocompatibility: Evaluate markers of chronic inflammation (e.g., macrophage infiltration) in explanted grafts to determine if the base material or coating byproducts are causing a long-term issue. |
Frequently Asked Questions (FAQs)
What is this compound? this compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence.[10] It functions as a potent and specific inhibitor of αvβ3 integrin.[10][11] Due to its high binding affinity for endothelial progenitor cells (EPCs) and endothelial cells (ECs), which express high levels of αvβ3 integrin, it is used as a bioactive coating to promote rapid endothelialization of vascular grafts.[2][3]
What is the mechanism of action for this compound? this compound selectively binds to αvβ3 integrin on the surface of EPCs and ECs.[3][10] This binding is believed to not only capture these cells from the bloodstream onto the graft surface but also to activate intracellular signaling pathways. Specifically, it has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activate the ERK1/2 pathway, which promotes EC proliferation and survival.[3][4][10]
What are the advantages of this compound over other RGD peptides? this compound demonstrates a stronger binding affinity for primary EPCs/ECs compared to conventional linear RGD peptides.[3][4] Crucially, it shows very weak binding to platelets and no binding to monocytes, which helps to reduce thrombosis and inflammation at the graft site.[3][4] Furthermore, as a disulfide cyclic peptide containing unnatural amino acids, this compound is more resistant to proteolysis and more stable in vivo than linear peptides.[3][4]
What graft materials are compatible with this compound coating? this compound has been successfully coated on polytetrafluoroethylene (ePTFE) grafts.[2] The coating technology often involves a parylene-based conformal coating to covalently bind this compound, a method that can potentially be applied to a wide range of prosthetic materials.[1][2]
What are the expected outcomes of using an this compound-coated graft? Studies have shown that this compound-coated grafts significantly improve the capture of EPCs and ECs, leading to rapid endothelialization.[1] In animal models, this has resulted in significantly improved graft patency and reduced thrombus formation compared to uncoated control grafts.[1][2] For instance, in a rat carotid artery bypass model, this compound-modified grafts had a patency of 83% at 6 weeks, while untreated grafts had a patency of only 17%.[1]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Binding Affinity (IC₅₀) | 0.68 µM | This compound binding to αvβ3 integrin. | [10] |
| Binding Affinity (Kd) | 76 ± 10 nM | This compound special binding to αvβ3 integrin. | [3][10] |
| In Vivo Patency (Porcine Model) | 100% (6/6 grafts) | This compound-coated ePTFE grafts at 6 weeks. | [2] |
| Control Patency (Porcine Model) | 33% (2/6 grafts) | Uncoated ePTFE control grafts at 6 weeks (4 were thrombosed). | [2] |
| In Vivo Patency (Rat Model) | 83% | This compound-modified small diameter grafts at 6 weeks. | [1] |
| Control Patency (Rat Model) | 17% | Untreated small diameter grafts at 6 weeks. | [1] |
Experimental Protocols
Protocol 1: Covalent Binding of this compound to ePTFE Grafts via Parylene Coating
This protocol is a generalized summary based on descriptions of parylene-based conformal coating technology.[1][2]
-
Graft Preparation: Cut ePTFE grafts to the desired length. Clean the grafts thoroughly by sonication in isopropyl alcohol followed by deionized water to remove any surface contaminants.
-
Surface Activation: Place the cleaned grafts in a plasma cleaner/etcher. Treat with oxygen plasma to create reactive hydroxyl and carboxyl groups on the ePTFE surface.
-
Parylene Deposition: Place the activated grafts into a parylene deposition system. Use a parylene variant functionalized with a reactive group suitable for subsequent "Click chemistry" (e.g., an alkyne or azide-functionalized parylene).
-
This compound Preparation: Synthesize or procure this compound with a complementary reactive handle for "Click chemistry" (e.g., if the surface is alkyne-functionalized, the peptide should be azide-functionalized).
-
"Click Chemistry" Conjugation: Immerse the parylene-coated grafts in a solution containing the functionalized this compound peptide. Add the appropriate catalyst (e.g., Copper(I) for copper-catalyzed azide-alkyne cycloaddition - CuAAC). Allow the reaction to proceed for a specified time at room temperature.
-
Washing: Thoroughly wash the grafts with deionized water and a suitable buffer (e.g., PBS) to remove any unreacted peptide and catalyst.
-
Sterilization and Storage: Sterilize the final this compound-coated grafts using a method that does not damage the peptide, such as ethylene (B1197577) oxide or gamma irradiation at a low dose. Store in a sterile, dry environment.
Protocol 2: In Vitro Endothelial Cell Capture Assay
-
Cell Culture: Culture human EPCs or ECs (e.g., HUVECs) in appropriate media (e.g., EGM-2) until they reach 80-90% confluency.
-
Graft Preparation: Cut 1 cm segments of this compound-coated and uncoated control grafts. Place each segment into a well of a 24-well ultra-low attachment plate.
-
Cell Seeding: Harvest and count the cells. Seed a defined number of cells (e.g., 3 x 10³ viable cells) into each well containing a graft segment.
-
Incubation: Incubate the plate for a defined period (e.g., 5 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, gently wash each graft segment with PBS to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Microscopy: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with a fluorescent marker (e.g., DAPI for nuclei). Image the graft surface using fluorescence microscopy and count the number of adherent cells.
-
Cell Viability Assay: Alternatively, use a metabolic assay like AlamarBlue or MTS to quantify the number of viable, attached cells according to the manufacturer's instructions.
-
-
Data Analysis: Compare the number of adherent cells on the this compound-coated grafts to the uncoated controls.
Visualizations
Caption: this compound signaling cascade promoting endothelial cell proliferation.
Caption: Experimental workflow for this compound graft coating and evaluation.
Caption: Logic diagram for troubleshooting poor cell attachment.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Construction of tissue-engineered vascular grafts with enhanced patency by integrating heparin, cell-adhesive peptide, and carbon monoxide nanogenerators into acellular blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology and Mechanisms of Saphenous Vein Graft Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. leukocare.com [leukocare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Integrin | TargetMol [targetmol.com]
LXW7 In Vitro Applications: A Technical Support Guide to Minimize Non-Specific Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of the integrin αvβ3 inhibitor, LXW7, in your in vitro experiments. This compound is a potent and specific cyclic RGD peptide, but like any reagent, optimizing its use is crucial for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence. It is a highly potent and specific inhibitor of integrin αvβ3.[1] Its primary in vitro applications include targeting endothelial cells (ECs) and endothelial progenitor cells (EPCs) for promoting tissue regeneration, targeted drug delivery, and as a tool for studying integrin αvβ3 signaling.[2][3]
Q2: I am observing high background signal in my cell-based assay with fluorescently labeled this compound. What could be the cause?
High background signal often points to non-specific binding of the labeled this compound to cell surfaces or components of the extracellular matrix. This can be caused by several factors, including:
-
Hydrophobic interactions: Peptides with hydrophobic residues can non-specifically associate with cell membranes or plastic surfaces.
-
Ionic interactions: Charged residues in the peptide can interact with oppositely charged molecules on the cell surface.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites on cells or the assay plate.
-
Probe-related issues: The fluorescent label itself might contribute to non-specific binding.[4][5]
Q3: How does the specificity of this compound compare to other RGD peptides?
This compound exhibits significantly higher binding specificity for integrin αvβ3 compared to linear RGD peptides. It shows weak binding to other integrins like αvβ5 and αIIbβ3 and does not bind to monocytes.[1][2] This inherent specificity is a key advantage in targeted applications.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Cell-Based Assays (e.g., Flow Cytometry, Immunofluorescence)
| Possible Cause | Troubleshooting Strategy | Detailed Protocol |
| Inadequate blocking of non-specific binding sites. | Optimize blocking conditions by testing different blocking agents and concentrations. | Protocol for Optimizing Blocking Conditions: 1. Prepare blocking buffers with different agents: 1-5% Bovine Serum Albumin (BSA), 5-10% normal serum (from the species of the secondary antibody if used), or a commercial protein-free blocking solution. 2. Incubate cells with the different blocking buffers for 30-60 minutes at room temperature or 4°C. 3. Proceed with the addition of labeled this compound and follow your standard staining protocol. 4. Compare the signal-to-noise ratio between the different blocking conditions to identify the most effective one. |
| Hydrophobic or ionic interactions of this compound with cell surfaces. | Modify the assay buffer to reduce non-specific interactions. | Protocol for Buffer Optimization: 1. Increase Salt Concentration: Prepare buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM) to disrupt ionic interactions. 2. Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the binding and washing buffers to reduce hydrophobic interactions. 3. Adjust pH: Test a range of pH values around the physiological pH (e.g., 7.0, 7.4, 8.0) to find the optimal pH that minimizes non-specific binding without affecting specific binding. |
| Fluorescent label-induced non-specific binding. | Include a control with an unconjugated fluorophore. If the label is the issue, consider using a different fluorophore or a biotinylated this compound with a streptavidin-conjugate system. | Control Experiment: 1. Incubate cells with the unconjugated fluorophore at the same concentration as in the labeled this compound. 2. If high background is observed, this indicates the label is contributing to non-specific binding. |
Issue 2: Inconsistent Results in Cell Adhesion or Surface Binding Assays
| Possible Cause | Troubleshooting Strategy | Detailed Protocol |
| Suboptimal coating of this compound on the substrate. | Optimize the coating concentration and incubation time of this compound. | Protocol for Optimizing this compound Coating: 1. Prepare a dilution series of this compound (e.g., 1, 5, 10, 20 µg/mL) in a suitable buffer (e.g., PBS). 2. Coat the wells of a microplate with the different concentrations of this compound for varying incubation times (e.g., 1, 2, 4 hours at room temperature, or overnight at 4°C). 3. Wash the wells thoroughly to remove unbound this compound. 4. Perform the cell adhesion or binding assay and determine the optimal coating condition that gives the highest specific signal and lowest background. |
| Non-specific binding of cells or detection reagents to the coated surface. | Block the surface after this compound coating. | Blocking Protocol for Coated Surfaces: 1. After coating the surface with this compound and washing, incubate the surface with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. 2. Wash the surface again before adding cells or detection reagents. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity and specificity of this compound.
Table 1: Binding Affinity of this compound for Integrin αvβ3
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 0.68 µM | αvβ3-K562 | [1] |
| K_d | 76 ± 10 nM | αvβ3 integrin | [1] |
Table 2: Comparative Binding of this compound and GRGD Peptide
| Cell Type | This compound Binding | GRGD Peptide Binding | Reference |
| αvβ3-K562 | Strong | Strong | [2] |
| αvβ5-K562 | Weak | Not specified | [1] |
| αIIbβ3-K562 | Weak | Strong | [2] |
| K562 (parental) | No binding | Not specified | [1] |
| THP-1 Monocytes | No binding | Not specified | [2] |
Experimental Protocols
Protocol 1: General Cell Binding Assay with Fluorescently Labeled this compound
-
Cell Preparation: Harvest cells and resuspend them in a suitable binding buffer (e.g., PBS with 1% BSA and 0.1% sodium azide). Adjust the cell density to 1 x 10⁶ cells/mL.
-
Blocking (Optional but Recommended): Incubate the cells with a blocking buffer (e.g., 5% normal serum in binding buffer) for 30 minutes on ice.
-
Incubation with Labeled this compound: Add the fluorescently labeled this compound to the cell suspension at the desired final concentration. For a negative control, use a sample with an unlabeled competitor peptide in excess or a sample with only the fluorescent label.
-
Incubation: Incubate the cells for 1-2 hours on ice or at 4°C, protected from light.
-
Washing: Wash the cells 2-3 times with cold binding buffer to remove unbound this compound. Centrifuge at a low speed between washes.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Signaling Pathway of this compound
This compound binding to integrin αvβ3 can lead to the activation of downstream signaling pathways, such as the phosphorylation of VEGFR-2 and the activation of the ERK1/2 pathway, which promotes cell proliferation and survival.[2]
Caption: this compound signaling pathway.
Troubleshooting Workflow for Non-Specific Binding
This workflow provides a logical approach to diagnosing and resolving issues with non-specific binding of this compound in your in vitro assays.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: LXW7 Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of LXW7 peptide synthesis.
Disclaimer: The peptide designated "this compound" does not correspond to a publicly documented molecule in scientific literature. Therefore, this guide addresses common challenges in Solid-Phase Peptide Synthesis (SPPS) that are broadly applicable to synthetic peptides, using "this compound" as a representative example of a moderately difficult sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the final yield of this compound?
A1: The single most critical factor is the success of each coupling and deprotection step. SPPS is a stepwise process where the yield of each step is multiplicative. A 99% efficiency per step over a 10-amino acid peptide results in a theoretical maximum yield of (0.99)^10 ≈ 90.4%, while a 95% efficiency drops the maximum yield to just under 60%. Therefore, ensuring complete reactions at every stage is paramount.
Q2: Which resin and protecting group strategy is recommended for synthesizing this compound?
A2: For a standard peptide like this compound, Fmoc-based SPPS on a rink amide or Wang resin is the most common and recommended strategy. The choice of resin depends on the desired C-terminus:
-
Rink Amide Resin: Use if a C-terminal amide is required.
-
Wang Resin: Use for a C-terminal carboxylic acid.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus is favored due to its base-lability (removed by piperidine), which preserves acid-labile side-chain protecting groups.
Q3: How can I minimize peptide aggregation during this compound synthesis?
A3: Peptide aggregation is a major cause of low yield, particularly with hydrophobic sequences. Strategies to minimize aggregation include:
-
Using High-Swelling Resins: Polystyrene resins with polyethylene (B3416737) glycol (PEG) linkers (e.g., ChemMatrix®) can improve solvation of the growing peptide chain.
-
Chaotropic Agents: Adding agents like guanidinium (B1211019) chloride to washing solvents can disrupt secondary structures.
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-75°C) can reduce aggregation and improve reaction kinetics.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt the inter-chain hydrogen bonding that leads to aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Problem 1: Low or No Final Peptide Yield
Q: My final cleaved peptide yield is extremely low after HPLC purification. What are the likely causes?
A: This is a common issue stemming from problems at multiple stages of the synthesis. The troubleshooting workflow below can help pinpoint the cause.
Problem 2: Incomplete or Failed Coupling Reactions
Q: The Kaiser test is positive (blue beads) after a coupling step. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.
Immediate Actions:
-
Double Couple: Immediately perform a second coupling reaction using fresh reagents.
-
Capping: If the double coupling also fails, you must "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the amines with acetic anhydride.
Preventative Measures for Future Syntheses:
-
Optimize Coupling Reagents: For difficult couplings (e.g., involving bulky amino acids like Val or Ile), stronger activating agents may be necessary.
Coupling Reagent Typical Excess (eq.) Activation Time Notes HBTU/HOBt 4.0 2-5 min Standard, efficient, but can cause racemization. HATU/HOAt 3.0 1-2 min Highly efficient, lower racemization risk. Recommended for difficult sequences. DIC/OxymaPure® 5.0 5-10 min Cost-effective, good for preventing racemization. -
Increase Reaction Time and Temperature: Extending the coupling time from 1 hour to 2-4 hours or increasing the temperature to 50°C can drive the reaction to completion.
Problem 3: Poor Peak Shape and Purity on HPLC
Q: My crude peptide shows broad peaks or multiple close-eluting peaks on analytical HPLC. What does this indicate?
A: This often points to peptide aggregation or the presence of closely related impurities (e.g., deletion or truncated sequences).
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This test detects free primary amines on the resin.
Methodology:
-
Sample Collection: Collect 5-10 beads of resin from the reaction vessel after the coupling step and wash thoroughly with Dimethylformamide (DMF).
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN in 100 mL Pyridine.
-
-
Reaction:
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small glass test tube.
-
Heat the tube at 100°C for 5 minutes.
-
-
Observation:
-
Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue. This indicates the presence of free amines.
-
Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.
-
Protocol 2: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single amino acid coupling cycle.
Protocol 3: Peptide Cleavage and Precipitation
This protocol is for cleaving the peptide from a Wang or Rink Amide resin.
Methodology:
-
Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water (Note: Scavengers like TIS are critical to prevent side reactions with sensitive residues like Trp, Met, and Cys).
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Reduce the volume of the TFA solution by approximately 80% using a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and organic impurities. Dry the resulting white peptide pellet under vacuum.
Technical Support Center: LXW7-Mediated Signaling Experiments
Welcome to the technical support center for LXW7-mediated signaling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with the integrin αvβ3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif that acts as a potent and specific inhibitor of integrin αvβ3.[1][2] Its primary mechanism of action is to bind to integrin αvβ3 on the surface of cells, particularly endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1] This binding event can modulate downstream signaling pathways, notably leading to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the ERK1/2 pathway, which can promote cell proliferation and survival.[1][3]
Q2: What are the key binding affinities of this compound?
This compound exhibits a high binding affinity for integrin αvβ3. The reported values are:
Q3: What are the common applications of this compound in research?
This compound is frequently used in studies related to:
-
Tissue regeneration and vascularization due to its effects on EPCs and ECs.[1][3]
-
Targeted imaging and drug delivery to sites expressing integrin αvβ3.[2]
-
Investigating the role of integrin αvβ3 in various cellular processes.
-
Studying the crosstalk between integrin and growth factor receptor signaling.
Q4: What cell types are typically used in this compound experiments?
Commonly used cell types include:
-
Human Cord Endothelial Cells (HCECs)[1]
-
Human Endothelial Colony Forming Cells (HECFCs)[1]
-
Human Microvascular Endothelial Cells (HMVECs)[1]
-
K562 cells engineered to express specific integrins (e.g., αvβ3-K562, αIIbβ3-K562) for specificity studies.[2]
-
Endothelial progenitor cells (EPCs).[1]
Troubleshooting Guides
Cell Adhesion Assays
Problem: Low or no cell adhesion to this compound-coated surfaces.
-
Possible Cause 1: Inefficient coating of the surface with this compound.
-
Solution: Ensure proper coating procedure. If using a biotinylated version of this compound (this compound-bio), pre-coat the surface with avidin (B1170675) or streptavidin. Use a sufficient concentration of this compound (e.g., 1 µM) and allow for adequate incubation time (e.g., 1 hour at room temperature).[4]
-
-
Possible Cause 2: Poor cell health or viability.
-
Solution: Use cells that are in the logarithmic growth phase and have high viability. Avoid over-confluent or starved cells.
-
-
Possible Cause 3: Inappropriate washing steps.
-
Solution: Washing steps to remove non-adherent cells should be gentle to avoid dislodging weakly attached cells. Use a pre-warmed buffer (e.g., PBS).
-
-
Possible Cause 4: Low expression of integrin αvβ3 on the cells.
-
Solution: Confirm the expression of integrin αvβ3 on your cell line using flow cytometry or western blotting. Different cell lines and even different passages of the same cell line can have varied expression levels.
-
Problem: High background adhesion on control surfaces (e.g., coated with a scrambled peptide or D-biotin).
-
Possible Cause 1: Non-specific binding of cells to the surface.
-
Possible Cause 2: Cell clumping.
-
Solution: Ensure a single-cell suspension before seeding. Gently triturate the cell suspension to break up clumps.
-
Western Blotting for pVEGFR-2 and pERK1/2
Problem: Weak or no signal for phosphorylated VEGFR-2 or ERK1/2.
-
Possible Cause 1: Insufficient stimulation with this compound.
-
Solution: Optimize the concentration of this compound and the stimulation time. A typical starting point is 1 µM this compound for various incubation times (e.g., 15, 30, 60 minutes).
-
-
Possible Cause 2: Low protein concentration in the lysate.
-
Solution: Ensure you load a sufficient amount of total protein per lane (typically 20-50 µg).[6]
-
-
Possible Cause 3: Inefficient antibody binding.
-
Solution: Use a validated antibody for phosphorylated VEGFR-2 (Tyr1175) and phosphorylated ERK1/2. Optimize the primary antibody dilution and consider incubating overnight at 4°C.[7]
-
-
Possible Cause 4: Protein degradation.
-
Solution: Always use protease and phosphatase inhibitor cocktails in your lysis buffer to protect your target proteins from degradation and dephosphorylation.
-
Problem: High background on the western blot membrane.
-
Possible Cause 1: Inadequate blocking.
-
Solution: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can increase background.[8]
-
-
Possible Cause 2: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[6]
-
Cell Proliferation Assays (MTS, WST-1, CCK-8)
Problem: No significant increase in cell proliferation with this compound treatment.
-
Possible Cause 1: Sub-optimal this compound concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. A concentration of 1 µM has been shown to be effective.[4]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Cell proliferation is a time-dependent process. Ensure you are measuring proliferation at appropriate time points (e.g., 24, 48, 72 hours). Significant effects of this compound have been observed after 48 hours.[1]
-
-
Possible Cause 3: Cell seeding density is too high or too low.
-
Solution: Optimize the initial cell seeding density. If cells are seeded too densely, they may become confluent before the end of the experiment, masking any proliferative effects. If seeded too sparsely, the signal may be too low to detect. A starting point of 1,500 to 3,000 cells per well in a 96-well plate is common.[4]
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure that the cell suspension is homogenous before and during seeding. Gently mix the cell suspension between pipetting.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain a humid environment.
-
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals (in MTT assays).
-
Solution: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer and incubating for an adequate amount of time, with gentle mixing.[9]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 µM | αvβ3 integrin | [2] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [1][2] |
| Blocking Ab Conc. | 20 µg/mL | Anti-αvβ3 antibody | [1] |
| Proliferation Assay Conc. | 1 µM | HCECs, ZDF-EPCs | [1][4] |
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating:
-
If using this compound-biotin, coat the wells of a 96-well plate with 1 µM avidin solution for 1 hour at room temperature. Wash three times with DPBS.
-
Add 1 µM this compound-biotin (or a control peptide like D-biotin) to the wells and incubate for 1 hour at room temperature.
-
Wash the wells three times with DPBS.
-
Block the wells with 1% BSA in DPBS for 1 hour at room temperature.
-
Wash the wells three times with DPBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed DPBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a suitable dye (e.g., crystal violet).
-
Solubilize the dye and measure the absorbance at the appropriate wavelength.
-
Western Blot for pVEGFR-2 and pERK1/2
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pVEGFR-2 (Tyr1175), total VEGFR-2, pERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Proliferation Assay (CCK-8/WST-1)
-
Plate Preparation and Seeding:
-
Prepare this compound-coated and control wells in a 96-well plate as described in the cell adhesion assay protocol.
-
Seed 1,500-3,000 cells per well in 100 µL of complete culture medium.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C.
-
-
Assay:
-
At each time point, add 10 µL of CCK-8 or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Adhesion Assay Workflow.
Caption: General Troubleshooting Logic.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 9. MTT assay overview | Abcam [abcam.com]
LXW7 Technical Support Center: A Guide for Preclinical Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the αvβ3 integrin inhibitor, LXW7. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful design and execution of animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic octapeptide containing a disulfide bridge and the Arg-Gly-Asp (RGD) motif. It functions as a potent and specific inhibitor of αvβ3 integrin.[1] Its mechanism of action involves binding to αvβ3 integrin, which in turn leads to the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the downstream signaling molecule ERK1/2.[1][2] This signaling cascade promotes the proliferation of endothelial cells and endothelial progenitor cells.[2]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in water. For in vivo studies, it has been successfully dissolved in phosphate-buffered saline (PBS) for intravenous administration.[3] Due to its cyclic structure and the inclusion of unnatural amino acids, this compound is more resistant to proteolysis and more stable in vivo compared to linear RGD peptides.[2][4] For long-term storage, it is recommended to store this compound powder at -20°C or -80°C.
Q3: Has a specific dosage of this compound been established for animal studies?
A3: A dosage of 100 μg/kg administered intravenously has been shown to be effective in a rat model of focal cerebral ischemia.[1][3] However, this is the only specific systemic dose reported in the available literature. Dose-response studies in other animal models, such as mice, have not yet been published. Researchers should consider this dose as a starting point and perform dose-ranging studies to determine the optimal dose for their specific model and application.
Q4: What is the known pharmacokinetic and toxicity profile of this compound?
A4: Specific pharmacokinetic and toxicity data for this compound are not extensively available in published literature. However, cyclic RGD peptides, in general, are known to have rapid blood clearance with elimination through both hepatobiliary and urinary systems. The cyclic nature of this compound is expected to confer greater in vivo stability compared to linear peptides.[2][4] No dedicated toxicology studies for this compound have been reported. It is crucial for researchers to conduct their own safety and toxicity assessments as part of their preclinical studies.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound | Improper solvent selection or low temperature. | - Ensure the use of a suitable aqueous solvent like sterile PBS. - Gently warm the solution to aid dissolution. - If aqueous solubility is still an issue, consider using a small percentage of a biocompatible co-solvent like DMSO, followed by dilution in PBS. However, be mindful of potential vehicle effects. |
| Inconsistent or unexpected experimental results | - Inaccurate dosing. - Degradation of the peptide. - Improper administration technique. | - Verify the accuracy of your calculations and the concentration of your dosing solution. - Prepare fresh dosing solutions for each experiment to minimize degradation. - Ensure proper training in the chosen administration route (e.g., intravenous tail vein injection) to guarantee consistent delivery. |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - High dose of this compound. - Rapid injection rate. - Vehicle-related toxicity. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. - Administer the injection slowly to avoid rapid changes in blood pressure or volume. - Include a vehicle-only control group to rule out any adverse effects from the solvent. |
| Lack of therapeutic effect | - Suboptimal dosage. - Inappropriate timing of administration. - Insufficient bioavailability via the chosen route. | - Perform a dose-escalation study to find the effective dose range. - Optimize the treatment schedule based on the pathophysiology of your disease model. - Intravenous injection is the most direct route for systemic delivery. If using other routes, consider that bioavailability may be lower. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | Control (PBS) | This compound (100 μg/kg) | Reference |
| Animal Model | Male Sprague-Dawley rats | Male Sprague-Dawley rats | [3], |
| Administration Route | Intravenous | Intravenous | [3], |
| Infarct Volume | Significantly higher | Significantly lower | [3], |
| Brain Water Content | Significantly higher | Significantly lower | [3], |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Elevated expression | Lowered expression | [3], |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Focal Cerebral Ischemia
This protocol is based on the methodology described by Fang et al. (2016).[3]
1. Animal Model:
-
Male Sprague-Dawley rats (250–280 g).
-
Induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO).
2. This compound Formulation:
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS) to a final concentration suitable for delivering 100 μg/kg in a reasonable injection volume (e.g., 0.5 mL).
-
Ensure the solution is clear and free of particulates before administration.
3. Administration:
-
Two hours after the induction of MCAO, administer a single intravenous injection of the this compound solution (100 μg/kg).
-
The control group should receive an equivalent volume of sterile PBS.
4. Post-Administration Monitoring and Analysis:
-
Monitor animals for neurological deficits at specified time points.
-
At the study endpoint (e.g., 24 hours post-MCAO), euthanize the animals and collect brain tissue.
-
Assess infarct volume, brain water content, and the expression of inflammatory markers (e.g., TNF-α, IL-1β) using appropriate techniques such as histology, ELISA, and Western blotting.
Protocol 2: this compound-Functionalized Scaffold for Diabetic Wound Healing in Rats
This protocol is a summary of the methodology used by Hao et al. where this compound was part of a larger, functionalized scaffold.[5][6] Note: This is not a protocol for systemic this compound administration.
1. Scaffold Preparation:
-
Synthesize a pro-angiogenic molecule (this compound-DS-SILY) by conjugating this compound to a collagen-binding proteoglycan mimetic.
-
Functionalize an extracellular matrix (ECM) scaffold with the this compound-DS-SILY molecule.
2. Animal Model:
-
Zucker Diabetic Fatty (ZDF) rats.
-
Creation of a full-thickness excisional wound on the dorsal side.
3. Scaffold Implantation:
-
Implant the this compound-functionalized ECM scaffold into the wound bed.
-
Control groups may include non-functionalized scaffolds or no scaffold.
4. Analysis:
-
Monitor wound closure rates over a period of several days (e.g., up to 14 or 21 days).
-
At the end of the study, collect tissue from the wound site for histological analysis to assess neovascularization and collagen deposition.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to αvβ3 integrin, activating VEGFR-2 and ERK1/2 to promote cell proliferation.
Experimental Workflow for this compound in Cerebral Ischemia Model
Caption: Workflow for evaluating this compound's neuroprotective effects in a rat model of stroke.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates focal cerebral ischemia injury and attenuates inflammatory responses in activated microglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of LXW7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LXW7, a potent and specific αvβ3 integrin ligand. This compound is a cyclic octapeptide (cGRGDdvc) designed for enhanced stability and targeted delivery in therapeutic applications such as tissue regeneration, diabetic wound healing, and ameliorating cerebral ischemia.[1][2][3][4]
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) motif that acts as a highly specific inhibitor of αvβ3 integrin.[5] Its primary mechanism involves binding to αvβ3 integrin on the surface of endothelial cells (ECs) and endothelial progenitor cells (EPCs). This interaction subsequently enhances the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activates the downstream Extracellular signal-regulated kinase (ERK1/2) signaling pathway, promoting cell proliferation and survival.[1][5]
2. What are the main therapeutic applications of this compound?
This compound is being investigated for several therapeutic applications, primarily centered around its ability to promote angiogenesis and modulate inflammation. Key areas of research include:
-
Tissue Regeneration: By promoting the proliferation and function of ECs and EPCs, this compound can enhance vascularization, a critical step in tissue repair.[1][2]
-
Diabetic Wound Healing: this compound has been shown to improve neovascularization and accelerate the healing of ischemic wounds in diabetic models.[6][7]
-
Cerebral Ischemia: this compound has demonstrated neuroprotective effects by ameliorating focal cerebral ischemia injury and reducing inflammatory responses in activated microglia.[3]
3. What makes this compound more effective than linear RGD peptides?
This compound's cyclic structure, which includes unnatural amino acids, confers greater resistance to proteolysis and enhances its stability in vivo compared to linear RGD peptides.[1][2] Furthermore, it exhibits higher binding affinity and specificity for αvβ3 integrin on EPCs and ECs, with minimal binding to platelets and monocytes, which can reduce non-specific effects.[1]
4. How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.
5. What is the recommended solvent for dissolving this compound?
It is recommended to first try dissolving the peptide in sterile water. If it fails to dissolve, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) or 10%-30% acetic acid can be attempted. If solubility issues persist, a small amount of DMSO (50-100 μL) can be used to solubilize the peptide.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Proliferation | 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Cell health issues. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type.2. Extend the incubation time; significant effects on EC proliferation have been observed after 48 hours.[1]3. Ensure cells are healthy and within a low passage number. |
| High Variability in Results | 1. Inconsistent this compound solution preparation.2. Uneven coating of culture surfaces.3. Variation in cell seeding density. | 1. Prepare fresh this compound solutions for each experiment and ensure complete dissolution.2. Ensure uniform coating of plates or scaffolds with this compound.3. Maintain consistent cell seeding densities across all experimental groups. |
| Low Binding Affinity | 1. Incorrect cell type.2. Low expression of αvβ3 integrin.3. Inactive this compound. | 1. Confirm that the target cells express high levels of αvβ3 integrin (e.g., HUVECs, EPCs).2. Verify αvβ3 integrin expression using flow cytometry or western blotting.3. Use freshly prepared this compound and ensure proper storage conditions were maintained. |
| No Effect on VEGFR-2 or ERK1/2 Phosphorylation | 1. Insufficient stimulation time.2. Problems with antibody quality in Western blot.3. This compound not binding to αvβ3 integrin. | 1. Optimize the stimulation time for phosphorylation events, which are often transient.2. Use validated antibodies for p-VEGFR-2 and p-ERK1/2.3. Confirm this compound binding using a binding assay (see experimental protocols). |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 ± 0.08 μM | αvβ3 integrin | [1][5] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [1][5] |
Table 2: Specificity of this compound Binding
| Cell Type | Binding Affinity | Reference |
| Endothelial Progenitor Cells (EPCs) | High | [1] |
| Endothelial Cells (ECs) | High | [1] |
| THP-1 Monocytes | No Binding | [1][2] |
| Platelets | Very Low | [1][2] |
Signaling Pathway
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LXW7 and Other αvβ3 Integrin Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of LXW7 with other notable αvβ3 integrin inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The information is presented to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
Introduction to αvβ3 Integrin and Its Inhibition
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a pivotal role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. Its upregulation on activated endothelial cells and various tumor cells makes it a prime target for therapeutic intervention. The development of inhibitors targeting αvβ3 integrin has been a significant focus in cancer research and other disease areas. These inhibitors, which include peptides, small molecules, and monoclonal antibodies, aim to block the interaction of αvβ3 with its extracellular matrix (ECM) ligands, thereby disrupting downstream signaling pathways crucial for cell survival, proliferation, and migration.
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, discovered through one-bead-one-compound (OBOC) combinatorial library technology. It has been identified as a potent and specific ligand for αvβ3 integrin. This guide compares this compound with other well-known αvβ3 inhibitors, such as cilengitide (B523762) and etaracizumab, to highlight their respective characteristics.
Quantitative Comparison of αvβ3 Integrin Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other selected αvβ3 integrin inhibitors. It is important to note that the reported values can vary between different studies and experimental conditions.
| Inhibitor | Type | Target(s) | IC50 (αvβ3) | IC50 (αvβ5) | Kd (αvβ3) | Notes |
| This compound | Cyclic Peptide | αvβ3 | 0.68 µM (680 nM)[1][2][3][4][5] | Weakly binds | 76 ± 10 nM[1][3] | Shows high specificity for αvβ3 over αvβ5 and αIIbβ3 integrins.[1][6] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | 0.61 nM - 4.1 nM[7] | 8.4 nM - 79 nM[2][8] | - | Potent inhibitor of both αvβ3 and αvβ5. IC50 values show variability across different assays. |
| Etaracizumab (Abegrin) | Monoclonal Antibody | αvβ3 | - | - | 0.35 ± 0.06 nM | A humanized monoclonal antibody that specifically targets human αvβ3 integrin.[9][10][11][12][13] |
Detailed Experimental Protocols
To provide a clear understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.
Competitive Binding Assay (ELISA-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) by measuring its ability to compete with a known biotinylated ligand for binding to purified αvβ3 integrin.
Materials:
-
High-binding 96-well microtiter plates
-
Purified human αvβ3 integrin
-
Biotinylated ligand (e.g., biotinylated this compound or vitronectin)
-
Test inhibitors (this compound, cilengitide, etc.) at various concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test inhibitors. Add 50 µL of each inhibitor dilution and 50 µL of a fixed concentration of biotinylated ligand to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log concentration of the inhibitor to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of an inhibitor on cell proliferation.
Materials:
-
Endothelial cells (e.g., HUVECs) or tumor cells expressing αvβ3
-
96-well cell culture plates
-
Complete culture medium
-
Test inhibitors (this compound, etc.) at various concentrations
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include untreated wells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[14][15]
-
Analysis: Calculate the percentage of cell viability compared to the untreated control and plot against inhibitor concentration to determine the concentration that inhibits proliferation by 50% (IC50).
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of an αvβ3 integrin inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells expressing αvβ3 (e.g., U87MG glioblastoma cells)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the mice.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to assess the efficacy of the inhibitor. Tumors may also be processed for histological or immunohistochemical analysis.[17][18]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents as a highly specific inhibitor of αvβ3 integrin with a binding affinity in the nanomolar to low micromolar range. Its specificity for αvβ3 over other integrins, such as αvβ5 and αIIbβ3, distinguishes it from broader-spectrum inhibitors like cilengitide. While cilengitide exhibits higher potency for αvβ3 in some assays, its dual inhibition of αvβ3 and αvβ5 may be advantageous or disadvantageous depending on the therapeutic context. Etaracizumab, being a monoclonal antibody, offers a different modality of inhibition with very high affinity and specificity for human αvβ3.
The choice of an αvβ3 integrin inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired selectivity profile, the model system being used, and the intended application. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for making these critical decisions. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of these promising inhibitors.
References
- 1. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 8. Cilengitide is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Etaracizumab - Wikipedia [en.wikipedia.org]
- 14. cohesionbio.com [cohesionbio.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Integrin Targeted Therapeutics [thno.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
LXW7 vs. GRGD Peptides: A Comparative Efficacy Guide for Researchers
In the landscape of targeted therapeutics and tissue engineering, the specificity and efficacy of molecular ligands are paramount. For researchers in drug development and cell biology, peptides that modulate integrin activity are of particular interest due to their role in cell adhesion, signaling, and migration. This guide provides a detailed comparison of the novel cyclic peptide LXW7 and the conventional GRGD peptide, focusing on their binding efficacy, cellular effects, and underlying signaling mechanisms.
Executive Summary
This compound, a disulfide cyclic octapeptide (cGRGDdvc), demonstrates superior performance over the conventional linear GRGD peptide in terms of both binding affinity and specificity for αvβ3 integrin. This enhanced targeting translates to more potent biological effects on endothelial cells, with the significant advantage of reduced off-target binding to platelets. These characteristics position this compound as a promising candidate for applications requiring precise targeting of endothelial and endothelial progenitor cells, such as in tissue regeneration and anti-angiogenic therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinity and cellular specificity of this compound and GRGD peptides.
Table 1: Integrin Binding Affinity
| Peptide | Target Integrin | Cell Line | Binding Affinity (IC50) | Dissociation Constant (Kd) |
| This compound | αvβ3 | K562/αvβ3+ | 0.68 ± 0.08 µM [1] | 76 ± 10 nM [1] |
| GRGD | αvβ3 | K562/αvβ3+ | Higher than this compound[1][2] | Not specified |
| This compound | αIIbβ3 | K562/αIIbβ3+ | Very low binding[1][2] | Not specified |
| GRGD | αIIbβ3 | K562/αIIbβ3+ | Strong binding[1][2] | Not specified |
| This compound | αvβ5 | K562/αvβ5+ | Weak binding[3] | Not specified |
| This compound | α5β1 | K562 | No binding[3] | Not specified |
Table 2: Cellular Binding Specificity (Flow Cytometry)
| Peptide | Cell Type | Result |
| This compound | Endothelial Progenitor Cells (EPCs) | Higher binding affinity than GRGD [1][4] |
| GRGD | Endothelial Progenitor Cells (EPCs) | Lower binding affinity than this compound[1][4] |
| This compound | Endothelial Cells (ECs) | Higher binding affinity than GRGD [1][4] |
| GRGD | Endothelial Cells (ECs) | Lower binding affinity than this compound[1][4] |
| This compound | Platelets | Very low binding affinity [1][4] |
| GRGD | Platelets | Strong binding[1][4] |
| This compound | THP-1 Monocytes | No binding [1][4] |
| GRGD | THP-1 Monocytes | No binding[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the comparative data.
Cell Binding Assays via Flow Cytometry
This protocol is used to determine the binding affinity and specificity of peptides to different cell types.
-
Cell Preparation: Culture and harvest target cells (e.g., EPCs, ECs, platelets, THP-1 monocytes, and K562 cells engineered to express specific integrins). Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Peptide Incubation: Resuspend the cells in the binding buffer. Add biotinylated this compound (this compound-bio) or biotinylated GRGD (GRGD-bio) at various concentrations. A biotinylated peptide with a scrambled sequence can be used as a negative control. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.
-
Secondary Staining: After incubation, wash the cells to remove unbound peptides. Resuspend the cells in the binding buffer and add a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin). Incubate for a further period (e.g., 30 minutes) in the dark.
-
Flow Cytometry Analysis: Wash the cells again to remove excess streptavidin conjugate. Resuspend the cells in a suitable sheath fluid and analyze using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population corresponds to the amount of peptide bound to the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration and fit the data to a saturation binding curve to determine the binding affinity (e.g., Kd). For competitive binding assays, co-incubate cells with a fixed concentration of biotinylated peptide and varying concentrations of unlabeled competitor peptide to calculate the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is used to assess the activation of downstream signaling molecules following peptide treatment.
-
Cell Culture and Treatment: Plate endothelial cells and allow them to adhere. Starve the cells in a serum-free medium for a few hours before treatment. Treat the cells with this compound or GRGD peptide at a specific concentration for various time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-ERK1/2, ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the comparative efficacy of this compound and GRGD.
Caption: Comparative signaling pathways of this compound and GRGD peptides.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Specificity of LXW7 to Endothelial Progenitor Cells: A Comparative Guide
For researchers in tissue engineering and regenerative medicine, the targeted delivery of therapeutic agents or the specific capture of cells is paramount. The peptide LXW7 has emerged as a promising ligand for targeting endothelial progenitor cells (EPCs), which are crucial for neovascularization. This guide provides a comparative analysis of this compound's binding specificity to EPCs, supported by experimental data and detailed protocols, to aid researchers in their evaluation and application of this peptide.
Comparative Binding Affinity of this compound
This compound, a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, has been identified as a potent and specific ligand for αvβ3 integrin, a receptor highly expressed on EPCs and mature endothelial cells (ECs).[1][2][3] Its specificity is a significant advantage over conventional linear RGD peptides, such as GRGD, which exhibit broader cell-binding profiles.
The following table summarizes the comparative binding of this compound and the conventional GRGD peptide to various cell types, as determined by qualitative on-bead cell binding assays and quantitative flow cytometry.
| Cell Type | Target Receptor | This compound Binding | GRGD Peptide Binding | Rationale for Comparison |
| Endothelial Progenitor Cells (EPCs) | αvβ3 integrin | High | Moderate | Primary target cell for this compound. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | αvβ3 integrin | High | Moderate | Mature endothelial cell control. |
| THP-1 Monocytes | Various integrins (low αvβ3) | None | None | Demonstrates specificity against hematopoietic lineage cells not involved in angiogenesis. |
| Platelets | αIIbβ3 integrin | Very Low | High | Critical for assessing thrombogenic potential; highlights this compound's selectivity for αvβ3 over αIIbβ3 integrin. |
| αvβ3-K562 cells | αvβ3 integrin | High | High | Engineered cell line to confirm direct binding to the target integrin. |
| αIIbβ3-K562 cells | αIIbβ3 integrin | Very Low | High | Engineered cell line to confirm low affinity for the platelet integrin. |
Table 1: Comparative binding of this compound and GRGD peptide to different cell types. Data compiled from multiple studies.[1][4][5][6]
Experimental Validation of Binding Specificity
The superior binding specificity of this compound to EPCs has been validated through several key experiments. These assays are crucial for any researcher aiming to confirm the peptide's performance in their specific application.
On-Bead Whole Cell Binding Assay
This qualitative assay provides a visual confirmation of cell binding to peptide-conjugated beads.
Experimental Protocol:
-
Peptide Synthesis on Beads: this compound is synthesized directly on TentaGel resin beads using established solid-phase peptide synthesis protocols.[1]
-
Cell Culture: Human Endothelial Colony Forming Cells (HECFCs), Human Coronary Artery Endothelial Cells (HCAECs), Human Microvascular Endothelial Cells (HMVECs), and THP-1 monocytes are cultured in their respective recommended media. Platelets are isolated from whole blood.[1]
-
Cell-Bead Incubation: Approximately 6 x 105 cells (or isolated platelets) are added to a low-attachment petri dish containing the this compound-conjugated beads. The dishes are placed in a shaking incubator at 37°C and 5% CO2 for various time points (e.g., 10 min, 30 min, 2 hours).[1][6]
-
Washing and Visualization: After incubation, the beads are gently washed to remove non-adherent cells. The beads are then visualized using a phase-contrast microscope to assess the extent of cell binding.[1]
-
Quantification: The number of cells bound to each bead is counted to provide a semi-quantitative measure of binding affinity.[3]
Flow Cytometry Analysis for Quantitative Binding
Flow cytometry allows for a quantitative comparison of the binding affinity of fluorescently labeled ligands to different cell populations.
Experimental Protocol:
-
Peptide Biotinylation: this compound and GRGD peptides are synthesized with a biotin (B1667282) tag (this compound-bio, GRGD-bio) to enable fluorescent detection. D-biotin can be used as a negative control.[1][7]
-
Cell Preparation: A single-cell suspension of the desired cell type (e.g., 3 x 105 HECFCs) is prepared.[1]
-
Primary Incubation: Cells are incubated with 1 µM of the biotinylated peptide in a binding buffer (e.g., 1x HEPES with 10% FBS and 1 mM Mn2+) on ice for 30 minutes.[8]
-
Washing: Cells are washed three times with a wash buffer (e.g., DPBS with 1% FBS) to remove unbound peptide.[8]
-
Secondary Staining: The cell pellet is resuspended and incubated with a fluorescently-conjugated streptavidin (e.g., Streptavidin-PE-Cy7) on ice for 30 minutes in the dark.[1][8]
-
Final Wash and Analysis: Cells are washed again three times and then analyzed on a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound peptide.[1]
Competitive Binding/Blocking Assay
This assay confirms that the binding of this compound to EPCs is mediated by its target receptor, αvβ3 integrin.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
A Comparative Analysis of LXW7 and Other RGD Peptides for Researchers and Drug Development Professionals
An in-depth guide to the performance and mechanisms of LXW7, Cilengitide, and iRGD, supported by experimental data and detailed protocols.
The Arg-Gly-Asp (RGD) peptide sequence is a critical motif in extracellular matrix proteins, facilitating cell-matrix interactions through binding to cell surface integrins. This recognition is fundamental in physiological processes and is often exploited in pathological conditions such as cancer for tumor growth, angiogenesis, and metastasis. Consequently, synthetic RGD-containing peptides have emerged as promising therapeutic agents and targeting moieties for drug delivery. This guide provides a comparative analysis of a novel RGD peptide, this compound, with two other well-characterized RGD peptides: Cilengitide, an anti-angiogenic agent that has undergone extensive clinical investigation, and iRGD, a tumor-penetrating peptide with a unique dual-targeting mechanism.
Overview of RGD Peptides
This compound is a cyclic octapeptide (cGRGDdvc) identified through one-bead one-compound (OBOC) combinatorial library technology.[1][2] It is a potent and specific ligand for αvβ3 integrin.[3][4] The cyclic structure and inclusion of unnatural amino acids are intended to enhance its stability and resistance to proteolysis in vivo.[1]
Cilengitide is a cyclic pentapeptide that acts as an antagonist of αvβ3 and αvβ5 integrins.[5] It has been extensively studied in clinical trials for various cancers, particularly glioblastoma.[6] Its mechanism of action involves the inhibition of angiogenesis and the induction of apoptosis in endothelial and tumor cells.[5][7]
iRGD is a cyclic peptide that, in addition to the RGD motif for integrin binding, possesses a C-end Rule (CendR) motif. This dual-motif structure allows iRGD to first home to tumors by binding to αv integrins on the tumor vasculature and then, after proteolytic cleavage, to bind to neuropilin-1, which triggers enhanced penetration into the tumor tissue. This unique mechanism allows for the co-delivery of therapeutic agents deep into the tumor parenchyma.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound, Cilengitide, and iRGD based on available literature. It is important to note that these values are often determined in different experimental settings and a direct head-to-head comparison in a single study is not always available.
| Parameter | This compound | Cilengitide | iRGD |
| Structure | Cyclic Octapeptide (cGRGDdvc)[1][2] | Cyclic Pentapeptide[5] | Cyclic Nonapeptide |
| Primary Target(s) | αvβ3 Integrin[3][4] | αvβ3 and αvβ5 Integrins[5] | αv Integrins, Neuropilin-1 |
| Binding Affinity (IC50 for αvβ3) | 0.68 µM[4] | Not directly compared with this compound in the same study. | Not typically characterized by IC50 for αvβ3 alone due to its dual mechanism. |
| Binding Affinity (Kd for αvβ3) | 76 ± 10 nM[4] | Not directly compared with this compound in the same study. | Not applicable. |
| Key Feature | High specificity for αvβ3 over αIIbβ3[3] | Anti-angiogenic and pro-apoptotic activity[5][7] | Enhanced tumor penetration |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental evaluation of these peptides, the following diagrams are provided.
Detailed Experimental Protocols
Integrin Binding Affinity Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity (IC50) of RGD peptides.
Objective: To quantify the concentration of a test peptide required to inhibit 50% of the binding of a known biotinylated ligand to a purified integrin.
Materials:
-
96-well high-binding microplate
-
Purified αvβ3 integrin
-
Biotinylated RGD peptide (e.g., biotinylated this compound)
-
Test RGD peptides (this compound, Cilengitide, etc.) at various concentrations
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline with divalent cations)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Add a fixed concentration of biotinylated RGD peptide along with varying concentrations of the test RGD peptides to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test peptide concentration and determine the IC50 value.
Cell Adhesion Assay
This protocol outlines a method to assess the ability of RGD peptides to mediate cell attachment.
Objective: To quantify the number of cells adhering to a surface coated with an RGD peptide.
Materials:
-
96-well tissue culture plate
-
RGD peptides (this compound, Cilengitide)
-
Control peptide (e.g., RGE or scrambled peptide)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or crystal violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Coating: Coat the wells of a 96-well plate with the RGD peptides and control peptide at a desired concentration (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Add Calcein-AM solution to each well, incubate for 30 minutes, and read the fluorescence.
-
For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash, solubilize the stain with Sorenson's buffer, and read the absorbance.
-
-
Data Analysis: Compare the signal from the RGD-coated wells to the control wells to determine the extent of cell adhesion.
Cell Proliferation Assay (MTS Assay)
This protocol describes the use of an MTS assay to evaluate the effect of RGD peptides on cell proliferation.[8][9]
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with RGD peptides.
Materials:
-
96-well tissue culture plate
-
Integrin-expressing cells
-
Complete cell culture medium
-
RGD peptides (this compound, Cilengitide)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete medium and allow them to attach overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the RGD peptides. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Measurement: Read the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell proliferation or inhibition.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of RGD peptides in a mouse model.
Objective: To assess the ability of an RGD peptide to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87MG, A375)
-
RGD peptides (this compound, Cilengitide)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the RGD peptides and vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy.
Conclusion
This compound, Cilengitide, and iRGD represent a spectrum of RGD-based peptides with distinct characteristics and therapeutic potential. This compound shows high specificity for αvβ3 integrin, suggesting its potential for targeted therapies with reduced off-target effects. Cilengitide, a broader αv integrin antagonist, has demonstrated anti-angiogenic and pro-apoptotic effects in extensive preclinical and clinical studies. iRGD stands out for its unique ability to enhance tumor penetration, offering a novel strategy for improving the delivery and efficacy of co-administered anti-cancer agents. The choice of peptide for a specific research or drug development application will depend on the desired mechanism of action, the target cell type, and the therapeutic goal. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these and other RGD peptides.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. bitesizebio.com [bitesizebio.com]
LXW7 Integrin Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity of the cyclic peptide LXW7 with various integrin subtypes. The data presented is supported by experimental findings to offer an objective assessment of this compound's selectivity profile.
Overview of this compound
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, known to be a potent inhibitor of the αvβ3 integrin.[1][2] It was identified through one-bead one-compound (OBOC) combinatorial library technology.[1][3] this compound has demonstrated high affinity for αvβ3 integrin and plays a role in promoting endothelial cell functions by activating downstream signaling pathways.[1][3]
Cross-Reactivity Profile of this compound
Experimental data indicates that this compound exhibits a high degree of selectivity for the αvβ3 integrin over other tested integrin subtypes.
Quantitative Binding Affinity
The following table summarizes the quantitative data available for the binding of this compound to different integrins.
| Integrin Subtype | Binding Affinity (IC50) | Binding Affinity (Kd) | Binding Characteristics | Reference |
| αvβ3 | 0.68 ± 0.08 µM | 76 ± 10 nM | Strong binding | [1] |
| αvβ5 | Not Reported | Not Reported | Weak cross-reactivity | [2] |
| αIIbβ3 | Not Reported | Not Reported | Very weak to no binding | [2] |
| α5β1 | Not Reported | Not Reported | No binding |
Supporting Experimental Data
The selectivity of this compound has been primarily evaluated using competitive binding assays with integrin-transfected K562 cells and on-bead cell binding assays.
Competitive Binding Assays with Integrin-Transfected K562 Cells
Flow cytometry is a key method used to determine the binding specificity of this compound. In these experiments, K562 cells, which do not normally express certain integrins, are transfected to express specific integrin subtypes such as αvβ3, αvβ5, αIIbβ3, and α5β1.
The results consistently show that biotinylated this compound binds strongly to K562 cells expressing αvβ3 integrin.[2] In contrast, significantly weaker binding is observed with cells expressing αvβ5 and αIIbβ3 integrins, and no binding is detected with cells expressing α5β1.[2]
In direct comparison with a conventional linear GRGD peptide, this compound demonstrates a higher binding affinity for αvβ3-expressing cells and a markedly lower affinity for αIIbβ3-expressing cells, which are predominantly found on platelets.[1]
On-Bead Cell Binding Assays
This assay provides a qualitative and semi-quantitative assessment of cell binding to ligands immobilized on resin beads. When resin beads displaying this compound are incubated with different cell types, strong binding is observed with endothelial progenitor cells (EPCs) and endothelial cells (ECs), which have high expression levels of αvβ3 integrin.[1][4] Conversely, no significant binding is seen with THP-1 monocytes or platelets, confirming the low cross-reactivity of this compound with integrins on these cell types.[1]
Experimental Protocols
Competitive Binding Assay using Flow Cytometry
Objective: To determine the binding affinity and selectivity of this compound for different integrin subtypes.
Materials:
-
Integrin-transfected K562 cells (αvβ3, αvβ5, αIIbβ3, α5β1)
-
Biotinylated this compound (this compound-biotin)
-
Unlabeled this compound (for competition)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Protocol:
-
Harvest and wash the specific integrin-transfected K562 cells.
-
Resuspend the cells in cold binding buffer at a concentration of 1x10^6 cells/mL.
-
For direct binding, incubate the cells with a fixed concentration of this compound-biotin (e.g., 100 nM) for 30-60 minutes on ice.
-
For competitive binding, pre-incubate the cells with increasing concentrations of unlabeled this compound for 15 minutes on ice before adding a fixed concentration of this compound-biotin.
-
Wash the cells twice with cold binding buffer to remove unbound ligand.
-
Resuspend the cells in binding buffer containing a saturating concentration of Streptavidin-PE and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold binding buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the unlabeled this compound concentration.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of LXW7 in Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of LXW7 in microglia against other alternative compounds. The information is supported by experimental data and detailed protocols to assist researchers in evaluating this compound as a potential therapeutic agent for neuroinflammatory conditions.
Executive Summary
This compound, a cyclic RGD peptide and integrin αvβ3 inhibitor, has demonstrated significant anti-inflammatory properties in microglial cells. Experimental evidence indicates that this compound effectively reduces the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO). Its mechanism of action involves the modulation of several key signaling pathways, such as FAK/STAT3, Akt/NF-κB, and JNK/MAPK, which are crucial in the inflammatory cascade. This guide compares the performance of this compound with other known anti-inflammatory agents, minocycline (B592863) and ibuprofen, as well as a novel this compound-nanoparticle conjugate, CeO2@PAA-LXW7.
Comparative Performance Analysis
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its comparators in microglia.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Target Microglia | Stimulant | Key Inflammatory Marker | Concentration | Observed Effect | Citation |
| This compound | Rat primary microglia (in vivo) | MCAO-induced ischemia | TNF-α, IL-1β | 100 µg/kg (i.v.) | Significant reduction in protein expression | [1] |
| This compound | BV2 microglial cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β mRNA | Not Specified | Suppression of gene expression | [2] |
| This compound | BV2 microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not Specified | Reduction in NO levels | [2] |
| CeO2@PAA-LXW7 | BV2 microglial cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, NO | Not Specified | More effective reduction than this compound alone | [3] |
| Minocycline | BV2 and N9 microglial cells | Lipoteichoic acid (LTA) | TNF-α, IL-6 | ≥50 µmol/L | Significant reduction in protein expression | [4] |
| Minocycline | Transgenic mouse model of cerebral microvascular amyloid | Aβ deposition | Interleukin-6 (IL-6) | Not Specified | Significant reduction in IL-6 levels | [5] |
| Ibuprofen | Transgenic mouse model of AD | Amyloid plaques | Interleukin-1β (IL-1β) | 375 ppm in chow | Significant reduction in IL-1β levels | |
| Ibuprofen | Microglia/Monocytes | Fibrillar β-amyloid (Aβ) | Superoxide (B77818) production | Not Specified | Inhibition of Aβ-stimulated superoxide production | [6] |
Note: Direct comparative studies with standardized concentrations for all compounds are limited. The presented data is collated from various independent studies.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are activated in response to inflammatory stimuli in microglia.
This compound Signaling Pathway
This compound, as an integrin αvβ3 inhibitor, is proposed to block the initial signaling cascade triggered by the interaction of ligands with this receptor on microglia. This initial inhibition leads to the downstream suppression of several critical inflammatory pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-inflammatory effects of compounds in microglia.
Lipopolysaccharide (LPS) Stimulation of BV2 Microglia
This protocol outlines the standard procedure for activating BV2 microglial cells with LPS to induce an inflammatory response.
Protocol Steps:
-
Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 5 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for a specified duration (e.g., 1-2 hours) before LPS stimulation.
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a period suitable for the desired endpoint (e.g., 6-24 hours for cytokine production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-1β) and nitric oxide.
-
Cell Lysate: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using an appropriate buffer (e.g., RIPA buffer) for Western blot analysis or RNA extraction.
-
Measurement of Nitric Oxide (NO) Production using Griess Assay
This assay quantifies the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol Steps:
-
Sample Preparation: Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL sample and standard.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Quantification of TNF-α by ELISA
This protocol describes the measurement of TNF-α concentration in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol Steps:
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.
Western Blot Analysis of NF-κB Activation
This protocol is used to assess the activation of the NF-κB pathway by detecting the phosphorylation of key proteins and the nuclear translocation of NF-κB subunits.
Protocol Steps:
-
Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions from treated and untreated BV2 cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates a promising profile as an anti-inflammatory agent in microglia, effectively targeting key inflammatory pathways and reducing the production of pro-inflammatory mediators. While direct quantitative comparisons with other agents are limited by the available data, the existing evidence suggests that this compound is a potent inhibitor of microglial activation. The development of novel formulations, such as CeO2@PAA-LXW7, may further enhance its therapeutic potential. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. This compound ameliorates focal cerebral ischemia injury and attenuates inflammatory responses in activated microglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation via suppressing Akt/nuclear factor kappa B and mitogen-activated protein kinases signaling pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CeO2@PAA-LXW7 Attenuates LPS-Induced Inflammation in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Ibuprofen attenuates oxidative damage through NOX2 inhibition in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Cyclic LXW7 Outperforms Linear RGD Peptides
In the realm of drug development and regenerative medicine, the stability of peptide-based therapeutics is a critical determinant of their efficacy and clinical success. A comprehensive comparison reveals that the cyclic peptide LXW7 exhibits significantly enhanced stability compared to its linear Rarginine-glycine-aspartic acid (RGD) counterparts. This superior stability, attributed to its constrained cyclic structure and the inclusion of unnatural amino acids, translates to a longer half-life and greater resistance to enzymatic degradation, making this compound a more robust candidate for therapeutic applications.
Linear RGD peptides, while valuable for their cell-adhesive properties mediated by integrin binding, are notoriously susceptible to rapid degradation by proteases in biological environments.[1][2] Their flexible structure leaves them vulnerable to enzymatic cleavage, limiting their in vivo bioavailability and therapeutic window.[2] In contrast, the cyclization of peptides, as seen in this compound, imposes conformational rigidity that shields the peptide backbone from proteolytic enzymes.[3][4][5] Studies have demonstrated that cyclic RGD peptides can be up to 30 times more stable than their linear counterparts in solution at neutral pH.[6][7]
This compound, a disulfide cyclic octapeptide with the sequence cGRGDdvc, has been specifically designed for enhanced stability.[8][9] The presence of unnatural D-amino acids further contributes to its resistance to proteolysis, as naturally occurring proteases are stereospecific for L-amino acids.[8][9] This inherent stability is a key advantage, ensuring that the peptide can reach its target and exert its biological function over a prolonged period.
Quantitative Stability Comparison
The following table summarizes the key stability differences between this compound and linear RGD peptides based on available data and established principles of peptide chemistry.
| Stability Parameter | Linear RGD Peptides | Cyclic this compound Peptide | Key Findings |
| Enzymatic Stability | Highly susceptible to rapid degradation by proteases.[1][2] | Significantly more resistant to proteolysis due to its cyclic structure and inclusion of unnatural amino acids.[8][9] | The constrained conformation of this compound limits access of proteolytic enzymes to the peptide backbone. |
| Chemical Stability | Prone to chemical degradation, particularly at the aspartic acid residue.[6] | Exhibits enhanced chemical stability, especially at neutral pH.[6][7] | Cyclization reduces the flexibility of the peptide, preventing intramolecular reactions that can lead to degradation. |
| In Vivo Half-life | Generally short due to rapid clearance and degradation. | Expected to have a longer in vivo half-life, leading to improved pharmacokinetic properties.[8][9] | Increased stability directly correlates with a longer circulation time in the body. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide stability. Below are representative protocols for evaluating serum stability and solution stability.
Serum Stability Assay
This assay evaluates the resistance of a peptide to degradation in the presence of serum enzymes.
-
Peptide Incubation: The test peptide (e.g., this compound or a linear RGD peptide) is incubated in fresh serum (e.g., human or rat serum) at a final concentration of 1 mg/mL at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove serum proteins, an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile) is added to each aliquot.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is collected and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The percentage of intact peptide at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram, relative to the time-zero sample. The half-life (t₁/₂) of the peptide is then calculated.
Solution Stability Assay (pH Profile)
This assay assesses the chemical stability of a peptide across a range of pH values.
-
Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9) are prepared.
-
Peptide Incubation: The peptide is dissolved in each buffer to a final concentration of 1 mg/mL and incubated at a constant temperature (e.g., 37°C or 50°C for accelerated stability testing).
-
Time-Point Sampling and Analysis: Aliquots are taken at specified intervals and directly analyzed by RP-HPLC to quantify the amount of remaining intact peptide.
-
Degradation Kinetics: The degradation rate constant at each pH is determined by plotting the natural logarithm of the peptide concentration against time. This allows for the determination of the pH at which the peptide is most stable.
Signaling Pathways and Experimental Workflows
The biological activity of both this compound and linear RGD peptides is primarily mediated through their interaction with integrin receptors on the cell surface. This binding event triggers intracellular signaling cascades that influence cell adhesion, proliferation, and survival.
The workflow for comparing the stability of these peptides is a systematic process that moves from incubation to final analysis.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LXW7 and ATN-161 in Integrin-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent peptide-based integrin inhibitors: LXW7 and ATN-161. Both molecules have demonstrated potential in modulating key pathological processes such as angiogenesis and inflammation through their interaction with integrin receptors. This document aims to deliver an objective analysis of their performance, supported by experimental data, to inform research and development decisions in the field of targeted therapeutics.
At a Glance: Key Differences
| Feature | This compound | ATN-161 |
| Integrin Target Profile | Highly specific for αvβ3 | Binds to multiple integrins, primarily α5β1 and αvβ3 |
| Binding Motif | Contains the Arginine-Glycine-Aspartic acid (RGD) sequence | Non-RGD based; derived from the synergy region of fibronectin |
| Reported Mechanism of Action | Acts as an αvβ3 antagonist, promoting VEGFR-2 phosphorylation and ERK1/2 activation, and exhibiting anti-inflammatory effects. | Functions as an antagonist, potentially locking integrins in an inactive state and inhibiting MAPK phosphorylation. |
| Clinical Development | Preclinical | Completed Phase I clinical trials for solid tumors. |
Quantitative Performance Data
The following tables summarize the key quantitative data available for this compound and ATN-161, facilitating a direct comparison of their binding affinities and in vivo efficacy.
Table 1: In Vitro Binding Affinity
| Compound | Target Integrin | Assay Type | Reported Value | Citation |
| This compound | αvβ3 | IC50 | 0.68 μM | [1] |
| αvβ3 | Kd | 76 ± 10 nM | [1] | |
| ATN-161 | α5β1 | Not Specified | Not Specified | |
| αvβ3 | Not Specified | Not Specified |
Note: Specific binding affinity values for ATN-161 were not consistently reported in the reviewed literature.
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Key Findings | Citation |
| This compound | Rat Middle Cerebral Artery Occlusion (MCAO) | 100 μg/kg; intravenous injection | Significantly lowered infarct volumes and brain water content; reduced pro-inflammatory cytokine expression. | [1] |
| ATN-161 | Mouse model of colon cancer liver metastases | 100 mg/kg; intraperitoneal injection every third day | In combination with 5-FU, significantly reduced tumor cell proliferation and increased apoptosis. | [2] |
| nu/nu mice with s.c. MDA-MB-231 xenografts | 0.05-1 mg/kg; i.v. infusion thrice a week for 10 weeks | Dose-dependent decrease in tumor volume and metastasis. | [3] | |
| Rat MLL tumor model | 5 mg kg−1; five injections over 16 days | Markedly reduced primary tumor growth and blood vessel density. | [4] |
Mechanism of Action and Signaling Pathways
This compound and ATN-161, despite both targeting integrins, exhibit distinct mechanisms of action that influence downstream cellular signaling differently.
This compound is a cyclic peptide containing the well-characterized RGD motif, which confers high specificity for the αvβ3 integrin.[1] Its binding to αvβ3 has been shown to paradoxically increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activate the downstream ERK1/2 signaling pathway, suggesting a complex modulatory role rather than simple inhibition in some contexts.[5][6] Furthermore, this compound has demonstrated potent anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines.[7][8]
ATN-161 , in contrast, is a non-RGD peptide derived from a synergy region of fibronectin.[3] It exhibits a broader binding profile, interacting with both α5β1 and αvβ3 integrins.[9] Its proposed mechanism involves binding to the N-terminus of the β1-integrin subunit, which may lock the integrin in an inactive conformation.[9] Preclinical studies have shown that ATN-161 inhibits Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[9]
Signaling Pathway Diagrams
Caption: this compound signaling cascade.
Caption: ATN-161 signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
This compound: Integrin Binding Affinity Assay (Flow Cytometry)
This protocol describes a method to determine the binding affinity of this compound to cells expressing specific integrins.
-
Cell Preparation: K562 cells engineered to express high levels of specific integrins (e.g., αvβ3, αvβ5, αIIbβ3, α5β1) are used.[1]
-
Ligand Preparation: Biotinylated this compound is prepared.
-
Incubation: The integrin-expressing K562 cells are incubated with 1 µmol/L biotinylated this compound. A control group without the biotinylated peptide is also prepared.
-
Staining: After incubation, the cells are stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin).
-
Analysis: The binding affinity is determined by analyzing the fluorescence intensity of the cells using a flow cytometer.[5][10]
ATN-161: In Vivo Tumor Growth and Metastasis Model
This protocol outlines an in vivo experiment to assess the efficacy of ATN-161 in a breast cancer model.[3]
-
Cell Line: MDA-MB-231 human breast cancer cells, including a GFP-transfected variant for metastasis tracking, are utilized.
-
Animal Model: Female BALB/c nu/nu mice are used.
-
Tumor Implantation: For primary tumor growth assessment, MDA-MB-231 cells are inoculated subcutaneously in the flank. For metastasis studies, MDA-MB-231-GFP cells are inoculated into the left ventricle of the heart.
-
Treatment: Animals are randomized into vehicle control and ATN-161 treatment groups. ATN-161 is administered via intravenous infusion at doses ranging from 0.05 to 1 mg/kg, three times a week for 10 weeks.
-
Efficacy Assessment: Tumor volume is measured weekly. Metastasis is evaluated using X-ray, microcomputed tomography, and histology.
-
Mechanism of Action Analysis: Harvested tumors are subjected to histological evaluation to assess microvessel density, cell proliferation, and the expression of phosphorylated MAPK.[3]
This compound: VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol details the procedure to measure the effect of this compound on VEGFR-2 phosphorylation in endothelial cells.
-
Cell Culture: Human choroidal endothelial cells (HCECs) or other suitable endothelial cells are cultured.
-
Treatment: Cells are cultured on surfaces coated with this compound. A control surface (e.g., coated with D-biotin) is used for comparison.
-
Cell Lysis: After a specified incubation period (e.g., 96 hours), the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated VEGFR-2 (e.g., Tyr1175) and total VEGFR-2.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated to determine the effect of this compound.[5]
ATN-161: MAPK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the impact of ATN-161 on MAPK phosphorylation in cancer cells.[9]
-
Cell Culture: MDA-MB-231 cells are plated and allowed to attach.
-
Serum Starvation: Cells are serum-starved overnight to reduce basal signaling activity.
-
Treatment: Cells are treated with varying concentrations of ATN-161 (e.g., 1-100 µmol/L) for different time periods (e.g., 15-60 minutes). A vehicle-treated control group is included.
-
Cell Lysis and Western Blotting: Cells are lysed, and the lysates are processed for Western blotting as described in the this compound protocol. The membrane is probed with primary antibodies against phosphorylated MAPK and total MAPK.
-
Analysis: The level of MAPK phosphorylation is determined by comparing the ratio of phosphorylated MAPK to total MAPK in ATN-161-treated cells versus control cells.[9]
Summary and Conclusion
This compound and ATN-161 represent two distinct approaches to integrin-targeted therapy. This compound is a highly specific αvβ3 antagonist with a well-defined RGD binding motif and a complex signaling profile that includes both pro-angiogenic (in certain contexts) and anti-inflammatory effects. Its development is currently in the preclinical stage.
ATN-161, a non-RGD peptide with a broader integrin-binding profile, has progressed further into clinical development, having completed a Phase I trial. Its mechanism is primarily inhibitory, targeting angiogenesis and metastasis by blocking integrin function and downstream MAPK signaling. The observation of a U-shaped dose-response curve for ATN-161 in preclinical models is a critical consideration for its further clinical development.
The choice between these or similar molecules for therapeutic development will depend on the specific pathological context, the desired signaling outcome, and the importance of target specificity versus broader integrin inhibition. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the nuanced activities of these and other integrin-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates focal cerebral ischemia injury and attenuates inflammatory responses in activated microglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
LXW7: A Comparative Guide to its Neuroprotective Role in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent LXW7 with other therapeutic alternatives in preclinical stroke models. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a cyclic arginine-glycine-aspartic acid (RGD) peptide, functions as a potent and specific inhibitor of integrin αvβ3.[1][2] Preclinical studies in rat models of middle cerebral artery occlusion (MCAO) have demonstrated its significant neuroprotective effects. Administration of this compound has been shown to reduce infarct volume, ameliorate brain edema, and attenuate the inflammatory response associated with ischemic stroke.[1][2][3] Its mechanism of action is primarily linked to the inhibition of microglia activation and the downregulation of the vascular endothelial growth factor (VEGF) signaling pathway, which in turn reduces vascular permeability and inflammation.[1][3][4] While direct head-to-head comparative studies with other neuroprotective agents are limited, this guide provides an indirect comparison based on data from similar experimental models.
Performance Comparison of Neuroprotective Agents in MCAO Rat Models
The following tables summarize the quantitative data on the efficacy of this compound compared to a phosphate-buffered saline (PBS) control and other neuroprotective agents tested in the MCAO rat model.
Table 1: Efficacy of this compound in a Rat MCAO Model
| Treatment Group | Dose | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Molecular Changes | Reference |
| This compound | 100 µg/kg | Significant reduction vs. MCAO + PBS | No significant difference in Zea-Longa scores at 24h | ↓ TNF-α, ↓ IL-1β, ↓ Iba1, ↓ VEGF, ↓ P-Flk-1 | [1][2] |
| This compound | 100 & 200 µg/kg | Significantly smaller vs. control | Slight, indistinct improvement | ↓ VEGF, ↓ P-FAK, ↓ P-Flk, ↓ fibrinogen, ↓ IL-1β, ↓ TNF-α | [3] |
| MCAO + PBS | - | - | - | - | [1][2] |
Table 2: Indirect Comparison with Other Neuroprotective Agents in Rat MCAO Models
| Agent | Putative Mechanism of Action | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Minocycline | Anti-inflammatory, anti-apoptotic | Greater improvement vs. control | Greater improvement vs. control | [5] |
| Cerebrolysin | Neurotrophic, anti-apoptotic | Dose-dependent reduction (2.5 ml/kg most effective) | Dose-dependent improvement | [6] |
| Argon | Unknown, potential anti-inflammatory | Significant reduction | Significant improvement in composite adverse outcome | [7][8] |
| Alogliptin (B1666894) | DPP-4 inhibitor, anti-inflammatory | Ameliorated cerebral infarction | Not specified | [9] |
| Baicalin | Antioxidant, anti-apoptotic | Ameliorated infarction | Significantly alleviated neurological deficits | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental procedure to mimic focal cerebral ischemia in rodents.
-
Animal Model: Male Sprague-Dawley rats (250–280 g) are typically used.[1][11]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
-
Occlusion is typically maintained for 2 hours, followed by reperfusion achieved by withdrawing the filament.[1][3]
-
-
Confirmation of Ischemia: Successful occlusion is often confirmed by observing neurological deficits post-anesthesia.[13][14]
Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement:
-
24 hours post-MCAO, rats are euthanized, and brains are removed.[1]
-
The brain is sectioned into coronal slices (e.g., 2 mm thick).
-
Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.[5][8]
-
The unstained areas are quantified using imaging software, and the infarct volume is calculated as a percentage of the total brain volume, often corrected for edema.[1][8]
-
-
Neurological Deficit Scoring:
-
A neurological examination is performed at specific time points post-MCAO (e.g., 24 hours).
-
A modified neurological severity score (mNSS), a composite of motor, sensory, balance, and reflex tests, is commonly used. The scale typically ranges from 0 (no deficit) to 18 (maximal deficit).[12]
-
Another commonly used scale is the Zea Longa score, which grades neurological function on a scale of 0 to 5.[1]
-
-
Brain Water Content (Edema) Measurement:
-
The brain is removed and separated into ischemic and non-ischemic hemispheres.
-
The wet weight of each hemisphere is recorded.
-
The tissue is then dried in an oven until a constant dry weight is achieved.
-
Brain water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.[1]
-
Molecular and Cellular Analysis
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins (e.g., TNF-α, IL-1β, Iba1, VEGF, P-Flk-1) in the peri-ischemic brain tissue.[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-1β in brain tissue homogenates.[1][2]
-
Immunofluorescence Staining: This method is used to visualize the localization and expression of proteins within brain tissue sections. For instance, it can be used to identify Iba1-positive activated microglia.[1][2]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to inhibit the integrin αvβ3 receptor. This inhibition disrupts downstream signaling cascades that are activated during an ischemic event.
This compound's Mechanism of Action
The diagram below illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects. In an ischemic stroke, the upregulation of integrin αvβ3 contributes to inflammation and increased vascular permeability, partly through the VEGF signaling pathway. This compound, by blocking αvβ3, mitigates these detrimental effects.
Caption: Proposed mechanism of this compound's neuroprotective action in ischemic stroke.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in a preclinical stroke model.
Caption: Standard workflow for preclinical evaluation of neuroprotective agents.
Conclusion
The available preclinical evidence strongly supports the neuroprotective role of this compound in experimental models of ischemic stroke. Its targeted inhibition of integrin αvβ3 presents a promising therapeutic strategy by mitigating key pathological processes such as inflammation and brain edema. While indirect comparisons suggest its efficacy is in line with other neuroprotective agents, further head-to-head studies are warranted to definitively establish its relative therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development in the field of stroke therapeutics.
References
- 1. Repair Mechanisms of the Neurovascular Unit after Ischemic Stroke with a Focus on VEGF [mdpi.com]
- 2. The role of vascular endothelial growth factor in angiogenesis and brain circulation after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inflammation-Mediated Angiogenesis in Ischemic Stroke [frontiersin.org]
- 4. Frontiers | Early Post-stroke Activation of Vascular Endothelial Growth Factor Receptor 2 Hinders the Receptor 1-Dependent Neuroprotection Afforded by the Endogenous Ligand [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of argon in an in vivo model of transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neurovascular protective effect of alogliptin in murine MCAO model and brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Janus Face of VEGF in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
LXW7 in Oncology: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclic peptide LXW7, an antagonist of αvβ3 integrin, and its potential applications in oncology. While direct comparative studies on the cytotoxic effects of this compound across different cancer cell lines are not extensively available in publicly accessible literature, this document synthesizes existing data on its binding affinity, mechanism of action, and reported interactions with various cancer cell models. The focus is to equip researchers with the foundational knowledge to design and execute further investigations into the therapeutic potential of this compound.
Executive Summary
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which confers high binding affinity and specificity towards αvβ3 integrin.[1] This integrin is a well-documented player in tumor angiogenesis, metastasis, and survival, making it a compelling target for anti-cancer therapies. The primary mechanism of action of this compound involves the modulation of key signaling pathways, including the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the ERK1/2 pathway.[1] This guide will explore the available data on this compound's interaction with glioblastoma, melanoma, and leukemia cell lines.
Comparative Data of this compound Interactions
The following tables summarize the available quantitative and qualitative data on the interaction of this compound with different cell lines. It is important to note that much of the existing research has focused on the binding affinity and pathway modulation rather than direct cytotoxicity.
Table 1: this compound Binding Affinity and Specificity
| Cell Line | Cancer Type | Target Integrin | Binding Affinity (IC50) | Observations |
| αvβ3-K562 | Chronic Myelogenous Leukemia | αvβ3 | 0.68 µM | Strong binding to αvβ3-transfected K562 cells. Weak binding to αvβ5 and αIIbβ3-transfected K562 cells, and no binding to parental K562 cells.[1] |
| U-87MG | Glioblastoma | αvβ3 | Not Reported | Binding of this compound to U-87MG cells is markedly blocked by an anti-human αvβ3 antibody, confirming target engagement.[2] |
| A375M | Melanoma | αvβ3 | Not Reported | Similar to U-87MG, the binding of this compound to A375M cells is significantly inhibited by an anti-αvβ3 antibody.[2] |
Table 2: Reported Effects of this compound on Cellular Pathways
| Cell Type | Effect | Pathway Modulation |
| Endothelial Cells | Increased Proliferation | Increased phosphorylation of VEGFR-2 and activation of ERK1/2.[3] |
| Cancer Cells (general) | Potential for targeted drug delivery | High affinity and specificity for αvβ3-expressing tumors.[1] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to αvβ3 integrin.
Experimental Workflow for Comparative Analysis
Caption: Workflow for a comparative study of this compound on cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., U-87MG, A375M, αvβ3-K562)
-
Complete culture medium
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Binding Affinity Assay (Flow Cytometry)
This protocol is used to determine the binding of this compound to the surface of cancer cells.
Materials:
-
Cancer cell lines
-
Biotinylated this compound
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in flow cytometry buffer to a concentration of 1x10^6 cells/mL.
-
Incubation with this compound: Add biotinylated this compound to the cell suspension at various concentrations and incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound this compound.
-
Staining: Resuspend the cells in flow cytometry buffer containing the streptavidin-PE conjugate and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) to quantify the binding of this compound. For competitive binding assays to determine IC50, co-incubate cells with a fixed concentration of biotinylated this compound and varying concentrations of non-biotinylated this compound.
Western Blot Analysis for Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cell lines
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat the cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[4][5]
Conclusion and Future Directions
This compound demonstrates high specificity for αvβ3 integrin, a receptor overexpressed in several cancer types, including glioblastoma and melanoma. While its primary characterized effect is on endothelial cell proliferation through the VEGFR-2/ERK1/2 pathway, its targeted binding to cancer cells presents a significant opportunity for the development of novel anti-cancer strategies. Future research should focus on conducting direct comparative studies to evaluate the cytotoxic or cytostatic effects of this compound across a broader panel of cancer cell lines. Determining the IC50 values for cytotoxicity will be crucial in understanding its therapeutic window and potential as a standalone agent or as a targeting moiety for drug-conjugates. Furthermore, elucidating the downstream effects of this compound binding in different cancer cell contexts beyond the canonical VEGFR-2 pathway will provide a more comprehensive understanding of its anti-tumor potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for LXW7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Integrin αvβ3 Inhibitor LXW7.
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound, a cyclic peptide and integrin αvβ3 inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound Chemical and Safety Data
This compound is a disulfide cyclic octa-peptide that acts as a potent and specific ligand for endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2] While specific toxicity data is limited, its biological activity necessitates careful handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1313004-77-1 | [3][4] |
| Molecular Formula | C29H48N12O12S2 | [5] |
| Molecular Weight | 820.89 g/mol | [1] |
| IC50 | 0.68 μM for αvβ3 integrin | [1][3] |
| Appearance | White to off-white powder | Generic SDS |
| Solubility | Soluble in organic solvents like DMSO, acetonitrile, and methanol.[3] Limited solubility in water. | [3] |
| Storage | Store at -20°C.[5] | [5] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
Mandatory PPE:
-
Eye Protection: Splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A full laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powdered form to avoid inhalation.[6]
Handling Precautions:
-
Avoid generating dust.
-
Keep away from heat and sources of ignition.[6]
-
Wash hands thoroughly after handling.[6]
This compound Disposal Workflow
The proper disposal of this compound and its associated waste must follow a clearly defined workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and steps for disposal.
Caption: This diagram outlines the decision-making process for the proper segregation and disposal of different forms of this compound waste.
Experimental Protocol for Neutralization of Liquid this compound Waste
For liquid waste containing this compound, a neutralization step is recommended to mitigate its biological activity before disposal. This protocol is intended for research laboratory settings.
Objective: To chemically degrade this compound in aqueous solutions.
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite (B82951) solution (bleach, ~5% active chlorine).
-
Sodium thiosulfate (B1220275) solution (1 M).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate chemical waste container.
Procedure:
-
Preparation: In a designated chemical fume hood, place the container of liquid this compound waste on a stir plate and add a stir bar.
-
Initial pH Check: Measure and record the initial pH of the waste solution.
-
Decontamination: While stirring, slowly add sodium hypochlorite solution to the waste to achieve a final concentration of at least 1% active chlorine.
-
Reaction Time: Allow the mixture to stir for a minimum of 30 minutes to ensure complete degradation of the peptide.
-
Neutralization of Chlorine: After the 30-minute decontamination, slowly add 1 M sodium thiosulfate solution to neutralize any excess chlorine. Test for the absence of chlorine using potassium iodide-starch paper (a blue-black color indicates the presence of chlorine).
-
Final pH Adjustment: Check the pH of the treated solution. If necessary, adjust the pH to be between 6.0 and 8.0 using appropriate acids or bases (e.g., hydrochloric acid or sodium hydroxide).
-
Final Disposal: The neutralized solution can now be collected in a properly labeled hazardous waste container for final pickup by a certified disposal service.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Type | Containment and Cleanup Procedure |
| Small Spill (Powder) | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Moisten the paper towels with a 70% ethanol (B145695) solution. 3. Carefully wipe up the spill, working from the outside in. 4. Place all contaminated materials in a sealed bag and dispose of as solid chemical waste. |
| Small Spill (Liquid) | 1. Cover the spill with absorbent pads or granules. 2. Allow the absorbent material to fully soak up the liquid. 3. Collect the saturated absorbent material and place it in a sealed bag for disposal as solid chemical waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent others from entering the area. 4. Await the arrival of trained emergency response personnel. |
Logical Relationship of Disposal Decisions
The choice of disposal pathway is contingent on the physical state and contamination level of the this compound waste. The following diagram illustrates these logical relationships.
Caption: This diagram shows the sequential decision-making process for segregating this compound waste into the appropriate disposal streams.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
